2,4-Dichloro-5-isopropylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(2)5-3-10-7(9)11-6(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJYQYUSMHGHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514843-12-0 | |
| Record name | 2,4-dichloro-5-(propan-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2,4-Dichloro-5-isopropylpyrimidine
A Senior Application Scientist's Perspective on a Versatile Heterocyclic Scaffold
Abstract
Substituted pyrimidines are foundational scaffolds in modern medicinal chemistry, integral to the development of a wide array of therapeutic agents.[1][2][3] Among these, the 2,4-dichloro-5-alkylpyrimidine core represents a particularly versatile building block, enabling sequential and regioselective functionalization to rapidly build molecular complexity. This guide provides an in-depth technical analysis of 2,4-dichloro-5-isopropylpyrimidine, a representative member of this class. Due to the limited availability of specific experimental data for this exact derivative in public literature, this document synthesizes information from closely related and well-characterized analogs—including the 5-fluoro, 5-nitro, and 5-ethyl variants—to provide a robust and scientifically-grounded overview. We will explore its physicochemical properties, general synthetic routes, characteristic reactivity in nucleophilic aromatic substitution (SNAr) reactions, and its strategic application in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this powerful heterocyclic intermediate.
Core Physicochemical and Structural Characteristics
The chemical behavior of this compound is dictated by the interplay between the electron-deficient pyrimidine ring, the two reactive chlorine leaving groups, and the electronic influence of the C5-isopropyl substituent. While specific experimental values for this compound are not widely published, we can extrapolate its properties from well-documented analogs.
Data Summary of 2,4-Dichloro-5-Substituted Pyrimidines
The following table summarizes key quantitative data for several 5-substituted 2,4-dichloropyrimidines to establish a baseline for the expected properties of the 5-isopropyl derivative. The isopropyl group, being a mild electron-donating alkyl group, is expected to confer properties that are broadly similar to the ethyl analog.
| Substituent (at C5) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| -F | C₄HCl₂FN₂ | 166.97[4] | 37 - 41 | White to off-white crystalline solid[5] | 2927-71-1 |
| -NO₂ | C₄HCl₂N₃O₂ | 193.98[6][7] | ~29 | - | 49845-33-2 |
| -I | C₄HCl₂IN₂ | 274.88 | 65 - 69 | Powder | 13544-44-0 |
| -Et | C₆H₆Cl₂N₂ | 177.03[8] | - | - | 5248-35-1 |
| -iPr (Predicted) | C₇H₈Cl₂N₂ | 191.06 | 30 - 50 (Estimated) | Solid or low-melting solid | 104902-60-5 |
Synthesis of the this compound Core
The most prevalent and industrially scalable method for synthesizing 2,4-dichloropyrimidines involves the direct chlorination of a corresponding 2,4-dihydroxypyrimidine (uracil) precursor. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often with a tertiary amine base or a catalytic amount of N,N-dimethylformamide (DMF).[9][10]
The causality behind this choice of reagent is twofold:
-
Tautomerism: The uracil precursor exists in a keto-enol tautomerism, with the dienol form being susceptible to reaction.
-
Reagent Efficacy: POCl₃ effectively converts the hydroxyl groups into excellent chlorophosphate leaving groups, which are subsequently displaced by chloride ions to yield the desired dichlorinated product.
Generalized Synthetic Protocol
The following protocol is a representative procedure adapted from the synthesis of analogous compounds like 2,4-dichloro-5-nitropyrimidine.[9][11]
Step 1: Reaction Setup
-
To a three-necked flask equipped with a reflux condenser, thermometer, and nitrogen inlet, charge 5-isopropyluracil (1.0 eq) and phosphorus oxychloride (POCl₃, ~5-10 eq).
-
Begin stirring the resulting slurry under a nitrogen atmosphere.
Step 2: Addition of Catalyst/Base
-
Slowly add a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base like N,N-diethylaniline (~1.0-2.0 eq) to the mixture. The addition is often exothermic and should be controlled.
-
The base serves to facilitate the reaction, potentially by forming a Vilsmeier-Haack type reagent with POCl₃, which is a more potent chlorinating species.
Step 3: Thermal Reaction
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for several hours.
-
Reaction progress should be monitored by a suitable analytical method (e.g., TLC, GC-MS, or HPLC) until the starting material is consumed.
Step 4: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution. This step is highly exothermic and generates HCl gas; it must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Extract the aqueous slurry with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Chemical Reactivity: The SNAr Reaction
The primary utility of this compound in synthesis stems from its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism. The two chlorine atoms at the C2 and C4 positions are activated by the electron-withdrawing nitrogen atoms of the pyrimidine ring, making them excellent leaving groups.
Regioselectivity of Substitution
A critical aspect for synthetic planning is the regioselectivity of the first substitution. For most 2,4-dichloropyrimidines bearing a C5 substituent, the C4 position is significantly more reactive towards nucleophilic attack than the C2 position.
Causality of C4-Selectivity:
-
Electronic Stabilization: The negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C4 can be delocalized onto both ring nitrogens (at positions 1 and 3). In contrast, attack at C2 allows for delocalization primarily onto the adjacent N1 and N3 atoms, which is a slightly less stabilizing arrangement.
-
Steric Hindrance: The C2 position is flanked by two nitrogen atoms, which can present greater steric hindrance to an incoming nucleophile compared to the C4 position.
This inherent C4 selectivity is a powerful tool, allowing for the stepwise and controlled introduction of two different nucleophiles. However, it is important to note that this selectivity can be modulated. For instance, studies on related 5-substituted-2,4-dichloropyrimidines have shown that certain nucleophiles, such as tertiary amines, can exhibit excellent selectivity for the C2 position, offering an alternative and complementary synthetic pathway.[12][13]
Sources
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- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 49845-33-2|2,4-Dichloro-5-nitropyrimidine|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. 2,4-Dichloro-5-ethylpyrimidine | C6H6Cl2N2 | CID 10012458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 11. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 12. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Introduction: The Versatile 2,4-Dichloropyrimidine Scaffold
An In-Depth Technical Guide to 2,4-Dichloro-5-isopropylpyrimidine and its Analogs: Synthesis, Reactivity, and Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a member of the broader class of 5-substituted 2,4-dichloropyrimidines. While specific data for the 5-isopropyl derivative is not extensively documented in publicly available literature, this guide will leverage established knowledge of its close analogs (e.g., 5-alkyl, 5-halo, and 5-nitro derivatives) to provide a robust framework for its synthesis, reactivity, and potential applications. The principles and protocols discussed herein are foundational to this class of compounds and serve as a valuable resource for researchers in medicinal chemistry and organic synthesis.
The 2,4-dichloropyrimidine core is a privileged scaffold in medicinal chemistry, primarily due to its utility as a versatile synthetic intermediate.[1] The two chlorine atoms at the C2 and C4 positions exhibit differential reactivity, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This feature enables the controlled introduction of diverse functionalities, making it an invaluable building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[2][3]
The substituent at the C5 position plays a crucial role in modulating the electronic properties and steric environment of the pyrimidine ring, thereby influencing the regioselectivity of subsequent reactions. While a CAS number for this compound is not readily found in major chemical databases, its structure and the principles governing its chemistry can be inferred from well-documented analogs.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Synthesis of 2,4-Dichloro-5-alkylpyrimidines
The most common and established method for the synthesis of 2,4-dichloro-5-substituted pyrimidines involves the chlorination of the corresponding 5-substituted uracil (pyrimidine-2,4-dione).[4] This transformation is typically achieved using phosphorus oxychloride (POCl₃), which often serves as both the chlorinating agent and the solvent.[5]
The general synthetic pathway commences with the synthesis of the appropriate 5-substituted uracil, in this case, 5-isopropyluracil (CAS 17432-95-0).[6] This can be followed by a dehydroxy-chlorination reaction.
General Synthetic Workflow
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 6. CAS 17432-95-0: 5-Isopropyl Uracil | CymitQuimica [cymitquimica.com]
Synthesis pathway for 2,4-Dichloro-5-isopropylpyrimidine
An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-5-isopropylpyrimidine
Abstract
This technical guide provides a comprehensive, two-part methodology for the synthesis of this compound, a key intermediate for drug development and fine chemical manufacturing. The pathway begins with the synthesis of the precursor, 5-Isopropyluracil, via a base-catalyzed cyclocondensation reaction. The subsequent and critical step involves the deoxychlorination of 5-Isopropyluracil using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine catalyst. This document is intended for researchers, chemists, and process development professionals, offering detailed experimental protocols, mechanistic insights, and safety considerations to ensure a reproducible and efficient synthesis.
Introduction
Substituted pyrimidines are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents. The title compound, this compound, is a highly valuable building block. Its two chlorine atoms possess differential reactivity, allowing for sequential, regioselective nucleophilic substitutions at the C2 and C4 positions.[1] This property makes it an ideal starting material for constructing complex molecular architectures. This guide presents a robust and well-established synthetic route, detailing the preparation of the 5-isopropyluracil precursor followed by its conversion to the target dichlorinated product.
Part 1: Synthesis of 5-Isopropyluracil (Precursor)
Principle and Rationale
The synthesis of the pyrimidine core is achieved through a classical cyclocondensation reaction. This method involves the reaction of a β-dicarbonyl equivalent with urea. For the synthesis of a 5-substituted uracil, an α-substituted β-ketoester or its synthetic equivalent is required. In this protocol, we utilize ethyl 2-cyano-3-methylbutanoate as the three-carbon synthon, which possesses the necessary isopropyl group pre-installed.
The reaction is catalyzed by a strong base, typically sodium ethoxide, which serves two primary functions: first, it deprotonates the α-carbon of the cyanoester, generating a nucleophilic enolate; second, it facilitates the condensation and subsequent cyclization with urea to form the stable heterocyclic uracil ring.
Detailed Experimental Protocol: 5-Isopropyluracil
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a drying tube), and a dropping funnel, add 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and an inert atmosphere (e.g., Nitrogen). Stir until all the sodium has dissolved.
-
Initial Condensation: To the freshly prepared sodium ethoxide solution, add 30.0 g (0.5 mol) of dry urea. Stir the resulting suspension for 15 minutes.
-
Addition of Cyanoester: Through the dropping funnel, add 70.8 g (0.5 mol) of ethyl 2-cyano-3-methylbutanoate dropwise over 30-45 minutes. The reaction mixture will warm up.
-
Reaction Reflux: After the addition is complete, heat the mixture to reflux using a heating mantle and maintain the reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature and then reduce the volume to approximately one-third by removing ethanol under reduced pressure. b. Pour the concentrated residue into 500 mL of cold water and stir until all solids are dissolved. c. Carefully acidify the aqueous solution to pH 4-5 with concentrated hydrochloric acid. A white precipitate of 5-isopropyluracil will form. d. Cool the mixture in an ice bath for 1 hour to maximize precipitation. e. Collect the solid product by vacuum filtration, wash the filter cake with two portions of 50 mL cold water, followed by one portion of 50 mL cold ethanol. f. Dry the product in a vacuum oven at 80 °C to a constant weight.
Data Presentation: Reagents for 5-Isopropyluracil Synthesis
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Quantity Used | Role |
| Sodium | 22.99 | 0.5 | 11.5 g | Base Precursor |
| Absolute Ethanol | 46.07 | - | 250 mL | Solvent |
| Urea | 60.06 | 0.5 | 30.0 g | Ring Component |
| Ethyl 2-cyano-3-methylbutanoate | 141.19 | 0.5 | 70.8 g (approx. 75 mL) | Isopropyl Synthon |
| Concentrated HCl | 36.46 | - | As needed | Neutralization |
Expected Yield: 65-75%
Part 2: Chlorination of 5-Isopropyluracil
Mechanism and Key Considerations
The conversion of the stable, tautomerically flexible uracil ring system into the aromatic 2,4-dichloropyrimidine is a deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is an exceptionally effective reagent for this transformation, acting as both the chlorinating agent and the solvent when used in excess.[1]
The mechanism proceeds through the initial phosphorylation of the enolic hydroxyl groups of the uracil tautomer. This forms a phosphate ester intermediate, which is a superb leaving group. The chloride ions generated from POCl₃ then act as nucleophiles, attacking the C2 and C4 positions and displacing the phosphate groups to yield the final aromatic product.
The addition of a tertiary amine, such as N,N-dimethylaniline, is crucial. It acts as an acid scavenger, neutralizing the HCl produced during the reaction. This prevents potential side reactions and drives the equilibrium towards the product. The reaction is highly exothermic and releases toxic HCl gas, necessitating careful temperature control and execution within a well-ventilated fume hood.[2]
Detailed Experimental Protocol: this compound
SAFETY NOTE: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[1] This entire procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask (oven-dried) equipped with a magnetic stirrer, reflux condenser (with a gas outlet bubbler connected to a base trap), and a thermometer, place 15.4 g (0.1 mol) of dry 5-isopropyluracil.
-
Addition of Reagents: Under a nitrogen atmosphere, add 75 mL (approx. 123 g, 0.8 mol) of phosphorus oxychloride. Begin stirring to create a suspension. Carefully add 14.5 g (0.12 mol) of N,N-dimethylaniline dropwise.
-
Reaction Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-5 hours. The reaction mixture should become a clearer, dark-red solution as the starting material is consumed. Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Remove the bulk of the unreacted phosphorus oxychloride via vacuum distillation. This step is critical and must be performed with care.
-
Quenching: Place 400 g of crushed ice into a 1 L beaker. Slowly and carefully , with vigorous stirring, pour the cooled reaction residue onto the ice. This quenching process is highly exothermic and will generate significant HCl fumes. Perform this step slowly to control the rate of reaction.
-
Extraction and Wash: a. Once all the ice has melted, transfer the aqueous mixture to a separatory funnel. b. Extract the product with dichloromethane or ethyl acetate (3 x 75 mL). c. Combine the organic layers and wash sequentially with 100 mL of cold water, 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: potential gas evolution), and finally 100 mL of brine.
-
Drying and Purification: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). b. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a dark oil or low-melting solid. c. The crude product can be further purified by vacuum distillation to yield a colorless to pale yellow liquid.
Data Presentation: Reagents for Chlorination
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Quantity Used | Role |
| 5-Isopropyluracil | 154.17 | 0.1 | 15.4 g | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 153.33 | ~0.8 | 75 mL (123 g) | Chlorinating Agent/Solvent |
| N,N-Dimethylaniline | 121.18 | 0.12 | 14.5 g (approx. 15 mL) | Catalyst/Acid Scavenger |
| Dichloromethane | 84.93 | - | ~225 mL | Extraction Solvent |
Expected Yield: 85-95%
Visualization of Synthesis and Workflow
Overall Synthetic Pathway
Caption: Overall two-step synthesis of the target compound.
Experimental Workflow for Chlorination
Caption: Step-by-step workflow for the chlorination process.
References
- Devi, I., & Bhuyan, P. J. (2004). An efficient solvent-free synthesis of 6-aminouracils under microwave irradiation. Tetrahedron Letters, 45(46), 8625-8627.
-
Barr, P. J., Jones, A. S., & Walker, R. T. (1976). Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV. The synthesis of 5-ethynyluracil. Nucleic Acids Research, 3(10), 2845–2850. [Link]
- Rossi, R. A., & Bardagí, B. K. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives.
- Gangjee, A., et al. (2007). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 50(18), 4443-4453.
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2024). Reagent Guide: Deoxychlorination. [Link]
-
Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 209-272. [Link]
- Xavier, T., Tran, P., Gautreau, A., Le Gall, E., & Presset, M. (2023).
-
Semantic Scholar. (1976). Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV. The synthesis of 5-ethynyluracil. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-5-isopropylpyrimidine
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of the novel compound 2,4-Dichloro-5-isopropylpyrimidine. As a substituted pyrimidine, this molecule holds potential as a scaffold in medicinal chemistry and drug development. A thorough understanding of its spectral characteristics is paramount for its synthesis, quality control, and identification in complex matrices. This document presents a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the established principles of spectroscopy and supported by data from analogous structures. Detailed, field-proven protocols for obtaining this data are also provided, ensuring researchers can confidently characterize this compound in their own laboratories.
Introduction: The Significance of this compound
Substituted pyrimidines are a cornerstone of modern pharmacology, forming the core of numerous therapeutic agents. The introduction of a lipophilic isopropyl group at the 5-position and reactive chloro-substituents at the 2- and 4-positions of the pyrimidine ring suggests that this compound could serve as a versatile intermediate for the synthesis of novel bioactive molecules. Accurate and unambiguous characterization of this compound is the first critical step in its journey from a laboratory curiosity to a potential therapeutic lead. This guide is intended to be a living document for researchers, providing the foundational spectroscopic knowledge required to work with this promising molecule.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound dictates its unique spectral fingerprint. The combination of an aromatic heterocyclic ring, an alkyl substituent, and halogen atoms gives rise to characteristic signals in NMR, IR, and MS analyses.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, with two distinct sets of signals corresponding to the isopropyl group and the pyrimidine ring proton.
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| -CH(CH₃)₂ | 3.0 - 3.5 | Septet | 1H | ~7.0 |
| -CH(CH ₃)₂ | 1.2 - 1.4 | Doublet | 6H | ~7.0 |
| Pyrimidine C6-H | 8.5 - 8.7 | Singlet | 1H | N/A |
Causality of Predicted Shifts:
-
The methine proton of the isopropyl group is expected to be deshielded due to the electron-withdrawing nature of the dichloropyrimidine ring, hence its predicted downfield shift. Its multiplicity as a septet arises from coupling to the six equivalent methyl protons.[1]
-
The methyl protons of the isopropyl group will appear as a doublet due to coupling with the single methine proton. Their chemical shift is in the typical alkyl region.[2]
-
The lone pyrimidine proton at the C6 position is expected to be significantly deshielded by the two electronegative nitrogen atoms and the two chlorine atoms in the ring, resulting in a downfield singlet. The absence of adjacent protons leads to its singlet multiplicity.[3]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ) ppm |
| C2 | 160 - 165 |
| C4 | 160 - 165 |
| C5 | 125 - 130 |
| C6 | 155 - 160 |
| -C H(CH₃)₂ | 30 - 35 |
| -CH(C H₃)₂ | 20 - 25 |
Causality of Predicted Shifts:
-
The C2 and C4 carbons , being directly attached to both nitrogen and chlorine atoms, are expected to be the most deshielded and appear significantly downfield.[4]
-
The C6 carbon , adjacent to a nitrogen atom and bonded to a proton, will also be downfield.
-
The C5 carbon , bonded to the isopropyl group, will be the most upfield of the pyrimidine carbons.
-
The isopropyl carbons will appear in the typical aliphatic region of the spectrum.[5]
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Caption: Standardized workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic (pyrimidine ring) |
| 2970 - 2870 | C-H stretch | Aliphatic (isopropyl group) |
| 1600 - 1450 | C=C and C=N stretch | Pyrimidine ring |
| 1470 - 1430 | C-H bend | Aliphatic (isopropyl group) |
| 800 - 600 | C-Cl stretch | Chloro-substituent |
Causality of Predicted Absorptions:
-
The aromatic C-H stretching vibrations are characteristic of the pyrimidine ring.[6]
-
The aliphatic C-H stretching and bending vibrations are indicative of the isopropyl group.[7][8]
-
The C=C and C=N stretching vibrations are characteristic of the pyrimidine ring system.[9]
-
The C-Cl stretching vibrations are expected in the lower frequency region of the spectrum.[6]
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining IR spectra of solid samples.
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.
Predicted Mass Spectrum (Electron Ionization)
Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, providing a wealth of structural information.
| m/z | Predicted Fragment | Identity |
| 206/208/210 | [M]⁺ | Molecular ion |
| 191/193/195 | [M - CH₃]⁺ | Loss of a methyl group |
| 171/173 | [M - Cl]⁺ | Loss of a chlorine atom |
| 163/165 | [M - C₃H₇]⁺ | Loss of the isopropyl group |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Causality of Predicted Fragmentation:
-
The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The approximate ratio of the M, M+2, and M+4 peaks will be 9:6:1.
-
Loss of a methyl group (15 Da) from the isopropyl moiety is a common fragmentation pathway for alkyl-substituted aromatics, leading to a more stable secondary carbocation.[10]
-
Loss of a chlorine atom (35/37 Da) is a likely fragmentation pathway.
-
Cleavage of the bond between the pyrimidine ring and the isopropyl group will result in the loss of the isopropyl radical (43 Da).[11]
-
The isopropyl cation is a stable fragment and is expected to be a prominent peak in the spectrum.[11][12]
Key Fragmentation Pathways
Caption: Predicted major fragmentation pathways for this compound under electron ionization.
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.
Caption: A typical workflow for the analysis of this compound by GC-MS.
Proposed Synthesis Route
A plausible synthetic route to this compound would involve the chlorination of a 5-isopropyluracil precursor. This is a common method for the preparation of dichloropyrimidines.[13][14][15]
Sources
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- 11. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-Depth Technical Guide to the Potential Biological Activity of 2,4-Dichloro-5-isopropylpyrimidine
Abstract
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of clinically approved therapeutic agents.[1][2] Its prevalence in essential biomolecules like nucleic acids has made it a privileged starting point for the design of novel drugs targeting a wide array of pathologies, including cancer, and viral and bacterial infections.[1][3] Within this class, 2,4-dichloropyrimidines serve as exceptionally versatile intermediates, enabling the synthesis of diverse compound libraries through sequential nucleophilic substitution at the C2 and C4 positions.[4][5] This guide focuses on the untapped potential of a specific derivative, 2,4-Dichloro-5-isopropylpyrimidine. While direct experimental data for this compound is not yet available in published literature, this document will provide a predictive analysis of its potential biological activities based on established structure-activity relationships of analogous compounds. We will delve into its promise as an anticancer and antiviral agent, propose a comprehensive research workflow for its evaluation, and provide detailed experimental protocols to guide researchers in unlocking its therapeutic potential.
Introduction: The Rationale for Investigating this compound
The therapeutic landscape is in constant need of novel chemical entities with improved efficacy, selectivity, and resistance profiles. The pyrimidine nucleus is a proven scaffold in this endeavor, with derivatives exhibiting a vast range of biological activities.[1][2] The 2,4-dichloropyrimidine framework is particularly noteworthy as it is a key building block in the synthesis of numerous kinase inhibitors, a class of targeted cancer therapeutics that have revolutionized oncology.[6][7][8] Marketed drugs such as Pazopanib, a VEGFR inhibitor, are synthesized using this versatile starting material.[4][8]
The biological activity of pyrimidine derivatives is significantly influenced by the nature of the substituents on the pyrimidine ring.[1] Specifically, modifications at the C5 position have been shown to be critical for modulating potency and selectivity. Research on related pyrrolo[2,3-d]pyrimidines has demonstrated that small alkyl groups, including isopropyl, at the 5-position can lead to potent inhibition of enzymes like dihydrofolate reductase (DHFR), a key target in cancer and infectious diseases.[9]
Given this precedent, this compound emerges as a compelling candidate for investigation. The combination of the reactive 2,4-dichloro core with the sterically significant and hydrophobic 5-isopropyl group suggests the potential for novel interactions with biological targets. This guide will explore the most promising therapeutic avenues for this compound and lay out a systematic approach for its scientific evaluation.
Predicted Biological Activities and Mechanistic Hypotheses
Anticancer Activity: A Dual-Pronged Approach
A primary predicted activity for this compound is the inhibition of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[4] The 2,4-disubstituted pyrimidine scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases.
The two chlorine atoms on this compound serve as reactive handles for the sequential introduction of various amine-containing fragments, allowing for the creation of a library of derivatives. The 5-isopropyl group is hypothesized to project into a hydrophobic pocket within the kinase active site, potentially enhancing binding affinity and conferring selectivity for specific kinases.
Hypothesized Signaling Pathway: Inhibition of an Oncogenic Kinase
Caption: Predicted inhibition of the RAF-MEK-ERK signaling pathway.
Another plausible anticancer mechanism is the inhibition of DHFR. This enzyme is crucial for the synthesis of nucleotides, and its inhibition leads to the arrest of DNA replication and cell death.[9] As previously noted, studies have shown that 5-alkyl substituted pyrrolo[2,3-d]pyrimidines, including those with isopropyl groups, are potent inhibitors of DHFR.[9] The increased hydrophobicity and steric bulk of the isopropyl group, compared to a methyl or ethyl group, may facilitate strong interactions with hydrophobic residues within the DHFR active site, such as Val115 in human DHFR.[9]
Antiviral Activity
The pyrimidine scaffold is a common feature in many antiviral drugs.[2][10] These compounds can act through various mechanisms, including direct inhibition of viral enzymes like polymerases or proteases, or by inhibiting host cell kinases that are essential for viral replication.[8] Given the prediction that this compound derivatives may act as kinase inhibitors, they could possess broad-spectrum antiviral activity by targeting these host factors. This approach has the added advantage of a potentially higher barrier to the development of viral resistance.
Proposed Research and Development Workflow
A structured, phased approach is essential to systematically evaluate the biological potential of this compound. The following workflow is proposed as a comprehensive strategy, from initial synthesis to mechanistic studies.
Workflow for Biological Evaluation
Caption: A phased approach to the biological evaluation of the target compound.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols for key initial screening assays are provided. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound (or its derivatives) in DMSO and then dilute in cell culture medium. Add the compound solutions to the wells, ensuring the final DMSO concentration is below 0.5%. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Methodology:
-
Reaction Setup: In a 96-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound at various concentrations. Include no-enzyme and no-compound controls.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the produced ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A lower luminescent signal indicates a higher level of kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 3: Antiviral Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the cytopathic effect of a virus.
Methodology:
-
Cell Seeding: Seed host cells in a 6-well plate to form a confluent monolayer.
-
Viral Infection: Infect the cells with a known amount of virus (to produce about 50-100 plaques per well) for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of the test compound. Include a no-compound control and a positive control (e.g., acyclovir for HSV-1).
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet.
-
Data Acquisition: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the no-compound control and determine the EC50 value.
Data Presentation and Interpretation
The results from the initial screening assays should be tabulated to allow for clear comparison and interpretation.
Table 1: Hypothetical In Vitro Screening Data for this compound Derivatives
| Compound ID | Cancer Cell Line (IC50, µM) | Kinase Target (IC50, µM) | Viral Target (EC50, µM) |
| Parent Compound | > 50 | > 50 | > 50 |
| Derivative 1a | 5.2 (MCF-7) | 0.8 (Aurora A) | Not Active |
| Derivative 1b | 2.1 (HCT116) | 0.2 (VEGFR2) | 15.4 (HSV-1) |
| Derivative 2a | 10.5 (A549) | 1.5 (CDK2) | 2.5 (Influenza A) |
| Positive Control | Varies | Varies | Varies |
Interpretation:
-
The parent this compound may show little to no activity, which is expected for a synthetic intermediate.
-
The activity of the derivatives will depend on the nature of the substituents at the C2 and C4 positions.
-
Potent activity against specific cancer cell lines should be correlated with inhibition of specific kinases that are known to be drivers in those cancers.
-
Broad-spectrum antiviral activity might suggest the inhibition of a host cell factor, whereas activity against a specific virus might indicate targeting of a viral protein.
-
This initial data will guide the synthesis of further analogs to establish a clear structure-activity relationship (SAR).
Conclusion and Future Directions
This compound represents a novel and unexplored chemical entity with significant potential in drug discovery. Based on the well-established biological importance of the pyrimidine scaffold and the influence of C5-alkylation, there is a strong rationale for investigating this compound as a precursor for novel anticancer and antiviral agents. The proposed research workflow provides a clear and systematic path for its evaluation, from initial screening to detailed mechanism of action studies. The successful execution of this plan could lead to the identification of new lead compounds with the potential to address unmet medical needs. The versatility of the 2,4-dichloropyrimidine core suggests that with creative synthetic chemistry, the 5-isopropyl derivative can be elaborated into a new generation of targeted therapeutics.
References
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- Gangjee, A., et al. (2009). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 52(21), 6847–6861.
- Holý, A., et al. (1992). Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. Journal of Medicinal Chemistry, 35(11), 2047–2055.
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- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(14), 10382-10403.
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- Sharma, P., et al. (2023). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer studies. PubMed.
- Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- Phillips, C., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate.
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- PubChem. (n.d.). 2,4-Dichloropyrimidine. PubChem.
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- World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. WJARR, 15(1), 272-296.
- PubChem. (n.d.). 2,4-Dichloro-5-fluoropyrimidine. PubChem.
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- ChemicalBook. (2025). 2,4-Dichloro-5-fluoropyrimidine. ChemicalBook.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Chemical Synthesis: The Role of 2,4-Dichloro-5-fluoropyrimidine in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
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Foreword: The Strategic Imperative of Regioselectivity
An In-Depth Technical Guide to the Regioselective Functionalization of Chlorine Atoms at the C2 and C4 Positions of Pyrimidine Scaffolds
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine ring is a cornerstone scaffold, forming the core of countless therapeutic agents and biologically active molecules.[1][2] Its prevalence stems from its unique electronic properties and its capacity for diverse functionalization. Commercially available dichloropyrimidines, particularly 2,4-dichloropyrimidine, serve as invaluable starting materials for building molecular complexity. However, the presence of multiple reactive chlorine atoms presents a critical challenge: controlling which position reacts. The ability to selectively functionalize the C2 versus the C4 position is not merely an academic exercise; it is a strategic imperative that dictates the efficiency of synthetic routes, the diversity of compound libraries, and ultimately, the speed at which novel drug candidates can be developed.[3][4]
This technical guide moves beyond a simple recitation of protocols. It delves into the fundamental electronic principles that govern the inherent reactivity of these positions, explores the strategic levers—both catalytic and condition-based—that allow chemists to control and even invert the site of reaction, and provides validated, field-proven methodologies for achieving predictable outcomes.
Chapter 1: The Electronic Landscape and Inherent Reactivity
The pyrimidine ring is an electron-deficient aromatic system, a characteristic that renders its chloro-substituents highly susceptible to displacement via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2][5][6] In 2,4-dichloropyrimidines, the reactivity of the two chlorine atoms is not equivalent. A confluence of electronic factors establishes a clear hierarchy.
1.1. The Decisive Role of the Meisenheimer Intermediate
In SNAr reactions, the rate-determining step is typically the formation of a negatively charged intermediate known as the Meisenheimer complex. The stability of this complex is paramount in determining the regiochemical outcome.
-
Attack at C4: When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer complex is delocalized onto the N1 and N3 nitrogen atoms through resonance. The intermediate formed via attack at C4 benefits from a more stable para-quinoid resonance structure.[7]
-
Attack at C2: Attack at the C2 position also allows for delocalization of the negative charge onto the ring nitrogens. However, the resulting ortho-quinoid intermediate is generally less stable than the para-quinoid structure formed from C4 attack.[7]
This superior stabilization of the Meisenheimer intermediate for C4 attack is the primary reason that the C4 position is inherently more reactive towards nucleophiles than the C2 position .[5][6][7][8] This general order of reactivity, C4 > C2, is a foundational principle observed in both SNAr and many palladium-catalyzed reactions.[7]
1.2. A Frontier Molecular Orbital (FMO) Perspective
A more sophisticated explanation can be found in Frontier Molecular Orbital (FMO) theory. For a nucleophilic attack, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the dichloropyrimidine).
In unsubstituted 2,4-dichloropyrimidine, the LUMO has a significantly larger coefficient (lobe) at the C4 position compared to the C2 position.[9][10] This indicates that the C4 position is the more electrophilic and kinetically favored site for nucleophilic attack.[8][9]
Caption: SNAr reaction pathways for 2,4-dichloropyrimidine.
Chapter 2: Methodologies for Selective C4-Functionalization
Leveraging the inherent C4 reactivity is the most direct strategy for synthesizing 4-substituted-2-chloropyrimidines, which are themselves valuable intermediates for further diversification.
2.1. C4-Selective Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are often the simplest and most cost-effective method for introducing heteroatom nucleophiles. The reaction's success hinges on the nucleophilicity of the attacking species and the reaction conditions.
Protocol 2.1.1: General Procedure for C4-Amination of 2,4-Dichloropyrimidine
This protocol is a self-validating system. The consumption of the starting material and the appearance of a new, more polar spot on a Thin-Layer Chromatography (TLC) plate provides an initial check of reaction progress. The regioselectivity must be confirmed by rigorous analytical methods such as 1H NMR, where distinct splitting patterns for the pyrimidine protons will differentiate the C4 and C2 isomers.
-
Objective: To selectively substitute the C4-chlorine of 2,4-dichloropyrimidine with an amine nucleophile.
-
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol, 1 equiv)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.0-1.2 mmol, 1.0-1.2 equiv)
-
Base (e.g., K₂CO₃ or Et₃N) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Solvent (e.g., DMF, Dioxane, or EtOH) (5-10 mL)
-
-
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine and the chosen solvent.
-
Add the amine nucleophile, followed by the base.
-
Heat the reaction mixture to the desired temperature (typically ranging from 60 °C to 120 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloropyrimidine.
-
-
Causality: The use of a base is critical to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile which would render it non-nucleophilic. The choice of solvent and temperature is dictated by the reactivity of the amine; less reactive amines require more forcing conditions (higher temperatures and polar aprotic solvents like DMF).
2.2. C4-Selective Suzuki-Miyaura Cross-Coupling
For the formation of C-C bonds, the Suzuki-Miyaura coupling is a powerful and versatile tool. In the case of 2,4-dichloropyrimidines, the oxidative addition of the palladium catalyst preferentially occurs at the more electrophilic C4-Cl bond.[1][11]
Protocol 2.2.1: Microwave-Assisted C4-Arylation of 2,4-Dichloropyrimidine
This microwave-assisted protocol offers significant advantages in terms of reaction time and efficiency.[1][2] The validation of this method lies in its high yields and exceptional regioselectivity, which should be confirmed by LC-MS and NMR analysis. The extremely low catalyst loading is a key feature of its efficiency.[2]
-
Objective: To achieve rapid and highly regioselective C4-arylation via Suzuki coupling.
-
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol, 1 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.1 mmol, 1.1 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.005 mmol, 0.5 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent System (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O) (4 mL)
-
-
Procedure:
-
In a microwave reaction vial, combine 2,4-dichloropyrimidine, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15 minutes).[2]
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the 4-aryl-2-chloropyrimidine product.
-
-
Causality: Microwave irradiation accelerates the reaction by efficiently heating the polar solvent mixture, dramatically reducing reaction times compared to conventional heating. The choice of a palladium(0) source like Pd(PPh₃)₄ is crucial for initiating the catalytic cycle via oxidative addition into the C4-Cl bond.
| Reaction Type | Position | Typical Conditions | Regioselectivity (C4:C2) | Key Advantage | Reference |
| SNAr (Amination) | C4 | K₂CO₃, EtOH, 80 °C | >95:5 | Simplicity, Low Cost | [5][7] |
| Suzuki Coupling | C4 | Pd(PPh₃)₄, K₂CO₃, MW, 15 min | >98:2 | Speed, C-C bond formation | [1][2] |
| Buchwald-Hartwig | C4 | Pd catalyst, Ligand, Base | High | Broad amine scope | [7][12] |
| Table 1: Comparison of Common C4-Selective Functionalization Methods. |
Chapter 3: Strategies for Inverting Selectivity to C2
While C4 selectivity is the "natural" pathway, modern synthetic challenges often require the installation of substituents at the C2 position first. This demands strategies to override the inherent electronic preference.
3.1. Electronic and Steric Manipulation
The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is highly sensitive to the electronic nature of other substituents on the ring.[9][10]
-
Electron-Donating Groups (EDGs): Placing a strong EDG (e.g., -OMe, -NHMe) at the C6 position can dramatically alter the electronic landscape. These groups donate electron density into the ring, changing the distribution of the LUMO. The LUMO lobes at C2 and C4 can become similar in size, or in some cases, the C2 position can become the more electrophilic site, leading to C2-selective substitution.[9][10]
-
Electron-Withdrawing Groups (EWGs): Conversely, an EWG at the C5 position tends to enhance the natural C4 selectivity.[13]
-
Steric Hindrance: A bulky substituent at the C5 position can sterically block the approach of a nucleophile to the C4 position, thereby favoring attack at the less hindered C2 site.[9]
Caption: Key factors controlling regioselectivity in dichloropyrimidines.
3.2. Catalyst-Controlled C2-Selective Cross-Coupling
A significant breakthrough in pyrimidine chemistry has been the development of palladium catalyst systems that can override the inherent C4 preference in cross-coupling reactions. This represents a paradigm shift from substrate control to catalyst control.
It has been demonstrated that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely facilitate C2-selective C-S cross-coupling (thiolation) of 2,4-dichloropyrimidines.[4][14] This atypical selectivity is surprising and opens up new synthetic possibilities.
Protocol 3.2.1: C2-Selective Thiolation of 2,4-Dichloropyrimidine
This advanced protocol provides access to 2-thio-substituted pyrimidines, a class of compounds that was previously difficult to synthesize directly. The validation of this protocol rests on careful analysis (NMR, MS) to confirm the C2 connectivity, as it inverts the conventional wisdom of pyrimidine reactivity.
-
Objective: To achieve catalyst-controlled C2-selective thiolation of 2,4-dichloropyrimidine.
-
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol, 1 equiv)
-
Thiol (e.g., 1-dodecanethiol) (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., (η³-indenyl)PdCl(IPent)) (0.02 mmol, 2 mol%)
-
Base (e.g., NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Solvent (e.g., Toluene) (5 mL)
-
-
Procedure:
-
In an inert atmosphere glovebox, combine the palladium precatalyst, NaOt-Bu, and toluene in a reaction vial.
-
Add the thiol, followed by the 2,4-dichloropyrimidine.
-
Seal the vial and stir at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by GC-MS or LC-MS. The C2- and C4-isomers will be distinguishable.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry, and concentrate.
-
Purify by column chromatography. The C2-isomer is typically the major product.
-
-
Causality: The bulky NHC ligand on the palladium center is believed to sterically and electronically favor oxidative addition into the C2-Cl bond over the C4-Cl bond, a reversal of the trend seen with smaller phosphine ligands.[4] The mild reaction conditions are critical to suppress a competing C4-selective background SNAr reaction.[14]
Chapter 4: Workflow for Sequential Di-functionalization
The ability to control regioselectivity unlocks powerful strategies for sequential functionalization, allowing for the precise and modular construction of complex 2,4-disubstituted pyrimidines.[15][16][17][18]
Caption: A modular workflow for synthesizing 2,4-disubstituted pyrimidines.
This workflow begins by exploiting the inherent C4 reactivity using a robust method like Suzuki coupling. The resulting 4-aryl-2-chloropyrimidine is now an activated substrate for a second substitution at the C2 position. The presence of the C4-substituent can electronically influence the reactivity of the remaining C2-chlorine, but it is generally amenable to displacement under slightly more forcing conditions than the initial C4 reaction. This modular approach is a cornerstone of library synthesis in modern drug discovery.
Conclusion
The differential reactivity of chlorine atoms at the C2 and C4 positions of the pyrimidine ring is a nuanced interplay of electronics, sterics, and reaction conditions. While the C4 position is inherently the more reactive site due to superior stabilization of the SNAr reaction intermediate, this guide has demonstrated that this is not an immutable law. Through the strategic placement of directing groups, the careful control of reaction parameters, and most significantly, the application of advanced, ligand-controlled catalyst systems, the regiochemical outcome can be precisely manipulated. For the medicinal chemist and drug development professional, mastering these principles and protocols provides the essential toolkit to navigate the synthesis of complex pyrimidine-based targets with efficiency and precision, accelerating the discovery of next-generation therapeutics.
References
- BenchChem. (2025). Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Wuming, Y. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Chemistry.
- National Institutes of Health. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
- Benchchem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
- University of the Pacific. (n.d.). Synthesis of 2,4-Disubstituted Pyrimidines and Quinazolines to Inhibit Oncostatin M.
- ProQuest. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Benchchem. (2025). Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction.
- Benchchem. (2025). A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines.
- American Chemical Society. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- National Institutes of Health. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC.
- American Chemical Society. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
- American Chemical Society. (n.d.). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Publications.
- PubMed. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors.
- Benchchem. (2025). A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring.
- PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- National Institutes of Health. (n.d.). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. PMC.
- Wuming, Y. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
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An In-depth Technical Guide to the Solubility and Stability of 2,4-Dichloro-5-isopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2,4-Dichloro-5-isopropylpyrimidine stands as a crucial heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. As a substituted pyrimidine, it belongs to a class of compounds integral to the structure of nucleobases and numerous therapeutic agents. The strategic placement of two reactive chlorine atoms at the C2 and C4 positions, combined with the lipophilic isopropyl group at the C5 position, offers a versatile scaffold for the synthesis of a diverse array of complex molecules with potential biological activity. The chlorine atoms serve as excellent leaving groups for nucleophilic substitution reactions, allowing for the sequential and regioselective introduction of various functional groups, a cornerstone of combinatorial chemistry and the generation of compound libraries for high-throughput screening.
The ultimate utility of this compound in a drug development pipeline is intrinsically linked to its physicochemical properties, most notably its solubility and stability. A comprehensive understanding of these characteristics is paramount for optimizing reaction conditions, developing robust purification protocols, formulating drug candidates for preclinical and clinical evaluation, and ensuring the long-term viability of active pharmaceutical ingredients (APIs). This technical guide provides a deep dive into the theoretical and practical aspects of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for novel therapeutics. While direct experimental data for this specific molecule is not widely published, this guide will leverage data from closely related analogs to provide a robust predictive framework and a solid foundation for experimental design.
I. Physicochemical Properties: A Comparative Analysis
To predict the behavior of this compound, it is instructive to first examine the known properties of its close structural analogs. The electronic and steric effects of the C5 substituent play a significant role in modulating the molecule's overall characteristics.
| Property | 2,4-dichloro-5-fluoropyrimidine | 2,4-dichloro-5-nitropyrimidine | 2,4-dichloro-5-methylpyrimidine | This compound (Predicted) |
| Molecular Formula | C₄HCl₂FN₂[1] | C₄HCl₂N₃O₂[2][3] | C₅H₄Cl₂N₂ | C₇H₈Cl₂N₂ |
| Molecular Weight | 166.97 g/mol [1] | 193.98 g/mol | 163.00 g/mol | 191.06 g/mol |
| Appearance | White to off-white crystalline solid | Yellow crystalline solid[3] | Solid | Expected to be a solid at room temperature |
| Melting Point | 37-41 °C[4] | 28-32 °C | 26-28 °C | Likely in a similar range, potentially slightly higher than the methyl analog due to increased molecular weight and van der Waals forces. |
| Water Solubility | No data available, but expected to be low. Safety data sheets indicate it is moisture-sensitive.[1] | Sparingly soluble (1.0 g/L at 25 °C)[3] | No data available. | Expected to have low aqueous solubility, likely lower than the nitro analog due to the non-polar isopropyl group. |
Expertise & Experience Insights: The isopropyl group, being a larger and more electron-donating alkyl group compared to a methyl group, will increase the lipophilicity of the molecule. This is expected to decrease its solubility in polar solvents like water but enhance its solubility in non-polar organic solvents. The electron-donating nature of the isopropyl group may also subtly influence the reactivity of the chlorine atoms at the C2 and C4 positions, though the primary determinant of their reactivity remains the electron-withdrawing nature of the pyrimidine ring.
II. Solubility Profile
Predicted Solubility Behavior
Based on the principle of "like dissolves like," we can predict the following solubility trends for this compound:
-
High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform), and polar aprotic solvents (e.g., tetrahydrofuran (THF), ethyl acetate, acetone).
-
Moderate Solubility: Expected in polar protic solvents (e.g., methanol, ethanol), with solubility likely decreasing with increasing polarity of the alcohol.
-
Low Solubility: Expected in non-polar aliphatic hydrocarbons (e.g., hexane, heptane).
-
Very Low Solubility: Expected in aqueous solutions.
Experimental Determination of Solubility
To obtain accurate solubility data, both kinetic and thermodynamic solubility assays are recommended.
Methodology 1: Kinetic Solubility Determination
This high-throughput method is useful for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Aqueous Dilution: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effect.
-
Precipitation Detection: Allow the plate to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature. The onset of precipitation can be detected by turbidimetry (measuring light scattering) using a plate reader.
-
Data Analysis: The kinetic solubility is defined as the concentration of the compound in the highest concentration well that remains clear.
Methodology 2: Thermodynamic (Equilibrium) Solubility Determination
This method determines the true solubility of a compound at equilibrium and is considered the gold standard for solubility measurement.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Data Reporting: The solubility is reported in units such as mg/mL or mmol/L.
III. Stability Profile
The stability of this compound is a critical parameter that influences its storage, handling, and use in chemical reactions and formulations. As a halogenated pyrimidine, it is susceptible to degradation under various environmental conditions. Forced degradation studies are essential to identify potential degradation pathways and products.
Potential Degradation Pathways
-
Hydrolysis: The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic attack by water, leading to hydrolysis. This is often the primary degradation pathway in aqueous environments. The rate of hydrolysis is typically pH-dependent. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atoms towards nucleophilic substitution. The reaction likely proceeds sequentially, with one chlorine being replaced by a hydroxyl group to form a chlorohydroxypyrimidine intermediate, followed by the hydrolysis of the second chlorine to yield the corresponding dihydroxypyrimidine.
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions. For chlorinated aromatic compounds, this can involve homolytic cleavage of the carbon-chlorine bond to generate radical intermediates, which can then undergo a variety of subsequent reactions, leading to a complex mixture of degradation products. Photostability testing is crucial to determine if the compound requires protection from light during storage and handling.
-
Thermal Degradation: At elevated temperatures, this compound may undergo thermal decomposition. The degradation pathway will depend on the temperature and the presence of other reactive species. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information on the thermal stability of the compound.
-
Oxidative Degradation: The presence of oxidizing agents can lead to the degradation of the pyrimidine ring or the isopropyl side chain. While the pyrimidine ring is relatively electron-deficient and less prone to oxidation, the isopropyl group could be a potential site for oxidative attack.
Experimental Assessment of Stability: Forced Degradation Studies
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5]
Methodology: Forced Degradation Protocol
General Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, at a known concentration (e.g., 1 mg/mL).
1. Hydrolytic Degradation:
- Acidic Conditions: Mix the stock solution with 0.1 M hydrochloric acid.
- Neutral Conditions: Mix the stock solution with purified water.
- Basic Conditions: Mix the stock solution with 0.1 M sodium hydroxide.
- Procedure: Incubate the solutions at a controlled temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
2. Oxidative Degradation:
- Procedure: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and collect samples at different time intervals.
3. Photolytic Degradation:
- Procedure: Expose the stock solution in a photochemically transparent container to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[6] A dark control sample should be stored under the same conditions but protected from light. Collect samples at appropriate time points.
4. Thermal Degradation (Solid State):
- Procedure: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C). Collect samples at various time points for analysis.
Analytical Method for Degradation Studies:
A stability-indicating HPLC method is required to separate the parent compound from its degradation products.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at the wavelength of maximum absorbance of this compound.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness.
IV. Conclusion and Recommendations
This compound is a valuable building block in pharmaceutical research, and a thorough understanding of its solubility and stability is essential for its effective utilization. While direct experimental data is limited, a predictive framework based on the behavior of closely related analogs provides a strong starting point for researchers. The isopropyl group is expected to increase the lipophilicity of the molecule, leading to higher solubility in non-polar organic solvents and lower solubility in aqueous media.
The primary degradation pathway is anticipated to be hydrolysis of the chloro substituents, with potential for photodegradation under light exposure. To ensure the integrity of the compound, it is recommended to store this compound in a cool, dry, and dark place, under an inert atmosphere if possible, and to avoid contact with strong acids, bases, and oxidizing agents.
For any new research program involving this compound, it is strongly advised to perform the detailed solubility and stability studies outlined in this guide. The experimental protocols provided offer a robust framework for generating the necessary data to support synthesis optimization, formulation development, and regulatory submissions. This empirical data will be invaluable in accelerating the journey from a promising chemical scaffold to a potential life-saving therapeutic.
V. References
-
Acros Organics. (2011). SAFETY DATA SHEET: 2,4-Dichloro-5-fluoropyrimidine. Fisher Scientific.
-
BLD Pharm. (n.d.). 49845-33-2|2,4-Dichloro-5-nitropyrimidine.
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2,4-Dichloro-5-fluoropyrimidine.
-
Cheméo. (n.d.). Chemical Properties of Pyrimidine, 2,4-dichloro-5-nitro- (CAS 49845-33-2).
-
Guidechem. (n.d.). 2,4-Dichloro-5-nitropyrimidine 49845-33-2 wiki.
-
Chemcasts. (n.d.). Thermophysical Properties of 2,4-Dichloro-5-fluoropyrimidine.
-
Johnson, W. G., Lavy, T. L., & Senseman, S. A. (1994). Stability of Selected Pesticides on Solid-Phase Extraction Disks. Journal of Environmental Quality, 23(5), 1027–1031.
-
European Medicines Agency. (2023). Guideline on Stability testing of existing active substances and related finished products.
-
Sigma-Aldrich. (n.d.). 2,4-Dichloro-5-nitropyrimidine 97 49845-33-2.
-
PubChem. (n.d.). 2,4-Dichloro-5-fluoropyrimidine.
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1.
-
ChemicalBook. (2025). 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1.
-
ChemicalBook. (n.d.). 2,4-Dichloro-5-nitropyrimidine(49845-33-2).
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
-
Pasha, S. I., Ibrahim, M., & Balaram, V. M. (2016). Stability Indicating Analytical Method Development, Validation, Method Transfer and Impurity Profile (Related Substances) Of 2,4-Dihydroxy-5-Fluoropyrimidine By Liquid Chromatography. IOSR Journal of Pharmacy and Biological Sciences, 2(6), 27-33.
-
MDPI. (2021). Special Issue on “Thermal Safety of Chemical Processes”.
-
Al-Zoubi, W., Al-Zaqri, N., Koziol, A. E., & El-Abadelah, M. M. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Molecules, 26(5), 1431.
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
-
MedCrave. (2016). Forced Degradation Studies.
-
NIST. (n.d.). Pyrimidine, 2,4-dichloro-.
-
Sigma-Aldrich. (n.d.). 2,4-Dichloro-5-methylpyrimidine 98 1780-31-0.
-
Wang, H., Wang, Y., & Zhang, Y. (2009). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Chinese Journal of Chemical Engineering, 17(5), 874-878.
-
Google Patents. (2005). JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine.
-
ChemicalBook. (n.d.). 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0.
-
National Institutes of Health. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline.
-
Google Patents. (n.d.). CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
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Electrophilicity of the pyrimidine ring in 2,4-Dichloro-5-isopropylpyrimidine
An In-Depth Technical Guide to the Electrophilicity of the Pyrimidine Ring in 2,4-Dichloro-5-isopropylpyrimidine
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The strategic functionalization of this heterocycle is paramount in drug discovery, and understanding its inherent reactivity is key to unlocking its synthetic potential. This guide provides a detailed examination of the electrophilic character of this compound, a versatile building block. We will dissect the electronic architecture of the pyrimidine ring, analyze the modulating effects of its chloro and isopropyl substituents, and explore the critical concept of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. This analysis is supported by field-proven experimental protocols for assessing reactivity, methods for analytical characterization, and an overview of computational approaches that provide deeper mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of substituted pyrimidines in their synthetic endeavors.
The Electronic Landscape of the Pyrimidine Core
The pyrimidine ring is a six-membered diazine, a class of heterocycles characterized by the replacement of two CH groups in a benzene ring with nitrogen atoms, in this case at the 1 and 3 positions.[4] The presence of these two highly electronegative nitrogen atoms fundamentally alters the electronic distribution of the ring. They act as electron sinks, withdrawing π-electron density from the carbon atoms and rendering the entire heterocyclic system electron-deficient.[5] This intrinsic electron deficiency is the primary reason pyrimidines are predisposed to undergo nucleophilic aromatic substitution (SNAr), a reaction class that is generally difficult for electron-rich carbocyclic aromatic rings like benzene.[6]
The positions ortho and para to the nitrogen atoms (C2, C4, and C6) are the most electron-deficient and, therefore, the most activated towards attack by nucleophiles.[4][7] Conversely, the C5 position is the least electron-deficient and is the preferred site for electrophilic substitution, should the ring be sufficiently activated by electron-donating groups.[5][7]
Modulating Electrophilicity: An Analysis of this compound
The electrophilic character of the parent pyrimidine ring is significantly amplified in this compound by its specific substitution pattern. The interplay between the powerful electron-withdrawing chloro groups and the sterically demanding, weakly electron-donating isopropyl group dictates the molecule's reactivity and, crucially, its regioselectivity.
The Activating Role of Dichloro Substituents
The two chlorine atoms at the C2 and C4 positions serve as potent activating groups for SNAr. Through their strong inductive electron-withdrawing effects, they further deplete the electron density of the pyrimidine ring, making the carbon atoms to which they are attached highly electrophilic and susceptible to nucleophilic attack. This activation facilitates the displacement of the chloride ions, which are excellent leaving groups.
Regioselectivity: The C4 vs. C2 Position
In nucleophilic substitution reactions of 2,4-dichloropyrimidines, there is a generally observed preference for attack at the C4 position over the C2 position.[8][9][10][11] This reactivity order (C4 > C2) is a well-established principle in pyrimidine chemistry.[10][11] The preference can be attributed to the greater stabilization of the negatively charged Meisenheimer intermediate formed during the SNAr mechanism. Attack at C4 allows for the negative charge to be delocalized over both ring nitrogens more effectively than attack at C2, resulting in a more stable, lower-energy transition state.
The Influence of the C5-Isopropyl Group
The substituent at the C5 position plays a critical role in fine-tuning the reactivity of the 2,4-dichloro-pyrimidine scaffold.[8][12][13] In the case of this compound, the isopropyl group exerts two opposing effects:
-
Electronic Effect: The isopropyl group is a weak electron-donating group (EDG) through induction and hyperconjugation. This effect slightly counteracts the electron-withdrawing nature of the ring nitrogens and chloro groups, marginally reducing the overall electrophilicity of the ring compared to a derivative with an electron-withdrawing group at C5.[14][15]
-
Steric Effect: More significantly, the isopropyl group is sterically bulky. Its size creates considerable steric hindrance around the adjacent C4 position. This physical barrier can impede the approach of a nucleophile, potentially slowing the rate of reaction at C4 or redirecting the attack to the more sterically accessible C2 position.[8][10]
The ultimate regiochemical outcome of a reaction is therefore a delicate balance between the electronically favored C4 position and the sterically accessible C2 position. For small nucleophiles, C4 substitution may still predominate, but for larger, bulkier nucleophiles, a significant increase in the C2-substituted product can be expected.
Caption: Factors governing nucleophilic attack on this compound.
Experimental Assessment of Reactivity and Regioselectivity
Theoretical predictions of reactivity must be validated through empirical testing. The following protocols outline a self-validating workflow for quantifying the electrophilicity and determining the regiochemical outcome of nucleophilic substitution on this compound.
Workflow for Experimental Assessment
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- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Known Derivatives of 2,4-Dichloro-5-isopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 2,4-Dichloro-5-isopropylpyrimidine Scaffold
This compound is a key heterocyclic building block in the synthesis of a diverse array of functionalized pyrimidine derivatives. Its strategic importance, particularly in the realm of medicinal chemistry, stems from the differential reactivity of its two chlorine atoms at the C2 and C4 positions. This allows for sequential and regioselective substitutions, providing a robust platform for the generation of compound libraries for drug discovery. The presence of the isopropyl group at the C5 position introduces both steric and electronic effects that influence the reactivity and selectivity of subsequent derivatization reactions, making a nuanced understanding of its chemistry crucial for synthetic chemists. This guide provides a comprehensive overview of the synthesis of the core scaffold and its known derivatization through key chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Synthesis of the Core Scaffold: this compound
The primary and most direct route to this compound involves the chlorination of 5-isopropyluracil. This transformation is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Experimental Protocol: Chlorination of 5-isopropyluracil
Reaction Scheme:
Caption: Synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-isopropyluracil in an excess of phosphorus oxychloride (POCl₃). The use of excess POCl₃ serves as both the reactant and the solvent.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice or ice-water with vigorous stirring. This is a highly exothermic process and should be performed in a well-ventilated fume hood. The aqueous mixture is then extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.
Key Derivatives and Their Synthesis
The two chlorine atoms on the pyrimidine ring exhibit different reactivities towards nucleophiles and in cross-coupling reactions. Generally, the chlorine at the C4 position is more susceptible to substitution than the chlorine at the C2 position. This regioselectivity is a cornerstone of the synthetic utility of this scaffold.[1][2] The electron-donating nature of the C5-isopropyl group can further modulate this reactivity, although the C4 position typically remains the more reactive site.[1]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental method for introducing a variety of functional groups onto the pyrimidine core.[3] The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles.
The reaction of this compound with amines is a common strategy to introduce nitrogen-containing substituents, which are prevalent in many biologically active molecules.[4]
General Reaction Scheme:
Caption: Regioselectivity in SNAr amination.
Causality Behind Experimental Choices:
The choice of solvent and base is critical in controlling the regioselectivity and yield of the amination reaction. A non-polar aprotic solvent is often used to favor the substitution at the C4 position. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is necessary to scavenge the HCl generated during the reaction.
Experimental Protocol: Mono-amination at the C4 Position
-
Reaction Setup: Dissolve this compound in a suitable solvent such as n-butanol or isopropanol in a reaction vessel.
-
Addition of Reagents: Add the desired primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (1.5-2.0 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the 4-amino-2-chloro-5-isopropylpyrimidine derivative.
Data on Regioselectivity and Yields for Amination:
| Nucleophile (Amine) | Product(s) | Typical Yield (%) | C4:C2 Ratio |
| Morpholine | 4-(Morpholin-4-yl)-2-chloro-5-isopropylpyrimidine | 85-95 | >95:5 |
| Aniline | N-Phenyl-2-chloro-5-isopropylpyrimidin-4-amine | 80-90 | >95:5 |
| Benzylamine | N-Benzyl-2-chloro-5-isopropylpyrimidin-4-amine | 80-90 | >95:5 |
Note: Yields and regioselectivity can vary based on specific reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the pyrimidine ring.
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting the chloropyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base.[5][6] This reaction is widely used to synthesize aryl- and heteroaryl-substituted pyrimidines.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling at the C4 Position
-
Reaction Setup: To a reaction vessel, add this compound, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base like potassium carbonate or cesium carbonate.
-
Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C for several hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling:
| Boronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 2-Chloro-4-phenyl-5-isopropylpyrimidine | 70-85 |
| 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)-5-isopropylpyrimidine | 75-90 |
| Pyridine-3-boronic acid | 2-Chloro-4-(pyridin-3-yl)-5-isopropylpyrimidine | 65-80 |
The Sonogashira coupling allows for the introduction of alkyne moieties through the reaction of the chloropyrimidine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[7][8]
Experimental Protocol: Sonogashira Coupling at the C4 Position
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a suitable base, typically an amine such as triethylamine or diisopropylamine, in an appropriate solvent like THF or DMF.[9]
-
Addition of Alkyne: Add the terminal alkyne (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues. Remove the solvent under reduced pressure and purify the residue by column chromatography.
For less reactive amines or when SNAr conditions are not suitable, the Buchwald-Hartwig amination provides a powerful alternative for C-N bond formation.[10][11] This palladium-catalyzed reaction is known for its broad substrate scope and functional group tolerance.
Experimental Protocol: Buchwald-Hartwig Amination at the C4 Position
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, the amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., sodium tert-butoxide or cesium carbonate) in an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture at a temperature typically ranging from 80 °C to 110 °C. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Applications in Drug Discovery
Derivatives of this compound are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[12][13] The pyrimidine core can act as a scaffold that mimics the hinge-binding region of ATP in the active site of kinases. The substituents at the C2, C4, and C5 positions can be tailored to achieve potency and selectivity for specific kinase targets. For example, various 5-substituted pyrimidine derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[12][13]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of substituted pyrimidines. The differential reactivity of the C2 and C4 chlorine atoms allows for controlled, sequential derivatization through a variety of modern synthetic methodologies. A thorough understanding of the reaction conditions governing regioselectivity is paramount for the efficient synthesis of target molecules. The derivatives of this scaffold have shown significant potential in medicinal chemistry, particularly in the design of kinase inhibitors, highlighting the importance of continued exploration of its chemical space.
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Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link][4]
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5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. ResearchGate. Available at: [Link][12]
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5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. PubMed. Available at: [Link][13]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link][10]
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Organic Syntheses Procedure. Organic Syntheses. Available at: [Link][14]
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Organic Syntheses Procedure. Organic Syntheses. Available at: [Link][15]
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Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. Google Patents. Available at: [16]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Available at: [Link][17]
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Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link][11]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link][18]
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Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link][19]
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Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Available at: [Link][20]
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link][8]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link][21]
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Suzuki coupling between aryl halides and arylboronic acids in the presence of Fe3O4@NC/Pd. ResearchGate. Available at: [Link][6]
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Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents. Available at: [22]
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Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde. Google Patents. Available at: [23]
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link][2]
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link][24]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link][25]
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Aromatic Nucleophilic Substitution. Fisher Scientific. Available at: [Link][26]
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Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. Available at: [Link][27]
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Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Google Patents. Available at: [28]
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Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link][29]
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Process for producing 2,4-dichloro-5-fluoropyrimidine. Google Patents. Available at: [30]
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Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates. ResearchGate. Available at: [Link][31]
-
Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. Available at: [Link][32]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Royal Society of Chemistry. Available at: [Link][33]
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Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. Available at: [Link][34]
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Methodological & Application
Application Notes and Protocols: Regioselective Suzuki Coupling of 2,4-Dichloro-5-isopropylpyrimidine
Abstract
This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the selective functionalization of 2,4-dichloro-5-isopropylpyrimidine. This protocol is designed for researchers, chemists, and professionals in drug development seeking to synthesize novel substituted pyrimidine derivatives, which are prevalent scaffolds in medicinal chemistry.[1] We delve into the mechanistic underpinnings of the reaction, offer a detailed and optimized experimental protocol, and provide extensive troubleshooting guidance to address common challenges. The focus is on achieving high regioselectivity at the more reactive C4 position of the pyrimidine ring, a critical aspect for the synthesis of targeted molecular architectures.
Introduction: The Strategic Importance of Pyrimidine Functionalization
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[2][3][4] This Nobel Prize-winning reaction has become indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2]
The pyrimidine core is a privileged heterocycle in drug discovery, appearing in a vast array of biologically active compounds, including anticancer and antiviral agents. Consequently, methods to selectively introduce molecular diversity onto the pyrimidine scaffold are of paramount importance. This compound serves as an excellent starting material for this purpose. The differential reactivity of its two chlorine atoms—with the C4 position being significantly more susceptible to nucleophilic substitution and cross-coupling than the C2 position—allows for a stepwise and controlled elaboration of the molecule.[5] This application note outlines a robust protocol to exploit this reactivity difference, enabling the selective synthesis of 4-aryl-2-chloro-5-isopropylpyrimidines.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][4][6] Understanding these fundamental steps is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle consists of three primary stages: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) species, which inserts into the carbon-chlorine bond of the pyrimidine. This is typically the rate-determining step, particularly for less reactive aryl chlorides.[3] For 2,4-dichloropyrimidines, this addition occurs preferentially at the more electron-deficient C4 position.[1][5]
-
Transmetalation : In this step, the organic moiety is transferred from the boron atom of the organoboron reagent to the Palladium(II) center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (boronate).[7][8] This is a critical step where the choice of base plays a significant role.[2][8]
-
Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center couple. This process regenerates the catalytically active Palladium(0) species, allowing it to re-enter the catalytic cycle.[3][4]
Caption: Standard workflow for the Suzuki coupling experiment.
Detailed Steps:
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (191 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (637 mg, 3.0 mmol), SPhos (41 mg, 0.10 mmol), and Pd₂(dba)₃ (23 mg, 0.025 mmol).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere, which is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. The solvents should be degassed beforehand by bubbling with argon for 20-30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the biphasic mixture vigorously to ensure efficient mixing.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting pyrimidine has been consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-aryl-2-chloro-5-isopropylpyrimidine product.
Note on Microwave Chemistry: For rapid optimization and synthesis, this reaction can be adapted for microwave irradiation. A typical starting point would be 15-30 minutes at 100-120 °C in a sealed microwave vessel. [1][9]
Troubleshooting and Management of Side Reactions
Even robust protocols can encounter issues. Understanding potential side reactions is key to effective troubleshooting. [6]
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Conversion | Catalyst Inactivation: Presence of oxygen. | Ensure rigorous degassing of solvents and proper inert atmosphere technique. |
| Poor Reagent Quality: Decomposed boronic acid; wet solvent. | Use fresh, high-purity boronic acid or a pinacol ester. Use anhydrous solvents. | |
| Insufficiently Active Catalyst: Ligand is not suitable for aryl chlorides. | Switch to a more electron-rich, bulky ligand like SPhos, XPhos, or P(t-Bu)₃. | |
| Homocoupling of Boronic Acid | Oxygen in the Reaction: Leads to oxidative coupling of the boronic acid. [6][10] | Improve degassing procedures. Ensure a tight seal on the reaction vessel. |
| Protodeborylation | Hydrolysis of C-B bond: Boronic acid is replaced by hydrogen. [6] | Use a boronic acid pinacol ester, which is more stable to hydrolysis. Minimize water content if possible or shorten reaction time. |
| Dehalogenation of Pyrimidine | Formation of Pd-H species: The chloro group is replaced by hydrogen. [6][10] | Ensure the base is not excessively strong or consider a different solvent. This is sometimes unavoidable but can be minimized with optimized conditions. |
| Palladium Black Formation | Catalyst Decomposition: Ligand fails to stabilize the Pd(0) species, leading to aggregation. [10]| Increase ligand-to-palladium ratio or switch to a more robust biarylphosphine ligand. |
Conclusion
The protocol detailed herein provides a reliable and regioselective method for the synthesis of 4-substituted-2-chloro-5-isopropylpyrimidines via the Suzuki-Miyaura cross-coupling reaction. By carefully selecting the catalyst system and adhering to a rigorous experimental technique, researchers can efficiently access a diverse range of valuable building blocks for drug discovery and materials science. The key to success lies in understanding the reaction mechanism, particularly the preferential reactivity of the C4 position and the critical role of an inert atmosphere to protect the sensitive palladium catalyst.
References
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Suzuki reaction - Wikipedia. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]
-
(PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles - ResearchGate. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. [Link]
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Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. [Link]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloro-5-isopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents due to its ability to engage in critical biological interactions.[1][2][3][4] The controlled, regioselective functionalization of pyrimidine rings is therefore a paramount challenge and opportunity in the synthesis of novel molecular entities. Nucleophilic aromatic substitution (SNAr) on activated halopyrimidines stands out as a robust and versatile strategy for introducing molecular diversity.[5][6] This guide focuses on the nuanced reactivity of 2,4-dichloro-5-isopropylpyrimidine, providing a detailed exploration of the conditions governing nucleophilic substitution at the C2 and C4 positions.
Understanding the Reactivity of 2,4-Dichloropyrimidines
The pyrimidine ring is inherently electron-deficient, a characteristic that is amplified by the presence of two electronegative chlorine atoms, making it susceptible to attack by nucleophiles. The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The stability of this intermediate is a key determinant of the reaction's feasibility and regioselectivity.
For 2,4-dichloropyrimidines, nucleophilic attack generally favors the C4 position over the C2 position.[5][9][10][11][12] This preference is primarily attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to one of the ring nitrogens.[7][11]
The Influence of the C5-Isopropyl Group: A Balancing Act of Sterics and Electronics
The substituent at the C5 position plays a critical role in modulating the intrinsic reactivity and regioselectivity of the 2,4-dichloropyrimidine core. The isopropyl group at this position introduces two key competing factors:
-
Steric Hindrance: The bulky isopropyl group can sterically hinder the approach of a nucleophile to the adjacent C4 position. This steric impediment can, under certain conditions, favor substitution at the less hindered C2 position.[9]
-
Electronic Effect: The isopropyl group is weakly electron-donating. Electron-donating groups generally disfavor SNAr reactions by destabilizing the negatively charged Meisenheimer intermediate. However, the effect is relatively small compared to the strong activation provided by the two chlorine atoms and the ring nitrogens.
The interplay of these steric and electronic effects means that the regioselectivity of SNAr on this compound is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent.
Controlling Regioselectivity: Strategic Approaches
Achieving selective substitution at either the C2 or C4 position of this compound requires careful consideration and control of the reaction parameters.
Favoring C4 Substitution
To achieve substitution primarily at the C4 position, conditions should be chosen to minimize the steric influence of the C5-isopropyl group and to favor the electronically preferred site of attack.
-
Nucleophile Choice: Smaller, highly reactive nucleophiles are more likely to overcome the steric hindrance at C4. These include primary and secondary amines, and alkoxides.
-
Reaction Temperature: Lower reaction temperatures can enhance the inherent electronic preference for C4 attack.
-
Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally effective for SNAr reactions.
Favoring C2 Substitution
Selective substitution at the C2 position is more challenging and often requires exploiting specific reactant properties or reaction conditions.
-
Bulky Nucleophiles: Employing bulkier nucleophiles can amplify the steric hindrance at the C4 position, thereby directing the attack to the more accessible C2 position.
-
Tertiary Amine Nucleophiles: An interesting and powerful strategy for achieving C2 selectivity involves the use of tertiary amines.[13][14][15] The reaction proceeds through an initial attack at the C2 position, followed by an in situ N-dealkylation to yield the secondary amine-substituted product. This method has been shown to provide excellent C2 selectivity, even in the presence of an electron-withdrawing group at C5, and is a promising approach for 5-alkyl-substituted systems.[13][14][15]
-
Catalysis: In some cases, catalyst-controlled cross-coupling reactions can provide an alternative to SNAr for achieving C2-selectivity.[12]
Experimental Protocols
The following protocols are provided as a starting point for the selective functionalization of this compound. Optimization may be required for specific nucleophiles and desired outcomes.
Protocol 1: General Procedure for C4-Selective Amination
This protocol describes a general method for the selective substitution of the C4-chloro group with an amine nucleophile.
Workflow for C4-Selective Amination
Caption: Workflow for the C4-selective amination of this compound.
Materials:
-
This compound
-
Amine nucleophile
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
In a separate flask, prepare a solution of the amine nucleophile (1.0-1.2 eq.) and DIPEA (1.5 eq.) in anhydrous DMF.
-
Cool the solution of the pyrimidine to 0 °C in an ice bath.
-
Slowly add the amine/DIPEA solution to the stirred pyrimidine solution dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-amino-2-chloro-5-isopropylpyrimidine.
Protocol 2: Procedure for C2-Selective Amination using a Tertiary Amine
This protocol outlines a method for achieving C2 selectivity through the use of a tertiary amine nucleophile, followed by in-situ dealkylation.
Workflow for C2-Selective Amination
Caption: Workflow for the C2-selective amination via a tertiary amine nucleophile.
Materials:
-
This compound
-
Tertiary amine nucleophile (e.g., triethylamine)
-
1,2-Dichloroethane or other suitable high-boiling solvent
-
Silica gel for column chromatography
Procedure:
-
In a sealed reaction vessel, dissolve this compound (1.0 eq.) in 1,2-dichloroethane.
-
Add the tertiary amine nucleophile (2-3 eq.) to the solution.
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS, observing the formation of the C2-substituted intermediate and its subsequent dealkylation to the final product.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue directly by silica gel column chromatography to isolate the 2-amino-4-chloro-5-isopropylpyrimidine product.
Data Summary: Regioselectivity under Various Conditions
The following table summarizes the expected regioselectivity for the SNAr reaction on this compound under different conditions.
| Nucleophile Type | Key Reaction Parameters | Expected Major Product | Rationale |
| Primary Amines (e.g., propylamine) | Low temperature (0 °C to RT), DIPEA | 4-Substituted | Electronic preference for C4 dominates with small nucleophiles. |
| Secondary Amines (e.g., piperidine) | Low temperature (0 °C to RT), DIPEA | 4-Substituted | Similar to primary amines, electronic factors are the primary driver. |
| Alkoxides (e.g., sodium methoxide) | Low temperature (-20 °C to 0 °C) | 4-Substituted | Highly reactive nucleophile favors the electronically activated C4 position. |
| Tertiary Amines (e.g., triethylamine) | Elevated temperature (80-100 °C) | 2-Substituted | Steric hindrance at C4 directs the nucleophile to C2, followed by dealkylation.[14][15] |
| Thiols (e.g., thiophenol) | Base (e.g., K₂CO₃), DMF | 4-Substituted | Soft nucleophiles generally follow the electronic preference for C4. |
Conclusion
The functionalization of this compound via nucleophilic aromatic substitution is a powerful tool for the synthesis of novel, biologically relevant molecules. While the C4 position is the intrinsically more reactive site, a nuanced understanding of the interplay between electronic and steric effects allows for the selective synthesis of both C4- and C2-substituted isomers. By carefully selecting the nucleophile and reaction conditions, researchers can effectively control the regiochemical outcome of this important transformation, thereby expanding the accessible chemical space for drug discovery and development.
References
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]
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Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. LinkedIn. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
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Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Functionalized pyrimidine compounds with their pharmacological potential. ResearchGate. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]
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The Strategic Utility of 2,4-Dichloro-5-isopropylpyrimidine in Medicinal Chemistry Scaffold Synthesis
Introduction: The Pyrimidine Core and the Advantage of a Differentiated Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of numerous FDA-approved drugs, particularly within the domain of protein kinase inhibitors.[1][2] Its prevalence is rooted in its ability to mimic the purine core of ATP, enabling competitive binding in the kinase hinge region, and its nitrogen atoms which serve as valuable hydrogen bond acceptors. The strategic functionalization of the pyrimidine core is therefore a critical endeavor in drug discovery, allowing for the generation of vast chemical libraries with diverse pharmacological profiles.
2,4-Dichloro-5-isopropylpyrimidine emerges as a highly valuable and versatile starting material for such endeavors. This guide provides a detailed exploration of its synthetic utility, focusing on the principles of regioselective functionalization and offering field-proven protocols for its conversion into diverse molecular scaffolds. The key to its utility lies in the differential reactivity of the chlorine atoms at the C2 and C4 positions, which can be selectively addressed through careful selection of reaction conditions. Generally, the C4 position is more electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1][3] This inherent reactivity bias provides a predictable starting point for sequential library synthesis.
Understanding the Regioselectivity of this compound
The reactivity of the two chlorine atoms is governed by the electronic properties of the pyrimidine ring. The C4 position is para to a ring nitrogen, which provides superior stabilization of the Meisenheimer intermediate formed during nucleophilic attack, rendering it more reactive than the C2 position.[1] However, this intrinsic selectivity is not absolute and can be influenced by several factors, including the nature of the nucleophile, the catalyst-ligand system, and the steric and electronic nature of the C5 substituent. The 5-isopropyl group, being a bulky and weakly electron-donating group, can sterically hinder attack at the C4 position to some extent, potentially modulating the C4/C2 selectivity ratio in certain reactions.
Application Note I: Synthesis of the this compound Scaffold
The synthesis of the title compound typically starts from the corresponding 5-isopropyluracil. While a specific protocol for the 5-isopropyl derivative is not extensively documented, a robust and scalable procedure can be adapted from the synthesis of analogous compounds like 2,4-dichloro-5-fluoropyrimidine.[4][5]
Protocol 1: Chlorination of 5-isopropyluracil
This protocol describes the conversion of 5-isopropyluracil to this compound using phosphorus oxychloride (POCl₃) as the chlorinating agent.
Materials:
-
5-isopropyluracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (or another suitable tertiary amine base)
-
Dichloromethane (DCM)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend 5-isopropyluracil (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).
-
Slowly add N,N-dimethylaniline (1.5-2.0 eq) to the suspension. The addition is exothermic and should be controlled.
-
Heat the reaction mixture to reflux (approx. 110-115 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and slowly quench it by pouring it onto a vigorously stirred mixture of crushed ice and dichloromethane. Caution: This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.
-
The product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Application Note II: Regioselective Functionalization via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-N bonds, and they are extensively used in the synthesis of kinase inhibitors.[6] The following protocols detail the regioselective functionalization of this compound.
Protocol 2: C4-Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. Under standard conditions, the reaction on 2,4-dichloropyrimidines is highly selective for the C4 position.[7][8] This protocol is optimized for high efficiency using microwave irradiation.
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroaryl-boronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-2 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
To a microwave vial, add this compound (1.0 eq), the desired boronic acid (1.1 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.5 mol%).
-
Add a 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in a microwave reactor. Irradiate at 100 °C for 15-20 minutes.[7][8]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the C4-arylated-2-chloro-5-isopropylpyrimidine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commercially available catalyst that is highly effective for this transformation.[7]
-
Base: K₂CO₃ is a crucial component that activates the boronic acid for transmetalation.[9]
-
Solvent System: The dioxane/water mixture provides good solubility for both the organic and inorganic reagents and facilitates the reaction.
-
Microwave Irradiation: This technique significantly reduces reaction times from hours to minutes, improving throughput.[7]
Protocol 3: C2-Selective Buchwald-Hartwig Amination
Following C4 functionalization, the remaining chlorine at the C2 position can be displaced. The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds.[6][10]
Materials:
-
C4-substituted-2-chloro-5-isopropylpyrimidine (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (or another suitable biarylphosphine ligand) (2-4 mol%)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOt-Bu) (1.5 eq)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the C4-substituted-2-chloro-5-isopropylpyrimidine (1.0 eq), Pd₂(dba)₃, and the phosphine ligand.
-
Add the base (Cs₂CO₃ or NaOt-Bu) and the amine (1.2 eq).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is essential for facilitating the catalytic cycle of C-N bond formation, particularly with less reactive aryl chlorides.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[12] Cs₂CO₃ and NaOt-Bu are commonly used and effective choices.
-
Anhydrous Conditions: The catalytic cycle involves organometallic intermediates that are sensitive to moisture, necessitating the use of dry solvents and an inert atmosphere.
Data Presentation
| Reaction Step | Substrate | Reagents & Conditions | Product | Yield Range (%) | Regioselectivity |
| Chlorination | 5-isopropyluracil | POCl₃, N,N-dimethylaniline, reflux | This compound | >90 (crude) | N/A |
| Suzuki-Miyaura | This compound | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, MW 100°C | 4-Aryl-2-chloro-5-isopropylpyrimidine | 70-95 | >95% C4 |
| Buchwald-Hartwig | 4-Aryl-2-chloro-5-isopropylpyrimidine | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C | 4-Aryl-2-amino-5-isopropylpyrimidine | 60-90 | >98% C2 |
Visualization of Synthetic Pathways
The sequential functionalization of this compound allows for the construction of a diverse library of compounds from a common intermediate. This workflow is a cornerstone of modern medicinal chemistry, enabling rapid structure-activity relationship (SAR) studies.
Caption: Sequential functionalization workflow for this compound.
Conclusion and Future Outlook
This compound represents a strategically valuable building block for medicinal chemists. Its predictable, yet tunable, regioselectivity allows for the efficient and controlled synthesis of disubstituted pyrimidine libraries. The protocols outlined in this guide provide a robust framework for the exploitation of this scaffold, particularly in the context of kinase inhibitor discovery. The ability to introduce diverse functionalities at both the C2 and C4 positions enables fine-tuning of steric and electronic properties, which is crucial for optimizing potency, selectivity, and pharmacokinetic profiles of drug candidates. Further exploration into novel catalytic systems may unlock even more diverse and unconventional functionalizations of this versatile pyrimidine core.
References
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). National Institutes of Health.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). National Institutes of Health.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. Retrieved from [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Buchwald–Hartwig amination. (2023). Wikipedia. Retrieved from [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2009). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. Retrieved from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2015). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011). Vertex Pharmaceuticals. Retrieved from [Link]
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (2022). Google Patents.
-
Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (2010). ResearchGate. Retrieved from [Link]
-
Preparation method of 2,4-dichloro-5-methoxypyrimidine. (2016). Patsnap. Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. Retrieved from [Link]
-
The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar. Retrieved from [Link]
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- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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Regioselective Amination of 2,4-Dichloro-5-isopropylpyrimidine: An Application and Protocol Guide
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in drug discovery. Among the various substituted pyrimidines, those bearing amino groups are of particular interest due to their ability to form key hydrogen bonding interactions with biological targets. The regioselective synthesis of these aminopyrimidines from readily available dichlorinated precursors is a common yet challenging task. This guide provides a detailed exploration of the regioselective amination of 2,4-dichloro-5-isopropylpyrimidine, a versatile building block in synthetic chemistry.
The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two electron-withdrawing chlorine atoms, renders it susceptible to nucleophilic aromatic substitution (SNAr).[1] However, the two chlorine atoms at the C2 and C4 positions exhibit different reactivities, leading to the potential for forming a mixture of isomers.[2][3] Understanding and controlling the factors that govern this regioselectivity is paramount for efficient and predictable synthesis. This document will delve into the underlying mechanistic principles, provide robust experimental protocols, and offer practical insights to guide researchers in achieving high regioselectivity in the amination of this compound.
Mechanistic Insights: Unraveling the Basis of Regioselectivity
The nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloropyrimidines proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The regioselectivity of the reaction—that is, whether the incoming amine nucleophile attacks the C2 or C4 position—is primarily dictated by the relative stability of the corresponding Meisenheimer intermediates.
Generally, for 2,4-dichloropyrimidines, nucleophilic attack is favored at the C4 position.[2][4] This preference can be attributed to the greater ability of the para-positioned nitrogen atom (N1) to stabilize the negative charge of the Meisenheimer intermediate formed upon C4 attack, compared to the ortho-positioned nitrogen atoms (N1 and N3) for C2 attack.[5] The resonance structures of the C4-adduct allow for delocalization of the negative charge onto the electronegative nitrogen atom without disrupting the aromaticity of the entire ring, a more favorable arrangement than the ortho-quinoid intermediate formed from C2 attack.
However, the substitution pattern on the pyrimidine ring can significantly influence this inherent preference.[2][3] Electron-donating groups at the C5 or C6 position can alter the electronic distribution within the ring, potentially shifting the selectivity towards the C2 position.[2] In the case of this compound, the weakly electron-donating isopropyl group at the C5 position is not expected to dramatically alter the intrinsic C4 selectivity, although its steric bulk might play a minor role.
Caption: General mechanism for the SNAr amination of this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the regioselective mono-amination of this compound, focusing on achieving high selectivity for the C4 isomer.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | >98% |
| Amine (e.g., morpholine, aniline) | Reagent Grade |
| Triethylamine (Et3N) or DIPEA | Anhydrous |
| Solvent (e.g., Ethanol, Acetonitrile) | Anhydrous |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Heating mantle or oil bath | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
| Column chromatography supplies | Silica gel, appropriate solvents |
| Rotary evaporator |
Protocol: C4-Regioselective Mono-amination
This protocol is optimized for the preferential substitution at the C4 position.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol (or another suitable polar aprotic solvent) to dissolve the starting material. A typical concentration is 0.1-0.5 M.
-
Reagent Addition: To the stirred solution, add the desired amine (1.0-1.2 eq) followed by a non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq). The base is crucial to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (or a suitable temperature, typically 60-80 °C) and stir for 4-24 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product should have a different Rf value than the starting material.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-amino-2-chloro-5-isopropylpyrimidine isomer.
-
Characterization: Characterize the purified product by standard analytical techniques (1H NMR, 13C NMR, and Mass Spectrometry) to confirm its structure and purity.
Caption: Step-by-step workflow for the C4-regioselective amination.
Factors Influencing Regioselectivity and Yield
Several factors can be modulated to optimize the regioselectivity and yield of the amination reaction.
| Factor | Effect on Regioselectivity (C4 vs. C2) | General Impact on Yield | Notes |
| Nucleophilicity of the Amine | Generally, less basic (more nucleophilic) amines favor C4 substitution. Very strong bases can lead to side reactions. | Optimal nucleophilicity leads to higher yields. | Aromatic amines are generally less basic than aliphatic amines. |
| Solvent Polarity | Polar aprotic solvents (e.g., acetonitrile, DMF) can stabilize the Meisenheimer intermediate, often favoring C4 attack. | Solvent choice can significantly impact reaction rates and solubility. | Protic solvents like ethanol are also commonly used and effective. |
| Temperature | Lower temperatures generally favor the thermodynamically more stable C4 product. Higher temperatures may lead to a decrease in selectivity. | Higher temperatures increase the reaction rate but can also lead to decomposition. | An optimal temperature balances reaction rate and selectivity. |
| Base | A non-nucleophilic organic base is essential to neutralize the generated HCl without competing with the amine nucleophile. | The absence of a suitable base will stall the reaction and lead to low yields. | Common choices include triethylamine and DIPEA. |
| Steric Hindrance | Bulky amines may show a slightly increased preference for the less sterically hindered C4 position. The isopropyl group at C5 also contributes to the steric environment. | Significant steric hindrance on either the pyrimidine or the amine can decrease the reaction rate. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no reaction | Insufficient temperature; inactive reagents; poor solvent choice. | Increase reaction temperature; check the purity of reagents; try a different solvent (e.g., DMF, NMP). |
| Formation of di-substituted product | Use of excess amine; prolonged reaction time at high temperature. | Use a stoichiometric amount or slight excess (1.0-1.2 eq) of the amine; monitor the reaction closely by TLC and stop it once the mono-substituted product is maximized. |
| Poor regioselectivity | Reaction temperature is too high; inappropriate solvent. | Lower the reaction temperature; screen different solvents to find the optimal conditions for C4 selectivity. |
| Difficult purification | Similar polarity of isomers and starting material. | Optimize the column chromatography eluent system; consider recrystallization if the product is a solid. |
Conclusion
The regioselective amination of this compound is a highly valuable transformation in synthetic organic and medicinal chemistry. By understanding the underlying principles of nucleophilic aromatic substitution on the pyrimidine core and carefully controlling the reaction parameters—particularly the choice of nucleophile, solvent, and temperature—researchers can achieve high yields and excellent regioselectivity for the desired C4-aminated product. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this important synthetic methodology.
References
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics.
- Luo, M., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 449-452.
- Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Guidechem. (n.d.). What factors affect the selectivity of 2,4-Dichloropyrimidine compounds in substitution reactions?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
Large-scale synthesis procedure for 2,4-Dichloro-5-isopropylpyrimidine
An In-Depth Guide to the Large-Scale Synthesis of 2,4-Dichloro-5-isopropylpyrimidine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound stands as a critical scaffolding molecule in contemporary drug discovery and development. As a highly functionalized pyrimidine, its true value lies in the differential reactivity of its two chlorine atoms, located at the C2 and C4 positions. This structural feature permits chemists to perform sequential, regioselective nucleophilic substitution reactions, making it an exceptionally versatile building block for constructing complex molecular architectures. This adaptability is paramount in the synthesis of targeted therapeutics, including kinase inhibitors and other pharmacologically active agents, where precise control over molecular structure dictates biological activity.
This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, explains the rationale for specific procedural choices, and emphasizes the critical safety measures required for a successful and safe campaign. The procedure is logically divided into two main stages: the synthesis of the necessary precursor, 5-isopropyluracil, followed by its large-scale chlorination.
PART I: Synthesis of the Precursor, 5-Isopropyluracil
The journey to our target molecule begins with the synthesis of 5-isopropyluracil. This precursor is not always commercially available in bulk and its synthesis is a crucial first step. The chosen method is a robust condensation reaction, prized for its reliability and scalability.
Principle of the Reaction
This synthesis involves a classical condensation reaction between ethyl 2-formyl-3-methylbutanoate and urea. The reaction proceeds under acidic conditions, leading to the formation of the pyrimidine ring structure. The isopropyl group is introduced via the substituted ester, ensuring the correct regiochemistry from the outset.
Detailed Experimental Protocol: 5-Isopropyluracil
Materials and Reagents:
-
Ethyl 2-formyl-3-methylbutanoate
-
Urea
-
Sodium Ethoxide (NaOEt)
-
Absolute Ethanol
-
Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Reactor Setup: A suitably sized glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe is rendered inert with a nitrogen atmosphere.
-
Reagent Charging: Charge the reactor with absolute ethanol. Carefully add sodium ethoxide in portions to the ethanol with moderate stirring, ensuring the temperature does not exceed 30°C.
-
Condensation: To the freshly prepared sodium ethoxide solution, add urea and stir until fully dissolved. Begin the dropwise addition of ethyl 2-formyl-3-methylbutanoate via the dropping funnel over a period of 1-2 hours. An exothermic reaction will be observed; maintain the internal temperature below 40°C using a cooling bath if necessary.
-
Reaction Drive: Once the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 6-8 hours. The reaction progress should be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).
-
Work-up and Isolation: a. After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 6-7. b. Reduce the solvent volume by approximately 70% via distillation under reduced pressure. c. Cool the resulting slurry to 0-5°C and stir for 1-2 hours to maximize precipitation. d. Isolate the solid product by filtration using a Nutsche filter. e. Wash the filter cake thoroughly with cold deionized water, followed by a wash with cold ethanol to remove residual impurities.
-
Drying: Dry the purified solid under vacuum at 60-70°C until a constant weight is achieved. The final product is 5-isopropyluracil, a white to off-white solid.[1]
PART II: Large-Scale Synthesis of this compound
This stage is the core of the process, involving the chlorination of 5-isopropyluracil. The chosen reagent, phosphorus oxychloride (POCl₃), is highly effective but also hazardous, demanding meticulous attention to safety and procedural detail.
Causality and Mechanistic Underpinnings
The conversion of the dihydroxy pyrimidine (uracil) to the dichloropyrimidine is achieved using phosphorus oxychloride (POCl₃). POCl₃ serves as both the chlorinating agent and, when used in excess, the reaction solvent.[2] The reaction is significantly accelerated by the addition of a tertiary amine, such as N,N-diethylaniline.
The mechanism involves the activation of the carbonyl oxygens of the uracil tautomer by the electrophilic phosphorus center of POCl₃. This forms a highly reactive intermediate that is susceptible to nucleophilic attack by chloride ions. The tertiary amine plays a dual role: it acts as a base to scavenge the HCl gas produced during the reaction, driving the equilibrium towards the product, and it can also form a Vilsmeier-type reagent with POCl₃, which is a more potent chlorinating species.
Critical Safety Protocols: Handling Phosphorus Oxychloride (POCl₃)
Extreme caution is mandatory. POCl₃ is a highly corrosive and toxic substance that reacts violently with water in a severely exothermic reaction, releasing toxic hydrogen chloride gas.[2][3][4][5]
-
Personal Protective Equipment (PPE): All operations must be performed wearing a full-face respirator with an appropriate acid gas cartridge, chemical splash goggles, a face shield, heavy-duty acid-resistant gloves (e.g., butyl rubber), a chemically resistant apron, and boots.[6][7]
-
Engineering Controls: The entire synthesis, especially the reaction quenching step, must be conducted within a high-performance, walk-in fume hood or a dedicated, well-ventilated reactor bay designed for hazardous chemical synthesis.[6] Eyewash stations and safety showers must be immediately accessible.[3][6]
-
Quenching Protocol: Never add water directly to POCl₃ or the reaction mixture.[2] The reaction must be quenched by slowly and carefully adding the reaction mixture to a vigorously stirred vessel containing crushed ice and an immiscible organic solvent. This procedure must be planned and rehearsed.
Quantitative Data and Reagent Summary
| Reagent/Product | CAS Number | Molecular Wt. ( g/mol ) | Molar Ratio (Equivalents) | Role |
| 5-Isopropyluracil | 17432-95-0 | 154.17 | 1.0 | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 5.0 - 10.0 | Chlorinating Agent & Solvent |
| N,N-Diethylaniline | 91-66-7 | 149.23 | 1.1 - 1.5 | Catalyst / Acid Scavenger |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | Extraction Solvent |
| Product: This compound | 22536-61-4 | 191.05 | - | Target Molecule |
Workflow for Large-Scale Synthesis
Caption: High-level workflow for the synthesis of this compound.
Detailed Step-by-Step Manufacturing Protocol
-
Reactor Preparation: Ensure a large, clean, and dry glass-lined or Hastelloy reactor, equipped with a robust mechanical agitator, reflux condenser, nitrogen inlet, temperature probe, and a bottom outlet valve, is ready for use. The condenser off-gas line must be scrubbed through a caustic solution to neutralize evolved HCl.
-
Charging Reagents: Under a nitrogen atmosphere, charge the reactor with 5-isopropyluracil (1.0 eq). Subsequently, charge the excess phosphorus oxychloride (5.0-10.0 eq). Begin agitation to form a slurry.
-
Catalyst Addition: Slowly add N,N-diethylaniline (1.1-1.5 eq) to the slurry via a dosing pump over 1-2 hours. The addition is exothermic; maintain the internal temperature below 50°C using jacket cooling.
-
Reaction: After the catalyst addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110°C) and hold for 4-6 hours. Monitor the reaction's progress via HPLC by quenching a small aliquot and analyzing for the disappearance of the starting material.
-
Removal of Excess POCl₃: Cool the reaction mixture to 40-50°C. Carefully apply a vacuum to the reactor and distill off the excess POCl₃. This is a critical step to reduce the violence of the subsequent quench. Collect the distilled POCl₃ for proper disposal or recycling.
-
Reaction Quench (CRITICAL STEP): In a separate, appropriately sized reactor, prepare a vigorously stirred mixture of crushed ice and dichloromethane (DCM). Cool this quench mixture to below 0°C. Slowly, transfer the cooled, concentrated reaction residue from the first reactor into the quench mixture via a pressure-equalized addition funnel or a pump. The rate of addition must be carefully controlled to keep the quench pot temperature below 10°C. Vigorous gas evolution (HCl) will occur.
-
Phase Separation: Once the quench is complete, stop the agitation and allow the layers to separate. Drain the lower organic (DCM) layer into a clean vessel.
-
Washing: Wash the organic layer sequentially with cold water, then with a 5% sodium bicarbonate solution (caution: potential for gas evolution), and finally with brine. Check the pH of the aqueous layer after the bicarbonate wash to ensure it is neutral or slightly basic.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.
-
Purification: For large-scale operations, the most viable purification method is high-vacuum distillation. The crude product is distilled under high vacuum to yield pure this compound as a clear, colorless to pale yellow oil that may solidify upon standing.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of proton-bearing impurities.
-
GC-MS: To determine purity and confirm the molecular weight.
-
HPLC: To establish the final purity, typically >98%.
Conclusion
The synthesis of this compound is a robust and scalable process, provided that stringent safety protocols are rigorously followed. The hazardous nature of phosphorus oxychloride necessitates a thorough understanding of its properties and the implementation of appropriate engineering controls and personal protective equipment. By following the detailed protocols outlined in this guide, researchers and drug development professionals can safely and efficiently produce this valuable intermediate on a large scale, facilitating the advancement of new therapeutic agents.
References
-
Acros Organics. Phosphorus(V) oxychloride - SAFETY DATA SHEET. [Link]
-
Air Liquide. Phosphorus Oxychloride | Air Liquide Malaysia. [Link]
-
LANXESS. Phosphorus oxychloride - Product Safety Assessment. [Link]
- Google Patents.
-
El-Gazzar, A. R. B. A., et al. Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. Molecules, 2009. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 2,4-Dichloropyrimidine: Comprehensive Overview and Applications. [Link]
-
ResearchGate. How should I proceed in Chlorination using POCl3?. [Link]
Sources
- 1. CAS 17432-95-0: 5-Isopropyl Uracil | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. my.airliquide.com [my.airliquide.com]
- 6. fishersci.com [fishersci.com]
- 7. lanxess.com [lanxess.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in Reactions of 2,4-Dichloro-5-isopropylpyrimidine
Welcome to the technical support center for reactions involving 2,4-dichloro-5-isopropylpyrimidine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective substitutions on this versatile heterocyclic scaffold. The pyrimidine core is a prevalent motif in a significant number of FDA-approved drugs, particularly in the realm of protein kinase inhibitors, making the controlled functionalization of intermediates like this compound a critical skill.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic strategies and overcome common experimental hurdles.
Troubleshooting Guide: Navigating Regioselectivity Challenges
This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions based on established chemical principles.
Question 1: My reaction with a primary/secondary amine is giving a mixture of C4 and C2 substituted isomers, with the C4 isomer being the major product. How can I improve the selectivity for the C4 position?
Potential Causes:
-
Inherent reactivity of the 2,4-dichloropyrimidine core favors C4 substitution.[1][2]
-
Reaction conditions may not be fully optimized for maximal selectivity.
Solutions:
-
Temperature Optimization: Lowering the reaction temperature can often enhance selectivity. Start by running the reaction at 0 °C or even -20 °C. For highly reactive amines, even lower temperatures may be necessary.
-
Solvent Selection: The choice of solvent can influence the regiochemical outcome.[3] Aprotic solvents like THF or dioxane are common starting points. For reactions with anilines, polar solvents such as ethanol have been reported to improve C4 selectivity.[2]
-
Base Selection: For amine substitutions, a non-nucleophilic base like diisopropylethylamine (DIPEA) is a standard choice. However, for less nucleophilic amines or to drive the reaction to completion at lower temperatures, a stronger base like lithium hexamethyldisilazide (LiHMDS) can be employed, which may also enhance C4 selectivity.[2]
Protocol 1: General Procedure for Highly C4-Selective Amination
-
To a solution of the amine (1.0-1.2 equivalents) in anhydrous THF, add LiHMDS (1.1-1.3 equivalents) at -20 °C and stir for 15 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) and a palladium catalyst (e.g., Pd(OAc)2/dppb, 2 mol %) in anhydrous THF.[2]
-
Slowly add the pre-formed lithium amide solution to the pyrimidine solution at -20 °C.
-
Allow the reaction to stir at -20 °C for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and proceed with a standard aqueous work-up and purification.
Question 2: I want to favor substitution at the C2 position. My current conditions are yielding the C4 isomer almost exclusively. What strategies can I employ to reverse the selectivity?
Potential Causes:
-
The electronic and steric environment of this compound strongly favors C4 attack in standard SNAr reactions.[1][2][4]
Solutions:
-
Leverage Steric Hindrance: The isopropyl group at the C5 position provides some steric bulk that can be exploited. While it doesn't completely block the C4 position, using a bulky nucleophile might slightly disfavor C4 attack.
-
Catalyst-Controlled C2-Selectivity: For certain nucleophiles like thiols, specific palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands have been shown to override the inherent C4 preference and provide excellent C2 selectivity.[1][5] While this has been demonstrated for C-S coupling, the principle of catalyst control is a key strategy for altering innate selectivity.
-
Tertiary Amine Nucleophiles for C2-Amination: An interesting strategy for achieving C2-amination involves the use of tertiary amines as nucleophiles. The reaction proceeds through an intermediate that undergoes in-situ N-dealkylation, resulting in the formal substitution of a secondary amine at the C2 position.[6][7][8] This method has shown excellent C2 selectivity for substrates with an electron-withdrawing group at C5.
Protocol 2: C2-Selective Amination using a Tertiary Amine
-
Dissolve this compound (1.0 equivalent) in a solvent like chloroform or 1,2-dichloroethane.
-
Add the tertiary amine (e.g., triethylamine, 2-3 equivalents).
-
Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the crude product by silica gel column chromatography to isolate the C2-aminated product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the general preference for C4 substitution in 2,4-dichloropyrimidines?
A1: The regioselectivity is primarily governed by electronic factors. The pyrimidine ring is electron-deficient, which activates the chlorine atoms for nucleophilic aromatic substitution (SNAr). The attack of a nucleophile at the C4 position leads to a Meisenheimer intermediate where the negative charge can be effectively delocalized onto the N1 nitrogen atom. Attack at the C2 position results in a less stable intermediate where the negative charge is situated between the two electron-withdrawing nitrogen atoms, leading to greater electrostatic repulsion.[9] Therefore, the transition state leading to the C4-substituted product is lower in energy, resulting in a faster reaction rate.[2]
Q2: How does the isopropyl group at the C5 position influence the regioselectivity?
A2: The C5-isopropyl group has two main effects:
-
Electronic Effect: As an alkyl group, it is weakly electron-donating, which slightly deactivates the pyrimidine ring towards nucleophilic attack compared to an unsubstituted 2,4-dichloropyrimidine.
-
Steric Effect: The isopropyl group provides steric hindrance around the C4 position. While not large enough to completely block C4 attack, it can be a contributing factor in reactions where selectivity is finely balanced, especially when using bulky nucleophiles.[10]
Q3: Can I achieve selective double substitution on this compound?
A3: Yes, sequential functionalization is a key synthetic strategy. Given the higher reactivity of the C4 position, the first nucleophilic substitution will predominantly occur there.[1] Once the C4-substituent is installed, the electronic nature of the C2 position is altered. A second, often different, nucleophile can then be introduced to displace the remaining chlorine at C2. This second substitution may require more forcing conditions (e.g., higher temperature) due to the generally lower reactivity of the C2 position and potential deactivation by the newly introduced C4-substituent.
Q4: Are there any non-catalyzed methods to achieve C2 selectivity?
A4: Achieving high C2 selectivity without a catalyst is challenging but not impossible for certain substrates and nucleophiles. For 2,4-dichloropyrimidines with electron-donating groups at C6, SNAr reactions have been shown to preferably occur at the C2 position.[10][11] Additionally, as mentioned in the troubleshooting guide, using tertiary amines as nucleophiles can lead to C2-aminated products through a non-catalyzed pathway.[7][8] Another strategy involves modifying the leaving group at C4 to be less reactive than the chlorine at C2.
Data Summary: Factors Influencing Regioselectivity
| Factor | Condition | Predominant Isomer | Rationale | References |
| Nucleophile | Primary/Secondary Amines | C4 | Electronic preference of the pyrimidine ring. | [2] |
| Tertiary Amines | C2 | In-situ N-dealkylation mechanism. | [7][8] | |
| Thiophenols (basic) | C4 | Follows general electronic preference. | [1] | |
| Temperature | Lower Temperature (e.g., -20 °C to 0 °C) | Increased C4 | Exploits differences in activation energy. | [2] |
| Higher Temperature | Decreased Selectivity | Can lead to mixtures of isomers. | [1] | |
| Solvent | Aprotic (THF, Dioxane) | C4 (General) | Standard for SNAr. | [3] |
| Polar Protic (Ethanol) | C4 (Improved with anilines) | Can enhance selectivity in specific cases. | [2] | |
| Catalyst | Pd(OAc)2/dppb with Amines | C4 | Palladium-catalyzed amination. | [2] |
| Pd(II)/Bulky NHC with Thiols | C2 | Catalyst control overrides inherent selectivity. | [1][5] |
Visualizing Reaction Control
The following diagrams illustrate the key decision-making processes and reaction pathways discussed in this guide.
Caption: Decision workflow for achieving C4 vs. C2 selectivity.
Caption: Simplified energy profile for C4 vs. C2 SNAr attack.
References
- MacMillan, D. S. et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Catalysis.
- Wai, J. S. et al. (2022). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
- Humphrey, G. R. et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Various Authors. 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib.
- Wai, J. S. et al. (2022). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (Chapter 29). WuXi AppTec.
- Various Authors. (2022). Novel Recyclable Catalysts for Selective Synthesis of Substituted Perimidines and Aminopyrimidines. ResearchGate.
- Guidechem. What factors affect the selectivity of 2,4-Dichloropyrimidine compounds in substitution reactions?. Guidechem.
- Various Authors. (2015). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate.
- Richter, M. J. et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
- Humphrey, G. R. et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- MacMillan, D. S. et al. (2020). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
- Richter, M. J. et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- Not Voodoo. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
Sources
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- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-5-isopropylpyrimidine
Welcome to the technical support center for the synthesis of 2,4-dichloro-5-isopropylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important synthetic intermediate. Here, we address common challenges encountered during the synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
I. Overview of the Synthesis
The primary route for synthesizing this compound involves the chlorination of 5-isopropyluracil (also known as 5-isopropyl-pyrimidine-2,4-diol). The most common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[1][2] This reaction is typically performed at elevated temperatures, often with the addition of a tertiary amine base such as N,N-dimethylaniline (DMA) or pyridine to facilitate the reaction.[1][3]
The overall reaction is as follows:
Caption: General synthesis of this compound.
While the reaction appears straightforward, achieving high yields and purity can be challenging. The following sections will delve into specific issues and their resolutions.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address problems you may encounter during the synthesis.
Issue 1: Low Conversion of 5-Isopropyluracil
Question: My reaction has stalled, and TLC/HPLC analysis shows a significant amount of unreacted 5-isopropyluracil, resulting in a low yield. What are the potential causes and how can I improve the conversion?
Answer: Low conversion is a frequent issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inadequate Chlorinating Agent: Phosphorus oxychloride can degrade over time, especially if exposed to moisture. Ensure you are using a fresh or properly stored bottle of POCl₃. In some cases, POCl₃ alone may not be a sufficiently strong chlorinating agent. The addition of phosphorus pentachloride (PCl₅) can create a more robust chlorinating mixture.[4]
-
Suboptimal Reaction Temperature: The chlorination of uracils is an endothermic process and requires sufficient thermal energy. If the reaction temperature is too low, the rate of conversion will be slow. Gradually increasing the reflux temperature can often improve the reaction rate and drive it to completion.[5]
-
Insufficient Reaction Time: Some chlorinations can be sluggish. It is crucial to monitor the reaction's progress using an appropriate analytical method like TLC or HPLC. Continue the reaction until the starting material is no longer detectable.[1][6]
-
Role of Tertiary Amine: The addition of a base like N,N-dimethylaniline can accelerate the reaction.[3] However, the molar ratio is critical. An insufficient amount may not effectively scavenge the HCl generated, while an excess can lead to side reactions. An optimal ratio of 5-isopropyluracil to DMA is often around 1:1.5.[3]
Issue 2: Product Reverts to Starting Material During Work-up
Question: TLC analysis of the reaction mixture showed complete conversion to the product. However, after quenching with water and working up the reaction, my final product is contaminated with the starting material, 5-isopropyluracil. Why is this happening?
Answer: This is a classic problem associated with the hydrolysis of the chlorinated product back to the starting uracil. The dichloro-product is susceptible to hydrolysis, especially in the presence of water at elevated temperatures or under non-neutral pH conditions. The issue almost certainly lies in your quenching and work-up procedure.[7]
Key Mitigation Strategies:
-
Remove Excess POCl₃ First: Before quenching, it is highly advisable to remove the bulk of the unreacted POCl₃ by vacuum distillation.[1] This significantly reduces the exothermicity of the subsequent quench.
-
Employ a "Reverse Quench": Never add water to the reaction mixture. Instead, slowly and carefully add the cooled reaction mixture to a vigorously stirred slurry of crushed ice.[8][9] This ensures that the POCl₃ is always the limiting reagent during the quench, allowing for better temperature control.[9] Maintain the temperature of the quenching mixture below 20°C.[10]
-
Controlled Quench with a Buffer: A safer and often more effective method is to quench the reaction mixture by adding it slowly to a warm (35-40°C) and vigorously stirred aqueous solution of a weak base, like sodium acetate or sodium bicarbonate.[9][10] This method ensures the instantaneous and complete hydrolysis of POCl₃, preventing the accumulation of unstable intermediates that can lead to a delayed and dangerous exotherm.[9]
Caption: Recommended work-flow for quenching excess POCl₃.
Issue 3: Formation of Colored Impurities
Question: My final product has a persistent yellow or brownish tint, even after initial purification. What are these impurities and how can I remove them?
Answer: Colored impurities often arise from side reactions or the degradation of the starting material or reagents at high temperatures.[11] When using N,N-dimethylaniline, side reactions can occur, especially with prolonged heating, leading to colored by-products.[3][12]
Purification Strategy:
-
Activated Charcoal Treatment: A common and effective method to remove colored impurities is to treat a solution of the crude product with a small amount of activated charcoal.[11] The charcoal adsorbs the colored compounds, which can then be removed by hot filtration. It is crucial to use a minimal amount of charcoal, as excessive use can also lead to the loss of your desired product.[11]
Issue 4: Persistent Impurities Detected by HPLC/GC
Question: Despite purification, I'm still observing persistent impurities in my final product when analyzed by HPLC or GC. What are these likely to be and what is the best way to remove them?
Answer: The most common persistent impurities are structurally related to your desired product.
-
Partially Chlorinated Intermediates: The most likely impurity is 2-chloro-4-hydroxy-5-isopropylpyrimidine. This intermediate is more polar than your final product.
-
Unreacted Starting Material: As discussed, 5-isopropyluracil can also be a persistent impurity if the reaction did not go to completion or if hydrolysis occurred during work-up.
Advanced Purification:
-
Column Chromatography: If recrystallization fails to remove these impurities, column chromatography is the most effective method.[11] Use a silica gel stationary phase and a non-polar eluent system, gradually increasing the polarity. An optimized solvent system, often a gradient of hexane and ethyl acetate, should be determined by TLC before performing the column.[11]
III. Frequently Asked Questions (FAQs)
Q1: Is it necessary to use anhydrous conditions for this reaction? A1: Yes, absolutely. Phosphorus oxychloride reacts violently with water.[1] Any moisture present in your starting material, solvent, or glassware will consume the POCl₃, reducing its effectiveness as a chlorinating agent and leading to lower yields. Ensure all glassware is oven-dried and handle reagents in a dry environment.[13]
Q2: Can I use a different chlorinating agent instead of POCl₃? A2: While other chlorinating agents like thionyl chloride (SOCl₂) can be used for some chlorinations, POCl₃ is generally the reagent of choice for converting hydroxypyrimidines to their chloro derivatives.[7] For difficult chlorinations, a mixture of POCl₃ and PCl₅ can be more effective.[4]
Q3: What is the purpose of N,N-dimethylaniline in the reaction? A3: N,N-dimethylaniline acts as a base to neutralize the hydrogen chloride (HCl) gas that is produced during the reaction.[3] This prevents the buildup of acid, which can inhibit the reaction, and helps to drive the reaction to completion.
Q4: How can I monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[1][6] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material from the less polar product. The reaction is complete when the spot corresponding to the 5-isopropyluracil is no longer visible.
IV. Optimized Experimental Protocol
Based on established procedures for similar compounds, the following protocol provides a starting point for optimizing the synthesis of this compound.
| Parameter | Recommendation | Rationale |
| Starting Material | 5-Isopropyluracil | Ensure it is dry and of high purity. |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Use in excess (e.g., 5-10 equivalents) to act as both reagent and solvent.[1] |
| Base (Optional but Recommended) | N,N-dimethylaniline (DMA) | Use approximately 1.5 molar equivalents relative to the 5-isopropyluracil.[3] |
| Reaction Temperature | Reflux (approx. 110-115 °C) | To provide sufficient activation energy for the reaction.[1] |
| Reaction Time | 3-6 hours | Monitor by TLC until completion.[1] |
| Work-up: Quenching | "Reverse Quench" | Slowly add the cooled reaction mixture to a vigorously stirred ice/water or aqueous NaHCO₃ solution.[9][10] |
| Purification | Recrystallization or Column Chromatography | Recrystallize from a non-polar solvent like hexane. Use column chromatography for higher purity.[11] |
Step-by-Step Methodology
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 5-isopropyluracil.
-
Addition of Reagents: Carefully add phosphorus oxychloride, followed by the dropwise addition of N,N-dimethylaniline.
-
Heating: Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction's progress by TLC.
-
Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ by vacuum distillation.
-
Quenching: Slowly and carefully add the cooled, viscous residue to a vigorously stirred beaker of crushed ice or a cold, saturated sodium bicarbonate solution.
-
Extraction: Once the ice has melted and the mixture has cooled, extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., hexane) or by silica gel column chromatography.
V. References
-
Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride - Benchchem. (URL not provided)
-
Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (URL not provided)
-
Working with Hazardous Chemicals - Organic Syntheses. ([Link])
-
How can I properly quench POCl3? - ResearchGate. ([Link])
-
overcoming side reactions in pyrimidine synthesis - Benchchem. (URL not provided)
-
Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine - Benchchem. (URL not provided)
-
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem. (URL not provided)
-
Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil) - Benchchem. (URL not provided)
-
WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents. ()
-
Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild - The Royal Society of Chemistry. (URL not provided)
-
POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. (URL not provided)
-
Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. (URL not provided)
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? | ResearchGate. ([Link])
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - NIH. ([Link])
-
A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) - ResearchGate. ([Link])
-
Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (URL not provided)
-
How should I proceed in Chlorination using POCl3? - ResearchGate. ([Link])
-
POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. ([Link])
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3 - MDPI. ([Link])
-
Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). ([Link])
-
Unexpected Products from the Formylation of N,N-Dimethylanilines with 2-Formamidopyridine in POCl3 | Request PDF - ResearchGate. ([Link])
-
CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde - Google Patents. ()
-
Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - NIH. ([Link])
-
WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE - WIPO Patentscope. ([Link])
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Publishing. ([Link])
-
Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation - PubMed Central. ([Link])
-
Optimization of chlorine disinfection efficiency (Journal Article) | OSTI.GOV. ([Link])
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Publishing. ([Link])
-
Optimizing Re-Chlorination Injection Points for Water Supply Networks Using Harmony Search Algorithm - MDPI. ([Link])
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - NIH. ([Link])
-
Optimizing booster chlorination in water distribution networks: a water quality index approach - PubMed. ([Link])
-
Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC - NIH. ([Link])
-
Optimization of chlorine-based disinfection for the control of disinfection by-products formation and CODMn: A case study - ResearchGate. ([Link])
-
Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products - PubMed. ([Link])
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Technical Support Center: Purification of Crude 2,4-Dichloro-5-isopropylpyrimidine by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,4-Dichloro-5-isopropylpyrimidine. Recrystallization is a powerful technique for purifying solid organic compounds, but its success hinges on a nuanced understanding of solubility, impurity profiles, and procedural details.[1][2][3] This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to address specific challenges encountered during the recrystallization of this key pyrimidine intermediate.
I. Core Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[1][3] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[1][3] By dissolving the crude this compound in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[2][4]
Experimental Workflow: Single-Solvent Recrystallization
Caption: A typical workflow for single-solvent recrystallization.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Issue 1: No Crystals Form Upon Cooling
Question: I have dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
Answer: This is a frequent challenge and can be attributed to several factors.[5][6]
Possible Causes & Solutions:
-
Supersaturation has not been achieved: The solution may not be concentrated enough for crystals to form.
-
Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[5]
-
Inhibition of nucleation: Spontaneous crystal formation may not be occurring.
-
Solution 1: Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. This creates microscopic scratches on the glass surface that can act as nucleation sites.[5]
-
Solution 2: Seeding: Introduce a "seed crystal" of pure this compound to the solution. This will provide a template for further crystal growth.[5]
-
Solution 3: Evaporation trick: Dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin residue of crystals on the rod. Re-introduce this rod into the solution to induce crystallization.[5]
-
Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals
Question: Instead of forming crystals, my compound has separated as an oil. How can I resolve this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common problem, especially with compounds that have relatively low melting points or when the solution is highly concentrated.
Possible Causes & Solutions:
-
High solubility in the chosen solvent: The compound is too soluble in the solvent.
-
Rapid cooling: Cooling the solution too quickly can prevent the molecules from arranging themselves into a crystal lattice.
-
Solution: Allow the solution to cool more slowly. You can insulate the flask by placing an inverted beaker over it.[5]
-
-
Presence of impurities: Impurities can disrupt the crystal lattice formation.[5]
-
Solution: If possible, purify the starting material further before recrystallization using techniques like column chromatography.[5]
-
Caption: A decision tree for troubleshooting "oiling out".
Issue 3: Low Recovery of Purified Product
Question: After recrystallization, my yield of this compound is very low. What are the likely causes?
Answer: Low recovery can be a frustrating issue, often stemming from procedural missteps.[8]
Possible Causes & Solutions:
-
Using too much solvent: This is one of the most common reasons for low yield, as a significant amount of the product remains dissolved in the mother liquor.[6][7]
-
Premature crystallization: If the solution cools too quickly, especially during hot filtration, product can be lost.
-
Solution: Ensure all glassware for hot filtration is pre-heated to prevent premature crystallization.[8]
-
-
Washing with a solvent at the wrong temperature: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the purified product.
-
Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[10]
-
Issue 4: Presence of Colored Impurities in the Final Product
Question: The purified this compound has a yellowish or brownish tint. How can I remove these colored impurities?
Answer: Colored impurities often arise from side reactions during the synthesis.[8]
Solution:
-
Activated Charcoal Treatment: These impurities can often be removed by treating the hot solution of the crude product with a small amount of activated charcoal.[8] The charcoal adsorbs the colored compounds, which can then be removed by hot filtration.[8]
-
Caution: Use a minimal amount of charcoal, as excessive use can also adsorb your desired product, leading to a lower yield.[8]
-
Issue 5: Persistent Impurities Detected by Analytical Methods (e.g., HPLC, GC-MS)
Question: Despite recrystallization, analytical tests show that my this compound is still not pure. What are my options?
Answer: If recrystallization alone is insufficient, other purification techniques may be necessary, or the recrystallization process itself needs further optimization.
Possible Causes & Solutions:
-
Co-crystallization of impurities: The impurity may have similar solubility properties to your product, causing it to crystallize out as well.
-
Solution 1: Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity.
-
Solution 2: Different Solvent System: Experiment with a different solvent or a mixture of solvents. Sometimes a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be more effective.
-
-
Inherent limitations of recrystallization: For impurities with very similar structures and solubilities to the target compound, recrystallization may not be the most effective method.
-
Solution: Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase and is often more effective at removing closely related impurities.[5]
-
III. Solvent Selection and Properties
The choice of solvent is critical for a successful recrystallization.[1] An ideal solvent for this compound should exhibit the following properties:
-
High solubility at elevated temperatures and low solubility at room temperature. [1][5]
-
It should not react with the compound. [2]
-
It should be volatile enough to be easily removed from the purified crystals. [2]
-
Impurities should be either very soluble or insoluble in the solvent at all temperatures. [11]
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Often a good starting point for pyrimidine derivatives. |
| Methanol | 65 | Polar | Can be effective, but lower boiling point may be a consideration.[12] |
| Isopropanol | 82 | Polar | Similar to ethanol, may offer different solubility characteristics. |
| Ethyl Acetate | 77 | Medium Polarity | A versatile solvent for a range of organic compounds.[12] |
| Hexane | 69 | Non-polar | Can be used as a co-solvent or for washing the final product. |
| Toluene | 111 | Non-polar | Higher boiling point may be advantageous for less soluble compounds. |
| Water | 100 | Very Polar | Generally, dichloropyrimidines have low solubility in water, but it can be useful in mixed solvent systems.[9] |
Note: The optimal solvent for this compound should be determined experimentally.
IV. Analytical Methods for Purity Assessment
After recrystallization, it is essential to assess the purity of the this compound. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and can detect trace impurities.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the structure of the desired product.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative purity analysis (qNMR).[13]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.[15]
V. References
-
Benchchem. Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem. Accessed January 9, 2024.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Accessed January 9, 2024.
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Accessed January 9, 2024.
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. RSC Education. Published September 2021.
-
Recrystallization. Accessed January 9, 2024.
-
Thompson S. Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. Published January 11, 2020.
-
Syrris. Pharmaceutical Crystallization in drug development. Syrris. Accessed January 9, 2024.
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. Science Learning Center. Accessed January 9, 2024.
-
Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem. Accessed January 9, 2024.
-
Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. ResearchGate. Accessed January 9, 2024.
-
Neuland Labs. The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. Published August 1, 2023.
-
The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. Accessed January 9, 2024.
-
Troubleshooting. Chemistry LibreTexts. Published April 7, 2022.
-
Process for the preparation of chloropyrimidines. Google Patents. Accessed January 9, 2024.
-
Problems in recrystallization. Biocyclopedia. Accessed January 9, 2024.
-
University of York Department of Chemistry. Problems with Recrystallisations. University of York. Accessed January 9, 2024.
-
III Analytical Methods. Accessed January 9, 2024.
-
Benchchem. Identification and removal of byproducts in 5-(1-Chlorovinyl)-2,4-dichloropyrimidine synthesis. Benchchem. Accessed January 9, 2024.
-
13544-44-0(2, 4-DICHLORO-5-IODOPYRIMIDINE) Product Description. ChemicalBook. Accessed January 9, 2024.
-
2,4-Dichloro-5-fluoropyrimidine | 2927-71-1. ChemicalBook. Accessed January 9, 2024.
-
Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Published February 4, 2010.
-
SAFETY DATA SHEET. Sigma-Aldrich. Published September 8, 2024.
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Accessed January 9, 2024.
-
Benchchem. Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine. Benchchem. Accessed January 9, 2024.
-
Recrystallization. YouTube. Published January 10, 2020.
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. NIH. Accessed January 9, 2024.
-
Recrystallization. Chemistry LibreTexts. Published January 29, 2023.
-
2,4-Dichloro-5-iodopyrimidine 95 13544-44-0. Sigma-Aldrich. Accessed January 9, 2024.
-
Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. PMC - NIH. Accessed January 9, 2024.
-
Preparation method of 4, 6-dichloropyrimidine. Google Patents. Accessed January 9, 2024.
-
Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Accessed January 9, 2024.
-
Effect of Halogenated Pyrimidines on Radiosensitivity of E. coli'. Radiation Research. Accessed January 9, 2024.
-
Solubility of Organic and Inorganic Chemicals in Selected Solvents. Accessed January 9, 2024.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Accessed January 9, 2024.
-
2,4-Dichloro-5-ethylpyrimidine | C6H6Cl2N2 | CID 10012458. PubChem. Accessed January 9, 2024.
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. Published April 1, 2016.
-
Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents. Accessed January 9, 2024.
-
Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. PubMed. Accessed January 9, 2024.
-
Analytical methods and achievability. Guidelines for drinking-water quality - NCBI Bookshelf. Accessed January 9, 2024.
-
An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS. ResearchGate. Published June 16, 2017.
-
Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. PubMed. Accessed January 9, 2024.
-
2,4-Dichloro-5-nitropyrimidine 49845-33-2 wiki. Guidechem. Accessed January 9, 2024.
-
2,4-Dichloro-5-fluoropyrimidine synthesis. ChemicalBook. Accessed January 9, 2024.
-
Benchchem. A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. Benchchem. Accessed January 9, 2024.
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. Accessed January 9, 2024.
-
Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. Accessed January 9, 2024.
-
An Overview on Common Organic Solvents and Their Toxicity. SciSpace. Published June 29, 2019.
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Technical Support Center: Minimizing Hydrolysis of 2,4-Dichloro-5-isopropylpyrimidine During Workup
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support guide for handling 2,4-dichloro-5-isopropylpyrimidine. This document provides in-depth troubleshooting advice and best practices for researchers, chemists, and drug development professionals. The primary focus is to address the critical challenge of hydrolysis during reaction workup, ensuring maximum yield and purity of this key synthetic intermediate.
Section 1: Understanding the Hydrolysis Challenge
This section breaks down the fundamental chemistry behind the degradation of this compound in the presence of water.
Q1: What is hydrolysis in this context, and why is it a significant problem?
A: Hydrolysis is a chemical reaction in which a water molecule cleaves one or both of the carbon-chlorine (C-Cl) bonds on the pyrimidine ring. For dichloropyrimidines, this occurs via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is electron-deficient, which makes it susceptible to attack by nucleophiles like water.
This degradation is a significant issue for several reasons:
-
Yield Loss: The primary product of hydrolysis, 2-chloro-4-hydroxy-5-isopropylpyrimidine, is an impurity that represents a direct loss of your desired dichlorinated material. Further hydrolysis can lead to the formation of 2,4-dihydroxy-5-isopropylpyrimidine.
-
Purification Complexity: The hydrolyzed byproducts are significantly more polar than the starting material. While this aids in separation by column chromatography, their presence complicates the purification process, potentially requiring additional steps and leading to further product loss.
-
Downstream Reaction Failure: If not removed, the hydroxylated impurities can interfere with subsequent reactions where the chlorine atoms are meant to be displaced by other nucleophiles.
The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position, making 4-hydrolysis the predominant initial degradation pathway.[1][2][3]
Caption: Mechanism of C4-hydrolysis of this compound.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems you may encounter during your experiment.
Q2: My yield is significantly lower than expected after an aqueous workup. What are the likely causes?
A: Significant yield loss during an aqueous workup of sensitive chloropyrimidines is almost always linked to hydrolysis. The key factors that accelerate this degradation are:
-
Elevated Temperature: The rate of hydrolysis increases with temperature. If your reaction mixture was quenched from a high temperature directly into water, or if the neutralization process was highly exothermic without adequate cooling, substantial hydrolysis likely occurred. Solution: Always cool the reaction mixture to room temperature or below (ideally 0-10°C) before quenching. Perform the quench by adding the reaction mixture slowly to a vigorously stirred, ice-cold biphasic solution of water and an extraction solvent.[4]
-
Incorrect pH: Both strongly acidic and strongly basic conditions can promote hydrolysis. Using strong bases like sodium hydroxide to neutralize the reaction mixture is particularly detrimental. Solution: Use a mild base such as aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization.[5] Aim for a final pH in the neutral range (6-8).
-
Prolonged Exposure Time: The longer your compound is in contact with the aqueous phase, the more hydrolysis will occur. Solution: Minimize the duration of the aqueous workup. Separate the organic and aqueous layers promptly after extraction. Avoid letting the biphasic mixture sit for extended periods.
Q3: I see a new, more polar spot on my TLC analysis post-workup. How can I confirm it's a hydrolyzed byproduct?
A: A more polar spot (lower Rf value) is a classic indicator of hydrolysis, as the introduction of a hydroxyl group significantly increases the compound's polarity. To confirm its identity:
-
LC-MS Analysis: The most definitive method. The hydrolyzed product (2-chloro-4-hydroxy-5-isopropylpyrimidine) will have a molecular weight corresponding to the replacement of one chlorine atom with a hydroxyl group.
-
Comparative TLC: Spot your crude product alongside the starting material. The new spot's polarity relative to the dichlorinated starting material is strong evidence.
-
Acid/Base Wash Test: Take a small sample of the crude product dissolved in an organic solvent (e.g., ethyl acetate) and wash it with a dilute aqueous base (like 1M Na₂CO₃). The phenolic hydroxyl group of the hydrolyzed byproduct is acidic and will be deprotonated, causing it to partition into the aqueous layer. A repeat TLC of the organic layer should show a significant reduction or disappearance of the polar spot.
Q4: My reaction was run in neat POCl₃. What is the safest way to quench it to minimize product degradation?
A: Quenching a reaction from neat phosphorus oxychloride (POCl₃) is highly hazardous and must be done with extreme caution due to the vigorous and exothermic reaction of POCl₃ with water. The heat generated can rapidly degrade your product.
The industry-standard and safest approach is a controlled biphasic quench.[4]
-
Cooling is Critical: After the reaction is complete, allow the mixture to cool to room temperature.
-
Prepare Quench Vessel: In a separate, appropriately sized vessel equipped with vigorous overhead stirring and a thermometer, prepare a mixture of crushed ice (or ice-water) and a suitable organic solvent (e.g., Toluene, Ethyl Acetate). Ensure this mixture is pre-cooled to 0-5°C.
-
Slow Addition: Slowly and carefully add the reaction mixture dropwise from an addition funnel into the vortex of the vigorously stirred biphasic quench mixture.
-
Temperature Monitoring: Monitor the internal temperature of the quench vessel closely. The rate of addition should be controlled to maintain the temperature below 10°C.
-
Neutralization & Extraction: Once the addition is complete, continue stirring for a short period. If necessary, adjust the pH to neutral with a cold, saturated solution of sodium bicarbonate. Separate the layers promptly. Extract the aqueous layer 1-2 more times with the organic solvent.
Section 3: Recommended Workup Protocols
To maximize yield and purity, the choice of workup is paramount. The anhydrous protocol is strongly recommended whenever feasible.
Protocol A: Anhydrous (Non-Aqueous) Workup (Preferred Method)
This method is ideal for reactions using POCl₃ and a tertiary amine base (e.g., triethylamine), as it completely avoids contact with water.[6]
Step-by-Step Methodology:
-
Remove Excess POCl₃: After the reaction is complete, remove the bulk of the excess POCl₃ via distillation under reduced pressure.
-
Solvent Addition: To the cooled residue (containing the product and amine hydrochloride salt), add a suitable organic solvent that dissolves the product but not the salt. Good choices include ethyl acetate, toluene, or n-hexane.[6]
-
Stir and Filter: Stir the resulting slurry at room temperature for 15-30 minutes to ensure all the product is dissolved.
-
Filtration: Filter the mixture through a Büchner funnel to remove the insoluble amine hydrochloride salt.
-
Wash the Salt: Wash the filter cake with a small amount of the fresh, cold organic solvent to recover any entrained product.
-
Concentration: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to yield the crude this compound.
Protocol B: Optimized Aqueous Workup (When Necessary)
This protocol should be used when an aqueous workup is unavoidable. The guiding principles are low temperature and minimal contact time.
Step-by-Step Methodology:
-
Pre-cool Reaction: Cool the completed reaction mixture to 0-10°C in an ice bath.
-
Prepare Biphasic Quench: In a separate flask, prepare a vigorously stirred mixture of an organic extraction solvent (e.g., Toluene, Dichloromethane) and ice water (or a cold, saturated NaHCO₃ solution).
-
Controlled Quench: Slowly add the cooled reaction mixture to the biphasic solution, ensuring the internal temperature does not exceed 10°C.[4]
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the layers immediately.
-
Aqueous Layer Extraction: Extract the aqueous layer two more times with the organic solvent.
-
Combine and Wash: Combine all organic layers. Wash once with a saturated aqueous solution of NaCl (brine) to help break any emulsions and remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Caption: Recommended workup workflows for this compound.
Section 4: Frequently Asked Questions (FAQs)
Q5: What is the optimal pH for handling this compound with water?
A: A slightly acidic to neutral pH range (pH 5-7) is generally the safest for minimizing the rate of hydrolysis. Strongly basic conditions (pH > 8) will significantly accelerate hydrolysis due to the increased concentration of the more nucleophilic hydroxide ion (OH⁻). Strongly acidic conditions can also catalyze the reaction.
Q6: Which solvents are best for extraction?
A: Solvents that are water-immiscible and readily dissolve the product are ideal. Good choices include:
-
Toluene
-
Ethyl Acetate
-
Dichloromethane (DCM)
Avoid water-miscible solvents like THF or acetonitrile for workups, as they can complicate phase separation and lead to product loss into the aqueous layer.[7]
Q7: How can I remove the hydrolyzed byproduct if it has already formed?
A: The most effective method is flash column chromatography on silica gel. The hydrolyzed byproduct is significantly more polar and will have a much lower Rf than the desired dichlorinated product. A gradient elution starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate 95:5) and gradually increasing the polarity will effectively separate the two compounds.[1][8]
Q8: What are the best storage conditions for this compound?
A: The compound is sensitive to moisture.[9] It should be stored in a tightly sealed container under an inert atmosphere (e.g., Nitrogen or Argon). Refrigeration is recommended to ensure long-term stability.
Section 5: Data Summary Table
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Workup Temperature | 0 - 10°C | Minimizes the rate of hydrolysis, which is highly temperature-dependent. Essential for quenching exothermic reactions. |
| pH of Aqueous Phase | 5 - 7 (Neutral) | Avoids both base-promoted and acid-catalyzed hydrolysis. Strong bases (NaOH, KOH) are particularly damaging. |
| Workup Type | Anhydrous (Non-Aqueous) | The preferred method. Completely eliminates the risk of hydrolysis by avoiding contact with water.[6] |
| Quenching Agent | Ice-cold sat. NaHCO₃ (aq) | A mild base that effectively neutralizes acid without significantly raising the pH to dangerous levels. |
| Extraction Solvents | Toluene, Ethyl Acetate, DCM | Good solubility for the product and immiscible with water, allowing for efficient extraction. |
| Storage | Refrigerated, under Inert Gas | Prevents degradation from atmospheric moisture and heat over time.[9] |
References
- Process for the preparation of chloropyrimidines.
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health (NIH). [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ResearchGate. [Link]
- Process for producing 2,4-dichloro-5-fluoropyrimidine.
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
-
2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. [Link]
-
Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Organic Syntheses. [Link]
-
2,4-Dichloropyrimidine. ResearchGate. [Link]
- Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studylib.net [studylib.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Separation of C2 and C4 Substituted Isomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the analytical challenge of separating C2 and C4 substituted isomers. Positional isomers, such as those substituted at the C2 and C4 positions of a core structure (e.g., pyridine, quinoline, or other cyclic systems), often possess nearly identical physicochemical properties. This similarity makes their separation a non-trivial task, requiring nuanced method development and careful troubleshooting.
This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Method Selection and Initial Workflow
Choosing the correct chromatographic technique is the foundational step for a successful separation. The properties of your isomeric pair—polarity, volatility, and chirality—will dictate the most promising path forward.
Troubleshooting Guide & FAQs
High-Performance Liquid Chromatography (HPLC)
Q1: My C2 and C4 substituted isomers are co-eluting or poorly resolved on a standard C18 column. What are my next steps?
Answer: This is a very common issue. Standard C18 columns separate primarily based on hydrophobicity. C2 and C4 isomers often have minimal differences in their logP values, leading to insufficient resolution. Here is a systematic approach to troubleshoot this:
Step 1: Exploit Aromaticity with a Phenyl-Phase Column. If your core structure is aromatic (like pyridine or quinoline), the position of the substituent alters the electron density (π-electrons) of the ring. A phenyl-based stationary phase can interact with your isomers through π-π interactions, providing a different selectivity mechanism compared to the hydrophobic interactions of a C18 phase.[1][2]
-
Recommendation: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. PFP columns, in particular, offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions that can be highly effective for positional isomers.[2]
Step 2: Optimize the Mobile Phase.
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different hydrogen-bonding capabilities of these solvents can alter selectivity.
-
Introduce Additives: Mobile phase additives can significantly enhance separation.[3][4][5] For basic isomers (e.g., substituted pyridines), adding a small amount of a basic modifier like triethylamine (TEA) can improve peak shape, while an acidic modifier like formic or acetic acid can control the ionization state of the analytes.[5][6]
-
Utilize Ion-Pair Reagents: For ionic or highly polar isomers, adding an ion-pair reagent to the mobile phase can improve retention and resolution.[4]
Step 3: Adjust Temperature and Flow Rate. Lowering the column temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and enhancing intermolecular interactions. Conversely, optimizing the flow rate can improve efficiency.
Q2: I'm observing significant peak tailing for my basic C2/C4 substituted pyridine isomers. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds is almost always caused by secondary interactions between the positively charged (protonated) analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[7][8] The C4 isomer may interact differently with these sites than the C2 isomer, exacerbating the separation problem.
Solutions:
-
Lower the Mobile Phase pH: By operating at a low pH (e.g., pH < 3 using 0.1% formic or trifluoroacetic acid), you protonate the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interactions.[6][8] Ensure your column is stable at low pH.
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanol groups.[7] If you are using an older column, upgrading can make a significant difference. Polar-embedded phases can also provide additional shielding for basic compounds.[7]
-
Increase Buffer Concentration (for LC-UV): Increasing the ionic strength of the mobile phase (e.g., using a 25-50 mM phosphate buffer at a neutral pH) can help mask the silanol interactions.[6] Note: High salt concentrations are not ideal for mass spectrometry (MS) detectors due to the risk of ion suppression.[6]
-
Add a Basic Competitor: Add a small amount of a basic additive like Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase (e.g., 0.1%). These additives will preferentially interact with the active silanol sites, effectively shielding your analyte from them.
| Parameter | Recommendation for Basic Isomers | Causality |
| Mobile Phase pH | Adjust to < 3.0 with Formic Acid | Protonates residual silanols (Si-OH), eliminating secondary ionic interactions.[6][8] |
| Stationary Phase | Use a modern, high-purity, end-capped column | Minimizes the number of available silanol groups for interaction.[7] |
| Mobile Phase Additive | Add 0.1% Triethylamine (TEA) | TEA acts as a competitive base, binding to active silanol sites and masking them from the analyte. |
| Column Temperature | Increase temperature (e.g., to 40-50 °C) | Can improve peak symmetry by reducing the strength of secondary interactions. |
Q3: My C2/C4 isomers are also chiral. How do I approach developing a chiral separation method?
Answer: Separating positional isomers that are also enantiomers requires a chiral stationary phase (CSP). The direct approach using a CSP is overwhelmingly preferred over indirect methods that involve derivatization.[9][10]
Method Development Strategy:
-
Column Screening is Key: There is no universal chiral column. The most efficient approach is to screen a set of CSPs with different selectivities.[11] Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide CSPs are excellent starting points as they can resolve a broad range of chiral compounds.[9][11][12]
-
Start with Standard Mobile Phases:
-
Normal Phase (NP): Hexane/Ethanol or Hexane/Isopropanol mixtures are common starting points for polysaccharide CSPs.[12]
-
Reversed Phase (RP): Acetonitrile/Water or Methanol/Water with buffers are used for some polysaccharide and most macrocyclic glycopeptide columns.
-
Polar Organic Mode: Using a single polar solvent like methanol or ethanol is also a valid approach for polysaccharide-based CSPs.[12]
-
-
Optimize with Additives: Just as in achiral chromatography, acidic (acetic acid) or basic (diethylamine) additives can be crucial for improving peak shape and resolution in chiral separations.[12]
Recommended Chiral Stationary Phases (CSPs) for Initial Screening
| CSP Type | Common Trade Names | Typical Interactions |
| Polysaccharide (Cellulose) | Chiralcel® OD, OJ; RegisCell® | Hydrogen bonding, dipole-dipole, π-π, steric inclusion[11][12] |
| Polysaccharide (Amylose) | Chiralpak® AD, AS, IA | Hydrogen bonding, dipole-dipole, π-π, steric inclusion[11][12] |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® V, T | Ion-exchange, hydrogen bonding, inclusion complexation[9] |
| Pirkle (Brush-type) | Whelk-O® 1 | π-π interactions, hydrogen bonding, dipole stacking[10][13] |
Supercritical Fluid Chromatography (SFC)
Q4: When should I consider using SFC instead of HPLC for my C2/C4 isomer separation?
Answer: SFC is an excellent alternative to normal-phase HPLC and is particularly powerful for chiral separations.[14] Consider SFC when:
-
You need to perform chiral separations: SFC often provides faster and more efficient chiral separations than HPLC.[14]
-
Your isomers have moderate polarity: SFC, using carbon dioxide mixed with a polar organic co-solvent, is well-suited for a wide range of polarities.[15]
-
You need a "greener" method: SFC significantly reduces the consumption of organic solvents compared to HPLC.[16]
-
You are scaling up to preparative chromatography: The removal of CO2 is much simpler and more energy-efficient than evaporating large volumes of organic solvents, making SFC ideal for purification.
Q5: I'm not getting baseline resolution in SFC. How can I optimize the separation?
Answer: Optimization in SFC revolves around the co-solvent, additives, pressure, and temperature.
-
Screen Co-solvents: The choice of co-solvent is a critical parameter.[15] Methanol is the most common and strongest co-solvent, but ethanol and isopropanol can offer different selectivities.[13][15] Sometimes, a combination of solvents (e.g., ethanol with a small amount of acetonitrile) can fine-tune the separation.[15]
-
Use Additives: As with HPLC, additives are crucial, especially for polar or basic compounds. Because the CO2/alcohol mobile phase is slightly acidic, basic additives are often required to achieve good peak shape for basic analytes.[15]
-
For Basic Isomers: Use basic additives like diethylamine (DEA) or triethylamine (TEA).
-
For Acidic Isomers: Acidic additives like trifluoroacetic acid (TFA) can improve peak shape.[15]
-
-
Adjust Back Pressure and Temperature:
-
Back Pressure: Increasing the back pressure increases the density of the supercritical fluid, which in turn increases its solvating power. This generally leads to shorter retention times.
-
Temperature: Temperature has a more complex effect. Increasing temperature can improve efficiency but may decrease retention and selectivity. This parameter must be optimized empirically.
-
Experimental Protocols
Protocol 1: Generic Screening Method for C2/C4 Aromatic Isomers by RP-HPLC
This protocol outlines a starting point for developing a separation method for non-chiral, aromatic C2/C4 isomers like substituted pyridines or quinolines.
-
Column Selection:
-
Primary Column: Phenyl-Hexyl, 2.1 or 4.6 mm i.d., 100-150 mm length, <3 µm particle size.
-
Secondary Column (for comparison): C18, with equivalent dimensions.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Conditions:
-
Flow Rate: 0.4 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.).
-
Column Temperature: 30 °C.
-
Gradient: Start at 5-10% B, ramp to 95% B over 10-15 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 3 minutes.
-
-
Detection: UV detector set at an appropriate wavelength for your analytes (e.g., 254 nm).
-
Sample Preparation: Dissolve the isomer mixture in the initial mobile phase composition (e.g., 90:10 A:B) at a concentration of ~0.1 mg/mL.
-
Analysis and Optimization:
-
Evaluate the chromatogram from the Phenyl-Hexyl column.
-
If resolution is poor, repeat the run using Methanol as Mobile Phase B.
-
If peak tailing is observed, consider adding a basic modifier if your analytes are basic and the low pH is not sufficient.
-
Protocol 2: Chiral Separation Screening by SFC
This protocol provides a general screening approach for C2/C4 chiral isomers.
-
Column Selection: Use a column screening system if available. Screen the following columns (250 x 4.6 mm, 5 µm):
-
Chiralpak® IA (Amylose-based)
-
Chiralcel® OD-H (Cellulose-based)
-
Whelk-O® 1 (Pirkle-type)
-
-
Mobile Phase and Co-solvent:
-
Mobile Phase: Supercritical CO2.
-
Co-solvent Screen: Run separate gradients with Methanol, Ethanol, and Isopropanol.
-
-
Standard Gradient Conditions:
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Gradient: 5% to 40% co-solvent over 8 minutes. Hold at 40% for 2 minutes.
-
-
Additive Screening: For each co-solvent, perform runs with and without a standard additive.
-
Basic Additive: 0.1% Diethylamine (DEA) in the co-solvent.
-
Acidic Additive: 0.1% Trifluoroacetic Acid (TFA) in the co-solvent.
-
-
Detection: UV detector (a make-up pump may be required post-BPR).
-
Analysis: Systematically evaluate the 9-12 chromatograms generated (3-4 columns x 3 co-solvents) to identify the most promising conditions for further optimization.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). MicroSolv. Retrieved from [Link]
-
Evans, C. E., & Glenn, S. T. (2000). Liquid Chromatographic Separations with Mobile-Phase Additives: Influence of Pressure on Coupled Equilibria. Analytical Chemistry, 72(22), 5578-5585. ACS Publications. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]
-
Ammisetty, S. R., et al. (2018). Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chromatography (SFC). Journal of Chromatography A, 1534, 151-158. ResearchGate. Retrieved from [Link]
-
St-Onge, L., et al. (2021). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. Journal of the American Society for Mass Spectrometry, 32(10), 2739–2746. National Institutes of Health. Retrieved from [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com. Retrieved from [Link]
-
Preparative SFC Method Development. (n.d.). Waters Corporation. Retrieved from [Link]
-
SFC Columns. (n.d.). Shimadzu. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Choosing an Optimal Co-Solvent for Method Development in Supercritical Fluid Chromatography (SFC) for the Whelk-O®1, RegisPack®, and RegisCell® Chiral Stationary Phases. (n.d.). LCGC International. Retrieved from [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials. Retrieved from [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]
-
Method development and Identification of Triacylglycerols species with SFC. (2022, October 11). YouTube. Retrieved from [Link]
-
Chiral column chromatography. (n.d.). Wikipedia. Retrieved from [Link]
-
Ribeiro, A. R., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5537. National Institutes of Health. Retrieved from [Link]
-
Why the addition of additives in the mobile phase is recommended in HPLC-analysis? (2021, January 20). ResearchGate. Retrieved from [Link]
-
Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today. Retrieved from [Link]
-
Chiral HPLC Column. (n.d.). Phenomenex. Retrieved from [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions. (2025, June 19). MicroSolv. Retrieved from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]
-
Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. Longdom Publishing. Retrieved from [Link]
-
Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(21), 5186. MDPI. Retrieved from [Link]
-
Three Gurus of Supercritical Fluid Chromatography. (n.d.). The Analytical Scientist. Retrieved from [Link]
-
Wang, Y., et al. (2013). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. International Journal of Molecular Sciences, 14(11), 21359–21370. National Institutes of Health. Retrieved from [Link]
-
Dimeski, A., et al. (2017). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 63(1), 19-26. Retrieved from [Link]
-
Pro Tips for Method Development (LC-MS/MS 101). (2023, September 1). YouTube. Retrieved from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC International. Retrieved from [Link]
-
How to separate isomers by Normal phase HPLC? (2019, August 7). ResearchGate. Retrieved from [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. Retrieved from [Link]
- Method for separating geometrical isomer. (2003). Google Patents.
-
De Klerck, K., et al. (2012). A systematic evaluation of the influential parameters in enantioselective supercritical fluid chromatography on a polysaccharide-based chiral stationary phase. Journal of Chromatography A, 1238, 109-119. Retrieved from [Link]
-
Chiral Chromatography: Separating Twins. (2018, October 26). Blogs@NTU. Retrieved from [Link]
-
Gottschalk, C., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Food Chemistry, 390, 133178. National Institutes of Health. Retrieved from [Link]
-
Brondz, I. (2014). Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. International Journal of Analytical Mass Spectrometry and Chromatography, 2(2), 47-66. ResearchGate. Retrieved from [Link]
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
- Separation of olefinic isomers. (2005). Google Patents.
-
Witkowski, A., & Drzewinski, W. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(21), 4576-4581. PubMed. Retrieved from [Link]
-
Wang, F., et al. (2006). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1432-1436. National Institutes of Health. Retrieved from [Link]
-
de Souza, V., et al. (2018). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of Mass Spectrometry, 53(8), 756-763. ResearchGate. Retrieved from [Link]
-
Gecse, Z., et al. (2020). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 25(22), 5462. MDPI. Retrieved from [Link]
-
Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized). (n.d.). Human Metabolome Database. Retrieved from [Link]
Sources
- 1. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
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- 4. longdom.org [longdom.org]
- 5. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labcompare.com [labcompare.com]
- 7. chromtech.com [chromtech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. The Analytical Scientist | Three Gurus of Supercritical Fluid Chromatography [theanalyticalscientist.com]
- 15. waters.com [waters.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2,4-Dichloro-5-isopropylpyrimidine
Welcome to the technical support center for the cross-coupling of 2,4-dichloro-5-isopropylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. As Senior Application Scientists, we have synthesized the latest research with practical, field-proven insights to address the specific challenges you may encounter with this substrate.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in palladium-catalyzed cross-coupling reactions?
The this compound substrate possesses two chlorine atoms at positions C2 and C4, which can be selectively substituted using cross-coupling reactions. Generally, the C4 position is more reactive towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings.[1][2][3][4] This inherent reactivity bias is a critical consideration when planning your synthesis.[4]
Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?
Several palladium-catalyzed cross-coupling reactions can be effectively employed, including:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with boronic acids or esters.[5][6]
-
Buchwald-Hartwig Amination: The method of choice for creating carbon-nitrogen bonds with primary or secondary amines.[7][8][9]
-
Sonogashira Coupling: Used for the formation of carbon-carbon bonds with terminal alkynes.[10][11][12]
The choice of reaction depends on the desired final product and the specific functional group to be introduced.
Q3: How does the isopropyl group at the C5 position affect the cross-coupling reaction?
The isopropyl group at the C5 position introduces steric hindrance, which can influence the choice of catalyst and reaction conditions. While it can make the molecule more challenging to work with compared to unsubstituted 2,4-dichloropyrimidine, it also provides an opportunity to fine-tune selectivity. For instance, bulky ligands on the palladium catalyst can interact with the isopropyl group, potentially enhancing regioselectivity.
Q4: Can I achieve selective substitution at the C2 position?
Yes, while C4 is the more reactive site, recent advancements have enabled selective cross-coupling at the C2 position.[2][3][13][14] This is typically achieved by using specific palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands.[2][13][14] These specialized catalyst systems can override the inherent reactivity of the substrate, providing a powerful tool for synthesizing diverse pyrimidine derivatives.[1][4]
Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of this compound.
Problem 1: Low or No Reaction Yield
Possible Causes:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may have decomposed.
-
Poor Quality Reagents: Impurities in solvents, starting materials, or the base can inhibit the catalytic cycle.
-
Inappropriate Reaction Conditions: The temperature may be too low, or the reaction time too short.
-
Ligand Issues: The chosen ligand may not be suitable for the specific transformation, leading to an unstable or inactive catalyst.
Solutions:
-
Catalyst and Ligand Selection:
-
For Suzuki couplings, consider using a well-defined precatalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos, which are known to be effective for challenging substrates.[15]
-
For Buchwald-Hartwig aminations, bulky biarylphosphine ligands are often essential, especially for less reactive aryl chlorides.[16]
-
-
Reagent Purity:
-
Ensure solvents are anhydrous and degassed.
-
Use high-purity starting materials and bases. Bases should be freshly opened or stored in a desiccator.[17]
-
-
Reaction Optimization:
-
Gradually increase the reaction temperature in increments of 10-20 °C.
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Consider using microwave irradiation, which has been shown to accelerate Suzuki couplings of dichloropyrimidines.[6]
-
Problem 2: Poor Regioselectivity (Mixture of C2 and C4 isomers)
Possible Causes:
-
Non-Optimal Catalyst System: The catalyst and ligand combination may not be selective enough to differentiate between the C2 and C4 positions.
-
Competing SNAr: Nucleophilic aromatic substitution can compete with the desired cross-coupling, often favoring the C4 position.[2]
Solutions:
-
To Favor C4-Selectivity:
-
Use standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) with a suitable base.[6] These conditions generally favor substitution at the more reactive C4 position.
-
-
To Achieve C2-Selectivity:
-
Employ a palladium(II) precatalyst with a bulky N-heterocyclic carbene (NHC) ligand, such as IPr or IPent.[4][13][14] This has been demonstrated to be highly effective for C2-selective C-S coupling.[13][14]
-
Carefully control the reaction temperature, as higher temperatures can sometimes lead to a loss of selectivity.
-
Problem 3: Formation of Side Products (e.g., Homocoupling, Debromination)
Possible Causes:
-
Homocoupling of Boronic Acids (in Suzuki reactions): This can occur in the presence of oxygen or if the transmetalation step is slow.
-
Debromination/Dechlorination: The chloro group is replaced by a hydrogen atom, a common side reaction in cross-coupling.[18] This can be promoted by certain bases or protic impurities.
-
Palladium Black Formation: The catalyst can precipitate out of the solution, leading to a loss of activity.[19]
Solutions:
-
Minimize Homocoupling:
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Choose a base and solvent system that facilitates efficient transmetalation.
-
-
Reduce Dechlorination:
-
Use anhydrous solvents and reagents.
-
Screen different bases; sometimes a weaker base can suppress this side reaction.
-
-
Prevent Palladium Black Formation:
-
The choice of ligand is crucial for stabilizing the palladium catalyst in solution.[20] Bulky, electron-rich ligands are often effective.
-
Ensure adequate stirring to maintain a homogeneous reaction mixture.
-
Experimental Protocols
Protocol 1: C4-Selective Suzuki-Miyaura Coupling
This protocol is adapted from microwave-assisted procedures that have proven effective for the selective functionalization of the C4 position.[6]
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.005 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Dioxane/Water (4:1 mixture)
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add the dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 100 °C for 15 minutes.[6]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: C2-Selective C-S Coupling
This protocol is based on recent findings for achieving C2 selectivity using bulky NHC ligands.[4][13]
Reagents:
-
This compound (1.0 equiv)
-
Thiol (1.1 equiv)
-
(η³-tBu-indenyl)PdCl(IPent) (a specific Pd(II)-NHC precatalyst) (0.02 equiv)
-
NaOtBu (1.5 equiv)
-
Toluene
Procedure:
-
In a glovebox, add the palladium precatalyst and NaOtBu to an oven-dried vial.
-
Add toluene, followed by the thiol and then the this compound.
-
Seal the vial and stir at room temperature.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Visualizations
General Catalytic Cycle for Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
References
-
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
-
Neufeldt, S. R., et al. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Retrieved from [Link]
-
Hopkins, A. (n.d.). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. Retrieved from [Link]
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Retrieved from [Link]
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Request PDF. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Molander, G. A., & Jean-Gérard, L. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. Retrieved from [Link]
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
-
Gonda, Z., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Retrieved from [Link]
-
Neufeldt, S. R., et al. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Europe PMC. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
-
Neufeldt, S. R., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Retrieved from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]
-
Neufeldt, S. R., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Retrieved from [Link]
-
YouTube. (2023). Buchwald-Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. Retrieved from [Link]
-
DOI. (n.d.). Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH). Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. m.youtube.com [m.youtube.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jk-sci.com [jk-sci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
- 20. Yoneda Labs [yonedalabs.com]
Overcoming low reactivity in SNAr reactions with sterically hindered amines
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with low reactivity when using sterically hindered amines as nucleophiles. Here, we move beyond basic protocols to explore the mechanistic underpinnings of these difficulties and provide field-proven troubleshooting strategies and advanced solutions.
Introduction: The Challenge of Steric Hindrance in SNAr
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds on electron-deficient aromatic systems. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1]
The rate-determining step is almost always the initial nucleophilic attack on the aromatic ring.[2][3] When the nucleophile is a sterically bulky amine (e.g., diisopropylamine, tert-butylamine, or substituted anilines with ortho groups), significant steric repulsion occurs between the amine's substituents and the aromatic ring. This clash increases the activation energy of the transition state leading to the Meisenheimer complex, dramatically slowing or completely stalling the reaction.[4] This guide provides a systematic approach to diagnosing and overcoming these challenges.
Troubleshooting Guide: From Diagnosis to Solution
This section is structured as a series of questions you might ask when a reaction fails, followed by detailed, actionable advice.
Question 1: My SNAr reaction with a bulky amine is not working. What are the fundamental parameters I should re-evaluate first?
When a reaction fails, it's crucial to return to first principles. The success of an SNAr reaction is a delicate balance between the electrophilicity of the aryl halide, the nucleophilicity of the amine, and the reaction conditions.
Answer: Re-evaluate these four core components of your reaction system:
-
Aromatic Ring Activation: The aromatic ring must be rendered sufficiently electrophilic to be attacked by a nucleophile. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][5]
-
Check: Does your substrate have at least one potent EWG (e.g., -NO₂, -CN, -CF₃, -SO₂R) correctly positioned? A single EWG may be insufficient for a hindered amine. Substrates with multiple EWGs are significantly more reactive.[1]
-
Action: If activation is weak, consider redesigning the substrate or accept that more forcing conditions will be necessary.
-
-
The Leaving Group: Contrary to SN2 reactions, the leaving group ability in SNAr follows the order F > Cl ≈ Br > I .[2][3]
-
Causality: The rate-determining step is the nucleophilic attack, not the departure of the leaving group. Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the ipso-carbon significantly more electrophilic and susceptible to attack.[3][6]
-
Action: If your substrate is an aryl chloride or bromide and the reaction is sluggish, switching to the corresponding aryl fluoride is one of the most effective changes you can make.
-
-
Nucleophile Potency: While the amine's structure is fixed, its nucleophilicity can be modulated.
-
Check: Are you using the free base form of the amine? If you are using an amine salt (e.g., a hydrochloride), a stoichiometric amount of base is required for deprotonation before it can act as a nucleophile.[7]
-
Action: Ensure your amine is fully in its free base form. If starting from a salt, add an additional equivalent of base.
-
-
Steric Hindrance (The Core Problem): Assess the degree of steric hindrance.
-
Primary vs. Secondary Amines: Hindered primary amines (e.g., tert-butylamine) are generally more reactive than hindered secondary amines (e.g., diisopropylamine) due to less steric bulk around the nitrogen.
-
Ortho-Substituents: Substituents on the aromatic ring adjacent to the leaving group can clash with the incoming amine, exacerbating the problem.[6]
-
Question 2: How can I optimize reaction conditions (solvent, base, temperature) to drive a sluggish reaction forward?
Optimizing the reaction environment is critical for overcoming the high activation energy barrier associated with sterically hindered nucleophiles.
Answer: A systematic optimization of solvent, base, and temperature is required.
Solvent Selection
The solvent's role is to dissolve the reactants and, crucially, to modulate the reactivity of the nucleophile.
-
Best Practice: Use polar aprotic solvents such as DMSO, DMF, NMP, or DMAc.[8][9] These solvents are effective at solvating the cation of any base used, leaving the amine nucleophile more "naked" and thus more reactive.
-
Caution: Some of these solvents can decompose at high temperatures. For instance, DMF can generate dimethylamine, which may act as a competing nucleophile.[6] DMSO is often a more stable choice for high-temperature reactions.
-
Greener Alternatives: For some systems, reactions in water with additives like hydroxypropyl methylcellulose (HPMC) have been shown to be effective, even with hindered amines.[7] Ethers like THF or 2-MeTHF can also be used, though they are generally less effective than polar aprotic solvents.[9]
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| DMSO | 189 | 47.2 | Excellent choice, high thermal stability. |
| DMF | 153 | 36.7 | Common, but can decompose to dimethylamine.[6] |
| NMP | 202 | 32.2 | High boiling point, good for high-temp reactions. |
| THF | 66 | 7.5 | Less effective, but can work for activated systems. |
| Water (with HPMC) | 100 | 80.1 | Sustainable option, surprisingly effective in some cases.[7] |
Choice of Base
The base can play multiple roles: deprotonating an amine salt, scavenging the HX byproduct, or even participating in the mechanism.
-
Standard Bases: Inexpensive inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common starting points.
-
For Hindered Systems: Stronger, non-nucleophilic bases are often required.
-
Amide Bases: Strong bases like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) can be effective, particularly if you need to generate a more potent anionic nucleophile from a very weak amine.[10]
-
Hydrides: Sodium hydride (NaH) is often used to deprotonate the N-H bond after the initial Meisenheimer complex formation, which can be beneficial.[11]
-
Organic Bases: Non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be effective.
-
Temperature and Reaction Time
Reactions with hindered amines almost always require thermal energy to overcome the activation barrier.
-
Increase Temperature: If the reaction is slow at room temperature or 80 °C, do not hesitate to increase the temperature incrementally, up to 150 °C or higher, provided the solvent and reagents are stable.[6]
-
Microwave Irradiation: This is a highly effective technique for these challenging reactions. Microwave heating can rapidly and uniformly heat the reaction mixture to high temperatures, dramatically reducing reaction times from many hours to minutes.[12][13] It has been shown to improve yields significantly in SNAr reactions.[12]
Advanced Strategies & Alternative Methods
Question 3: I've optimized the conditions, but the reaction is still low-yielding. What are my options now?
If standard thermal and microwave SNAr conditions fail, it's time to consider alternative synthetic strategies. The most common and powerful alternative is transition metal-catalyzed cross-coupling.
Answer: Your primary alternative is the Buchwald-Hartwig Amination .
This palladium-catalyzed cross-coupling reaction is exceptionally versatile and often succeeds where SNAr fails. It is particularly well-suited for coupling sterically hindered amines.[14][15]
SNAr vs. Buchwald-Hartwig: A Comparative Overview
| Feature | SNAr | Buchwald-Hartwig Amination |
| Mechanism | Addition-Elimination | Oxidative Addition, Reductive Elimination |
| Metal Catalyst | None | Palladium (Pd) catalyst required |
| Ligand | None | Bulky, electron-rich phosphine ligand required |
| Substrate Scope | Requires electron-deficient arenes | Broad scope, works on electron-rich and -deficient arenes |
| Leaving Group | F > Cl > Br > I | I > Br > Cl > OTf |
| Base | K₂CO₃, Cs₂CO₃, NaH | NaOtBu, LiHMDS, K₃PO₄ |
When to Switch to Buchwald-Hartwig:
-
Unactivated Aryl Halide: If your aromatic ring lacks strong EWGs, SNAr is not a viable pathway. Buchwald-Hartwig is the method of choice.
-
Extremely Hindered Amines: For coupling α,α,α-trisubstituted primary amines or very bulky secondary amines, specialized Buchwald-Hartwig catalyst systems with rationally designed ligands have been developed that are highly effective.[16][17]
-
Aryl Chlorides/Bromides: If you are unable to synthesize the aryl fluoride precursor, Buchwald-Hartwig is often more efficient for heavier aryl halides.
There are also reports of transition-metal-free aminations using strong bases like KN(SiMe₃)₂ in dioxane, which can be effective for some sterically hindered amines.[10]
Visualizing the Problem and the Solution
The SNAr Mechanism and Steric Hindrance
The diagram below illustrates the rate-determining step of the SNAr mechanism, highlighting the steric clash that impedes the reaction with bulky amines.
Caption: SNAr mechanism highlighting the high-energy, rate-determining step.
Troubleshooting Workflow
This decision tree provides a logical path for troubleshooting failed SNAr reactions with hindered amines.
Caption: A decision tree for systematic troubleshooting.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted SNAr with a Hindered Amine
This protocol describes a general starting point for the reaction between an activated aryl fluoride and a hindered secondary amine like diisopropylamine.
Materials:
-
Activated Aryl Fluoride (e.g., 1-fluoro-2,4-dinitrobenzene) (1.0 eq)
-
Sterically Hindered Amine (e.g., Diisopropylamine) (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the activated aryl fluoride (e.g., 186 mg, 1.0 mmol), anhydrous potassium carbonate (276 mg, 2.0 mmol), and a magnetic stir bar.
-
Add anhydrous DMSO (4 mL) to the vial.
-
Add the sterically hindered amine (e.g., 209 µL, 1.5 mmol) to the mixture via syringe.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the reaction mixture at 150 °C for 30-60 minutes.[18] Monitor pressure to ensure it remains within safe limits.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl amine.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride with a Hindered Amine
This protocol provides a representative procedure for a palladium-catalyzed alternative.
Materials:
-
Aryl Chloride (e.g., 2-chloro-p-xylene) (1.0 eq)
-
Hindered Secondary Amine (e.g., 2-ethylpiperidine) (1.2 eq)
-
Palladium Precatalyst (e.g., RuPhos Pd G3) (2 mol %)
-
RuPhos Ligand (if not using a precatalyst)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or CPME
-
Schlenk flask or glovebox
Procedure:
-
In an inert atmosphere (glovebox or Schlenk line): To a Schlenk flask, add the palladium precatalyst (e.g., 16.7 mg, 0.02 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and a stir bar.
-
Add the aryl chloride (e.g., 141 mg, 1.0 mmol).
-
Add anhydrous toluene (2 mL).
-
Add the hindered amine (e.g., 152 µL, 1.2 mmol) via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring for 16-24 hours.[16]
-
Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Nucleophilic aromatic substitution. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]
-
Buncel, E., Dust, J. M., & Terrier, F. (2025). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
-
SN1 vs SN2 Reactions: What Is Steric Hindrance? (2019, September 21). Chemistry Hall. Retrieved January 12, 2026, from [Link]
-
Borlinghaus, N., et al. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Frech, C. M., et al. (2025). Transition metal-free amination of aryl halides—A simple and reliable method for the efficient and high-yielding synthesis of N-arylated amines. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104. [Link]
-
Vantourout, J. C., et al. (2016). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC. Retrieved January 12, 2026, from [Link]
-
LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1936-1943. [Link]
-
Watson, M. P. (2019). C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). Accounts of Chemical Research, 52(6), 1669-1683. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. (n.d.). WordPress. Retrieved January 12, 2026, from [Link]
-
Smith, N. D. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. CORE. Retrieved January 12, 2026, from [Link]
-
Buncel, E., & Dust, J. M. (2025). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Gholami, M. R., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. PMC. Retrieved January 12, 2026, from [Link]
-
DiMagno, S. G., & Sun, H. (2010). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved January 12, 2026, from [Link]
-
Polshettiwar, V., & Varma, R. S. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Retrieved January 12, 2026, from [Link]
-
Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023, April 17). Chemical Education. Retrieved January 12, 2026, from [Link]
-
Microwave‐Assisted Carbamoylation of Amines. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Nucleophilic additions and substitutions. (n.d.). CEM Corporation. Retrieved January 12, 2026, from [Link]
-
SNAr troubleshooting. (2023, December 23). Reddit. Retrieved January 12, 2026, from [Link]
-
Bulky Amines that Work. (2015, February 27). GalChimia. Retrieved January 12, 2026, from [Link]
-
Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. (2022, January 12). DR-NTU. Retrieved January 12, 2026, from [Link]
-
Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 12, 2026, from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023, October 12). Preprints.org. Retrieved January 12, 2026, from [Link]
-
Directed nucleophilic aromatic substitution reaction. (2024). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017, March 18). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Failure to Deprotonate. (2024, January 2). Reddit. Retrieved January 12, 2026, from [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
-
Examples of failed SnAr reactions under same reaction conditions as... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. (2025, February 25). YouTube. Retrieved January 12, 2026, from [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). Organic Chemistry II - KPU Pressbooks. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Preventing Unwanted N-dealkylation of Tertiary Amines
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth insights and practical solutions for a common yet often vexing challenge in organic synthesis: the unwanted N-dealkylation of tertiary amines. This side reaction can lead to complex product mixtures, reduced yields, and significant purification challenges, ultimately impeding project timelines.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot existing problems and, more importantly, design robust synthetic routes that circumvent the issue from the outset.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions researchers often have about N-dealkylation.
Q1: What exactly is N-dealkylation, and why is it such a persistent problem in my reactions?
A: N-dealkylation is the cleavage of a carbon-nitrogen bond at a tertiary amine, resulting in the removal of an alkyl group and the formation of a secondary amine.[1][2] This is a significant issue because tertiary amines are ubiquitous functional groups in active pharmaceutical ingredients (APIs), natural products, and key synthetic intermediates.[1][2] The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to reaction with various electrophiles. This initial reaction can form a quaternary ammonium intermediate, which becomes activated for a subsequent nucleophilic attack by a counter-ion (e.g., a halide), cleaving off one of the N-alkyl groups.[1][3]
Q2: Are certain N-alkyl groups more easily cleaved than others?
A: Yes, there is a well-established hierarchy for the ease of cleavage, which is crucial for predicting potential side reactions. The general order of removal is:
-
Benzyl & Allyl > Methyl > Primary Alkyl > Secondary Alkyl
Benzyl and allyl groups are particularly labile because they can stabilize the positive charge that develops during cleavage. The small steric profile of a methyl group makes it a frequent victim of nucleophilic displacement.[1][2] Conversely, bulkier groups like tert-butyl are significantly less prone to metabolic or chemical oxidative dealkylation.[4]
Q3: What are the most common reagents and reaction conditions that trigger unwanted N-dealkylation?
A: Several classes of reagents, often used for other transformations, are notorious for causing N-dealkylation. Being aware of these is the first step in prevention.
-
Acylating Agents: Chloroformates (e.g., ethyl, phenyl chloroformate) and acid chlorides can react with the tertiary amine.[1][5] While this chemistry is sometimes used intentionally for demethylation, it is a common source of unwanted side products.[1]
-
Cyanogen Bromide (BrCN): This is the classic reagent used in the von Braun reaction , a method designed specifically for N-dealkylation.[3][6][7] Its use will almost certainly lead to cleavage.
-
Oxidizing Agents: Strong oxidizing agents can initiate dealkylation through an oxidative pathway, often involving an iminium ion intermediate. This is mechanistically similar to the metabolic N-dealkylation catalyzed by Cytochrome P450 enzymes in the body.[8][9][10]
-
High Temperatures & Lewis Acids: Thermal stress, especially in the presence of Lewis acids, can promote C-N bond cleavage.
Q4: My starting material is a complex alkaloid. Does this pose a special risk?
A: Absolutely. Many foundational methods for N-dealkylation were developed specifically for the modification of natural opiate alkaloids like morphine and codeine.[1][2][7] These molecules contain sensitive tertiary amine moieties. If your work involves modifying such scaffolds, you must be particularly vigilant, as historical precedent shows these substrates are highly susceptible to this side reaction.
Part 2: Troubleshooting Guide: When Things Go Wrong
This section is for when you've already encountered a problem. The table below outlines common symptoms, their probable causes, and immediate corrective actions.
| Symptom Observed | Probable Cause | Recommended Solution / Next Steps |
| Major product is the secondary amine; desired product is absent or minor. | The chosen reagent is too harsh and non-selective (e.g., cyanogen bromide, phenyl chloroformate). Reaction conditions (high temperature) are promoting the dealkylation pathway. | 1. Re-evaluate the reagent. Switch to a milder, more sterically hindered alternative (see Part 3). 2. Drastically lower the reaction temperature. Run the reaction at 0 °C or -78 °C if possible. 3. Consider a protective group strategy (see Part 3). |
| A complex mixture of starting material, desired product, and N-dealkylated product. | The reaction kinetics for the desired transformation and the N-dealkylation are competitive. | 1. Optimize stoichiometry. Use the minimum required excess of the problematic reagent. 2. Change the solvent. A more polar, non-nucleophilic solvent may stabilize the desired transition state over the dealkylation pathway. 3. Use a slow-addition protocol for the reagent to keep its instantaneous concentration low. |
| Complete degradation of starting material with no identifiable products. | The tertiary amine is acting as a base to catalyze decomposition, or the intermediate quaternary salt is unstable and fragments uncontrollably. | 1. Add a non-nucleophilic proton sponge. Use a hindered base like 1,8-Bis(dimethylamino)naphthalene to scavenge trace acid impurities that can catalyze decomposition.[5] 2. Protect the tertiary amine prior to the reaction step (see Part 3). |
Part 3: Proactive Strategies and Detailed Methodologies
The best way to solve a problem is to prevent it. This section details strategies to design experiments that minimize the risk of N-dealkylation.
Strategy 1: Judicious Selection of Reagents
Your choice of reagent is the most critical factor. For a given transformation, there are often multiple options with varying propensities for causing dealkylation.
| Transformation | High-Risk Reagents (Avoid if Possible) | Lower-Risk Alternatives | Rationale for Alternative |
| Acylation | Acetyl Chloride, Benzoyl Chloride | Acetic Anhydride, EDCI/HOBt coupling with a carboxylic acid | Anhydrides are less reactive than acid chlorides. Peptide coupling reagents activate the acid in situ, avoiding harsh intermediates. |
| N-Demethylation (Intentional) | Cyanogen Bromide, Phenyl Chloroformate | α-Chloroethyl Chloroformate (ACE-Cl), Vinyl Chloroformate | ACE-Cl and vinyl chloroformate form carbamates that are cleaved under significantly milder conditions than those derived from older reagents.[3][5] |
| General Electrophilic Addition | Reagents generating strong acid byproducts (e.g., SOCl₂) | Reagents with buffered or neutral byproducts | Strong acids can protonate the amine and catalyze side reactions. |
Strategy 2: The Protective Group Approach: N-Oxide Formation
One of the most robust methods to prevent unwanted reactions at a tertiary amine is to temporarily and reversibly mask its nucleophilicity. Converting the tertiary amine to its corresponding N-oxide is an excellent strategy. The resulting N-oxide is electronically deactivated and will not react with most electrophiles.
Part A: Protection (Oxidation to N-Oxide)
-
Dissolution: Dissolve the tertiary amine substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Oxidation: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.5 eq) portion-wise over 15-30 minutes.
-
Monitoring: Monitor the reaction by TLC or LC-MS until all the starting amine is consumed. The N-oxide product is typically much more polar.
-
Workup: Quench the reaction by adding an aqueous solution of sodium sulfite or sodium thiosulfate to destroy excess peroxide. Extract the N-oxide into an appropriate organic solvent. Note: N-oxides can have high water solubility, so care must be taken during extraction.
-
Purification: Purify the N-oxide by column chromatography or crystallization. The N-oxide is now ready for the subsequent reaction step where dealkylation was problematic.
Part B: Deprotection (Reduction back to Tertiary Amine)
-
Reaction Setup: After your desired transformation on another part of the molecule is complete, dissolve the N-oxide in a solvent like methanol or ethanol.
-
Reduction: Add a suitable reducing agent. Common choices include:
-
Catalytic Hydrogenation: H₂, Pd/C.
-
Phosphorus-based Reagents: Triphenylphosphine (PPh₃).
-
Samarium Iodide (SmI₂): A mild and effective option.
-
-
Completion: Monitor the reaction for the disappearance of the N-oxide and the appearance of the final tertiary amine product.
-
Workup & Purification: Perform a standard aqueous workup and purify the final product.
Part 4: Mechanistic Insights
Understanding the reaction mechanisms that lead to N-dealkylation is key to rationally designing preventative measures.
Mechanism 1: Dealkylation by Chloroformates
This is a classic two-step process.[1] First, the nucleophilic tertiary amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride ion to form a quaternary ammonium salt. In the second step, the displaced chloride ion acts as a nucleophile, attacking one of the N-alkyl groups in an SN2 reaction. This cleaves the C-N bond, yielding an alkyl chloride and a stable carbamate, which can then be hydrolyzed to the secondary amine.[1]
Caption: Mechanism of N-dealkylation by a chloroformate reagent.
Workflow for Preventing N-Dealkylation
The following decision-making workflow can guide your experimental design process to proactively avoid N-dealkylation.
Sources
- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. von Braun reaction - Wikipedia [en.wikipedia.org]
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- 5. US3905981A - N-dealkylation of tertiary amines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
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- 10. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
Technical Support Center: Anhydrous Reaction Conditions for 2,4-Dichloro-5-isopropylpyrimidine
Welcome to the Technical Support Center for handling 2,4-Dichloro-5-isopropylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this moisture-sensitive substrate. The following information is structured to address specific challenges and provide practical, field-proven solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions critical when working with this compound?
A: this compound is highly susceptible to hydrolysis. The chlorine atoms attached to the pyrimidine ring are activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen atoms.[1] Water, even in trace amounts from solvents, glassware, or the atmosphere, can act as a nucleophile, leading to the formation of undesired hydroxy-pyrimidine byproducts. This not only consumes your starting material but also complicates purification, ultimately reducing the yield of your desired product.[2]
Q2: What is the expected reactivity difference between the two chlorine atoms on the pyrimidine ring?
A: In general, for 2,4-dichloropyrimidines, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][3] This is due to the greater electrophilicity of the C4 position. However, this selectivity can be influenced by factors such as the nature of the nucleophile, solvent, temperature, and the presence of substituents on the pyrimidine ring.[3] The isopropyl group at the C5 position, being an electron-donating group, may slightly modulate this reactivity, but the inherent preference for C4 substitution is generally expected to be maintained.
Q3: What are the primary sources of moisture in a reaction, and how can they be eliminated?
A: The main sources of moisture are the solvent, reagents, glassware, and the atmosphere.[4] To ensure anhydrous conditions, each of these must be addressed:
-
Solvents: Solvents must be rigorously dried before use. Common methods include distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) or passing the solvent through a column of activated alumina or molecular sieves, as is common in solvent purification systems.[2][5]
-
Reagents: Solid reagents should be dried in a vacuum oven or desiccator. Liquid reagents should be handled under an inert atmosphere.
-
Glassware: All glassware must be thoroughly dried before use. This can be achieved by oven-drying overnight at a high temperature (e.g., 150°C) or by flame-drying under a vacuum immediately before use.[6]
-
Atmosphere: Reactions should be conducted under an inert atmosphere of a dry gas, such as nitrogen or argon, to exclude atmospheric moisture and oxygen.[4][7] This is typically achieved using a Schlenk line or a glovebox.[4]
Q4: What are the visual indicators of a successful anhydrous reaction setup?
A: While there are no universal visual cues for every reaction, a properly executed anhydrous setup will have some key characteristics. For instance, if using a sodium/benzophenone still for solvent drying, a persistent deep blue or purple color indicates that the solvent is dry and oxygen-free.[6] During the reaction, the absence of fuming when moisture-sensitive reagents are added can be a good sign. The reaction mixture should also remain clear (unless the product is expected to precipitate) and free of cloudiness that might indicate the formation of insoluble hydrolysis byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficiently dried solvent or reagents. 2. Incomplete exclusion of atmospheric moisture. 3. Low reaction temperature. 4. Inactive catalyst (if applicable). | 1. Re-dry solvents and reagents using appropriate methods.[2][5] Consider using a fresh bottle of anhydrous solvent. 2. Ensure all glassware is properly flame-dried or oven-dried.[6] Check for leaks in your inert gas setup. 3. Gradually increase the reaction temperature and monitor by TLC or LC-MS. 4. Use a fresh batch of catalyst or activate the catalyst according to established procedures. |
| Formation of a White Precipitate/Cloudiness | 1. Hydrolysis of this compound due to trace moisture. 2. Precipitation of salts formed from the base used in the reaction. | 1. Immediately cease the reaction and re-evaluate your anhydrous technique for all components.[4] 2. This may be expected depending on the reaction conditions. The salt can be removed during aqueous workup. |
| Poor Regioselectivity (Mixture of C2 and C4 Substituted Products) | 1. Reaction conditions favor a mixture of products. 2. Steric hindrance from the incoming nucleophile. | 1. Adjust reaction parameters. Lowering the temperature may improve selectivity. Screen different solvents and bases.[3] 2. Consider a less sterically hindered nucleophile if possible. |
| Presence of Colored Impurities in the Final Product | 1. Degradation of starting materials or products at elevated temperatures. 2. Side reactions leading to colored byproducts. | 1. Conduct the reaction at the lowest effective temperature.[8] 2. Purify the crude product by treating a solution with activated charcoal, followed by filtration and recrystallization or column chromatography.[9] |
| Difficulty Reproducing a Literature Procedure | 1. Subtle differences in the quality of reagents or solvents. 2. Variations in the efficiency of the inert atmosphere setup. | 1. Use reagents and solvents from the same supplier as the original procedure, if known. Ensure solvent purity meets the required standard (e.g., <50 ppm water).[2] 2. Be meticulous with your anhydrous technique. Consider using a Schlenk line for better atmospheric control over a balloon setup.[4] |
Experimental Protocols
Detailed Step-by-Step Methodology: Setting up an Anhydrous Reaction using a Schlenk Line
This protocol outlines the essential steps for establishing an inert atmosphere in a reaction flask, a prerequisite for successfully handling this compound.
-
Glassware Preparation:
-
Thoroughly clean and dry all necessary glassware (e.g., round-bottom flask, condenser, addition funnel) in an oven at >120°C for at least 4 hours, or preferably overnight.[6]
-
Assemble the hot glassware quickly and securely clamp it to a retort stand.
-
Insert a magnetic stir bar into the reaction flask.
-
Seal all openings with rubber septa.
-
-
Establishing an Inert Atmosphere:
-
Connect the reaction flask to a Schlenk line via a needle attached to the inert gas/vacuum manifold.[4]
-
Carefully open the flask to the vacuum line to remove the air.
-
Switch to the inert gas (nitrogen or argon) line to backfill the flask.
-
Repeat this vacuum/inert gas cycle at least three times to ensure the complete removal of atmospheric gases and adsorbed moisture.[4]
-
-
Solvent and Reagent Addition:
-
Add the desired volume of anhydrous solvent to the reaction flask via a cannula or a dry syringe.[10]
-
If this compound is a solid, it can be added to the flask before establishing the inert atmosphere. If it is a liquid or a solution, add it via a dry syringe.
-
Add other reagents sequentially using dry syringes. To avoid introducing air, always maintain a positive pressure of inert gas in the flask.[11][12]
-
-
Running the Reaction:
-
Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask to the inert gas line through a bubbler.
-
If heating is required, use a heating mantle with a stirrer and a temperature controller.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) by withdrawing small aliquots with a dry syringe.
-
Visualization of Anhydrous Reaction Setup Workflow
Caption: Workflow for setting up an anhydrous reaction.
Logical Troubleshooting Flowchart for Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
References
- Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12).
- How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde - Benchchem.
- Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center - Benchchem.
- Drying Solvents - The Schlenk Line Survival Guide.
- Inert Atmosphere - YouTube. (2022, February 1).
- Drying solvents - Sciencemadness Wiki. (2023, July 25).
- Inert Atmosphere, with no O2 - YouTube. (2022, February 1).
- What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. (2015, June 8).
- Preparing Anhydrous Reagents and Equipment - Moodle@Units.
- Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 5).
- troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine - Benchchem.
- Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 6).
- Synthesis of pyrimidines from dinitrogen and carbon | National Science Review | Oxford Academic.
- A Comparative Guide to the Reactivity of Dichloropyrimidines for Researchers and Drug Development Professionals - Benchchem.
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents.
- Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine - Benchchem.
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- 12. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,4-Dichloro-5-isopropylpyrimidine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of 2,4-Dichloro-5-isopropylpyrimidine and the Crucial Role of NMR in Regiochemical Assignments
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Among the diverse array of pyrimidine building blocks, this compound stands out as a versatile intermediate for the synthesis of novel drug candidates. Its two reactive chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the regioselective introduction of a wide range of functional groups.
The regioselectivity of these substitution reactions is a critical parameter in the synthesis of specifically targeted molecules. The electronic and steric environment of the pyrimidine ring, influenced by the isopropyl group at the C5 position, dictates the preferred site of nucleophilic attack. Generally, in the absence of overriding steric hindrance, the C4 position of 2,4-dichloropyrimidines is more activated towards nucleophilic attack than the C2 position. However, the interplay of the nucleophile's nature and the reaction conditions can significantly influence this selectivity, potentially leading to a mixture of isomers or even a reversal of the expected regioselectivity.
Consequently, the unambiguous characterization of the resulting product isomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C NMR, is the most powerful and definitive analytical technique for this purpose. The distinct chemical environments of the protons and carbon atoms in the different isomers give rise to unique spectral fingerprints, enabling precise structural elucidation and the determination of isomeric ratios.
This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of the potential monosubstituted products arising from the reaction of this compound with a common nucleophile, ammonia. We will explore the underlying principles of how NMR spectroscopy can be leveraged to differentiate between the C4- and C2-substituted isomers, supported by a detailed experimental protocol and comparative data analysis.
Experimental Protocol: Amination of this compound
The following protocol describes a representative nucleophilic aromatic substitution reaction on this compound using ammonia as the nucleophile. This reaction can potentially yield two isomeric products: 4-amino-2-chloro-5-isopropylpyrimidine and 2-amino-4-chloro-5-isopropylpyrimidine.
Materials:
-
This compound
-
Ammonia solution (e.g., 7 N in methanol)
-
Suitable solvent (e.g., Methanol, Dioxane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol).
-
Addition of Nucleophile: To the stirred solution, add an excess of ammonia solution (e.g., 7 N in methanol, 3-5 eq.) at room temperature.
-
Reaction Progression: The reaction mixture is then heated to reflux and monitored by TLC until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomeric products.
-
Characterization: The purified products are characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm their structures and determine the regioselectivity of the reaction.
Causality Behind Experimental Choices:
-
Excess Nucleophile: Using an excess of the ammonia solution helps to drive the reaction to completion and maximize the yield of the monosubstituted products.
-
Heating: The application of heat is often necessary to overcome the activation energy of the SNAr reaction, especially with a neutral nucleophile like ammonia.
-
TLC Monitoring: Continuous monitoring of the reaction progress is crucial to determine the optimal reaction time and prevent the formation of undesired side products, such as disubstituted pyrimidines.
-
Column Chromatography: Due to the similar polarities of the isomeric products, column chromatography is the preferred method for their separation and purification.
Comparative NMR Analysis of Reaction Products
The key to distinguishing between the 4-amino-2-chloro-5-isopropylpyrimidine and 2-amino-4-chloro-5-isopropylpyrimidine isomers lies in the careful analysis of their ¹H and ¹³C NMR spectra. The substitution of a chlorine atom with an amino group induces significant changes in the electronic environment of the pyrimidine ring, leading to predictable shifts in the NMR signals.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of the starting material, this compound, is expected to show a singlet for the C6-H proton, a septet for the isopropyl CH, and a doublet for the two equivalent methyl groups of the isopropyl substituent. Upon substitution with an amino group, the chemical shift of the C6-H proton will be a key diagnostic signal.
| Compound | Predicted ¹H NMR Chemical Shifts (δ, ppm) |
| This compound (Starting Material) | C6-H: ~8.5-8.7 (s, 1H)CH(isopropyl): ~3.2-3.4 (sept, 1H, J ≈ 7 Hz)CH₃(isopropyl): ~1.2-1.4 (d, 6H, J ≈ 7 Hz) |
| 4-Amino-2-chloro-5-isopropylpyrimidine (C4-Substitution Product) | C6-H: ~8.0-8.2 (s, 1H) - Upfield shift due to electron-donating NH₂ at para-positionCH(isopropyl): ~3.0-3.2 (sept, 1H, J ≈ 7 Hz)CH₃(isopropyl): ~1.1-1.3 (d, 6H, J ≈ 7 Hz)NH₂: Broad singlet, variable chemical shift |
| 2-Amino-4-chloro-5-isopropylpyrimidine (C2-Substitution Product) | C6-H: ~8.3-8.5 (s, 1H) - Smaller upfield shift compared to C4-isomerCH(isopropyl): ~3.1-3.3 (sept, 1H, J ≈ 7 Hz)CH₃(isopropyl): ~1.2-1.4 (d, 6H, J ≈ 7 Hz)NH₂: Broad singlet, variable chemical shift |
Key Differentiating Feature in ¹H NMR: The most significant difference is expected in the chemical shift of the C6-H proton. The strong electron-donating effect of the amino group will cause a more pronounced upfield shift (to a lower ppm value) when it is at the C4 position (para to C6-H) compared to the C2 position.
¹³C NMR Spectral Analysis
The ¹³C NMR spectra provide even more definitive evidence for the regiochemical assignment. The carbon atoms directly bonded to the amino group will experience a significant upfield shift, while the carbons ortho and para to the amino group will also be shielded.
| Compound | Predicted ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound (Starting Material) | C2: ~160-162C4: ~165-167C5: ~125-127C6: ~155-157CH(isopropyl): ~30-32CH₃(isopropyl): ~20-22 |
| 4-Amino-2-chloro-5-isopropylpyrimidine (C4-Substitution Product) | C2: ~161-163C4: ~158-160 - Significant upfield shift due to NH₂ substitutionC5: ~115-117 - Upfield shift, ortho to NH₂C6: ~150-152 - Upfield shift, ortho to NH₂CH(isopropyl): ~28-30CH₃(isopropyl): ~20-22 |
| 2-Amino-4-chloro-5-isopropylpyrimidine (C2-Substitution Product) | C2: ~155-157 - Significant upfield shift due to NH₂ substitutionC4: ~163-165C5: ~120-122C6: ~152-154CH(isopropyl): ~29-31CH₃(isopropyl): ~20-22 |
Key Differentiating Feature in ¹³C NMR: The most direct evidence comes from the chemical shifts of the C2 and C4 carbons. In the C4-substitution product, the C4 signal will be significantly shifted upfield and will appear in a region distinct from the C2 carbon. Conversely, in the C2-substitution product, the C2 signal will show a large upfield shift.
Visualizing the Reaction and Structural Isomers
The following diagrams illustrate the reaction pathway and the key structural differences between the starting material and the two possible products, which are fundamental to their distinct NMR spectra.
Caption: Reaction scheme for the amination of this compound.
Caption: Key structural differences for NMR analysis.
Conclusion
The regioselective functionalization of this compound is a valuable strategy in the synthesis of novel, biologically active molecules. The inherent subtleties in the regioselectivity of nucleophilic aromatic substitution on this scaffold necessitate robust and unambiguous analytical methods for product characterization. As demonstrated, a combined analysis of ¹H and ¹³C NMR spectra provides a powerful and self-validating system for the definitive assignment of the product isomers. The predictable and distinct shifts induced by the substitution of a chlorine atom with an amino group at either the C2 or C4 position allow for a clear differentiation between the potential products. This guide serves as a practical resource for researchers, enabling the confident and accurate analysis of reaction outcomes in their pursuit of new chemical entities.
References
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A Comparative Guide to LC-MS for Monitoring the Synthesis of 2,4-Dichloro-5-isopropylpyrimidine
In the landscape of pharmaceutical and agrochemical development, the precise synthesis of heterocyclic compounds is paramount. Among these, pyrimidine derivatives are a cornerstone, serving as crucial intermediates in the creation of a vast array of bioactive molecules. The synthesis of 2,4-Dichloro-5-isopropylpyrimidine, a key building block, requires meticulous monitoring to ensure optimal yield, purity, and safety. This guide provides an in-depth comparison of analytical methodologies for tracking the progress of this reaction, with a primary focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, present comparative data, and offer a detailed, field-proven protocol for implementing a robust LC-MS method.
The Critical Need for Reaction Monitoring
The synthesis of this compound typically involves the chlorination of a pyrimidine precursor. The reaction is often not perfectly selective and can result in the formation of mono-chlorinated intermediates, over-chlorinated byproducts, or other impurities.[1][2] Inadequate monitoring can lead to a cascade of undesirable outcomes, including:
-
Reduced Yield: Incomplete conversion of starting materials directly impacts the overall yield.
-
Impure Product: The presence of side-products complicates downstream purification, increasing costs and time.
-
Safety Risks: Uncontrolled reactions can lead to the formation of hazardous or unstable compounds.
-
Poor Process Understanding: Without real-time data, optimizing reaction parameters such as temperature, time, and reagent stoichiometry becomes a matter of trial and error.
Effective real-time or near real-time monitoring is therefore not a luxury, but a necessity for developing a scalable, efficient, and safe synthetic process.
A Comparative Overview of Analytical Techniques
Several analytical techniques can be employed to monitor the reaction progress. Each method offers a unique set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Suitability for this Reaction |
| LC-MS | Separation by liquid chromatography followed by mass-to-charge ratio detection. | High sensitivity and selectivity, provides molecular weight information, suitable for a wide range of compounds.[3][4] | Higher initial instrument cost, potential for matrix effects. | Excellent: Offers the best combination of sensitivity, selectivity, and structural information for this application. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass spectrometry. | Excellent for volatile and thermally stable compounds, provides detailed fragmentation patterns for structural elucidation.[5] | Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes. | Good: Suitable if the analyte and intermediates are sufficiently volatile and thermally stable. Derivatization may be necessary. |
| HPLC-UV | Separation by liquid chromatography with detection based on UV absorbance. | Robust, widely available, and relatively inexpensive.[6][7][8] | Lower sensitivity and selectivity compared to MS, co-eluting impurities can interfere with quantification. | Fair: Can be used for routine monitoring but may lack the specificity to resolve all reaction components. |
| NMR | Nuclear Magnetic Resonance spectroscopy provides detailed structural information. | Provides unambiguous structural elucidation, can be used for in-situ reaction monitoring.[9][10] | Lower sensitivity, requires higher concentrations of analytes, expensive instrumentation. | Good for Mechanistic Studies: Excellent for identifying unknown intermediates and byproducts but less practical for routine, high-throughput monitoring. |
The Superiority of LC-MS for Monitoring this compound Synthesis
For the specific application of monitoring the synthesis of this compound, LC-MS emerges as the most powerful and versatile technique. The key advantages are:
-
Unparalleled Selectivity: The ability of the mass spectrometer to differentiate compounds based on their mass-to-charge ratio allows for the unambiguous identification of the starting material, the desired product, and any potential byproducts, even if they co-elute chromatographically.
-
Exceptional Sensitivity: LC-MS can detect and quantify analytes at very low concentrations (ppm to ppb levels), enabling the tracking of minor impurities and the early detection of reaction deviations.
-
Structural Confirmation: The mass spectrum provides the molecular weight of each component, confirming their identity. Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns for detailed structural elucidation.[11][12][13][14]
-
Broad Applicability: LC-MS is suitable for a wide range of compounds with varying polarities and volatilities, making it a robust choice for complex reaction mixtures without the need for derivatization.
Experimental Protocol: A Robust LC-MS Method
This section outlines a detailed, step-by-step protocol for monitoring the this compound reaction. The choices of column, mobile phase, and mass spectrometer settings are grounded in established principles for the analysis of halogenated heterocyclic compounds.[15][16]
Sample Preparation
The goal of sample preparation is to quench the reaction and dilute the sample to a concentration suitable for LC-MS analysis.
-
Aliquoting: At specified time points, carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This rapid dilution and change in solvent environment effectively stops the reaction.
-
Further Dilution: Perform a subsequent dilution if necessary to bring the analyte concentrations within the linear range of the instrument. A 1:100 or 1:1000 dilution is a good starting point.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.
Liquid Chromatography Conditions
The chromatographic method is designed to achieve good separation between the starting material, product, and potential impurities.
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a versatile choice for this type of analysis.
-
Mobile Phase A: 0.1% Formic acid in water. The acid helps to improve peak shape by protonating the analytes.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions
The mass spectrometer is set up to detect and quantify the key components of the reaction.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique well-suited for polar molecules.[17]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Scan Mode: Full scan mode (e.g., m/z 100-500) for initial identification of all components. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) should be used for enhanced sensitivity and specificity.
Key Ions to Monitor (Hypothetical):
| Compound | Formula | [M+H]+ (m/z) |
| This compound | C7H8Cl2N2 | 207.0 |
| Mono-chlorinated intermediate | C7H9ClN2O | ~188.0 (example) |
| Starting Material (e.g., 5-isopropyluracil) | C7H10N2O2 | 155.1 |
Note: The exact m/z values will depend on the specific starting materials and intermediates.
Visualizing the Workflow and Reaction
To better illustrate the process, the following diagrams outline the experimental workflow and a hypothetical reaction pathway.
Caption: Experimental workflow for LC-MS monitoring.
Caption: Hypothetical reaction pathway.
Data Interpretation and Reaction Profiling
By plotting the peak areas of the starting material, product, and any identified intermediates or byproducts over time, a clear reaction profile can be generated. This profile provides invaluable insights into the reaction kinetics, helping to determine the optimal reaction time and conditions.
Example Data Table:
| Time (min) | Starting Material (Peak Area) | Intermediate (Peak Area) | Product (Peak Area) |
| 0 | 1,000,000 | 0 | 0 |
| 30 | 500,000 | 200,000 | 300,000 |
| 60 | 100,000 | 50,000 | 850,000 |
| 90 | 10,000 | 5,000 | 985,000 |
| 120 | <1,000 | <1,000 | 999,000 |
This data clearly indicates that the reaction is nearing completion at the 90-minute mark.
Conclusion
For researchers, scientists, and drug development professionals engaged in the synthesis of this compound and other similar heterocyclic compounds, the adoption of a well-developed LC-MS method for reaction monitoring is a strategic imperative. While other techniques have their merits, LC-MS provides an unparalleled combination of sensitivity, selectivity, and structural information that is essential for optimizing reaction conditions, ensuring product quality, and accelerating the development timeline. The protocol and insights provided in this guide offer a robust framework for implementing this powerful analytical technique in your laboratory.
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The Cutting Edge of Pyrimidine Chemistry: A Comparative Guide to the Biological Activity of 5-Alkyl Substituted Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the development of novel therapeutics. Its inherent ability to mimic endogenous nucleic acid bases allows for a diverse range of biological activities, from potent anticancer agents to broad-spectrum antiviral compounds. The strategic modification of the pyrimidine ring, particularly at the 5-position, has been a fruitful avenue of research, yielding compounds with enhanced potency and selectivity. This guide provides an in-depth comparison of the biological activities of 5-alkyl substituted dichloropyrimidines, offering insights into their therapeutic potential and the experimental methodologies used to evaluate them.
The Significance of the 5-Alkyl Substitution: A Gateway to Enhanced Bioactivity
The introduction of an alkyl group at the 5-position of the dichloropyrimidine ring profoundly influences the molecule's steric and electronic properties. This, in turn, dictates its interaction with biological targets. The length and branching of the alkyl chain can modulate lipophilicity, affecting cell permeability and target engagement. As we will explore, this seemingly simple modification can be the key to unlocking significant gains in therapeutic efficacy.
Comparative Biological Activity: A Look at the Anticancer and Antiviral Potential
Table 1: Comparative Biological Activity of 5-Substituted Pyrimidine Derivatives
| Compound ID | 5-Substituent | Biological Activity | Target/Cell Line | IC₅₀/EC₅₀ (µM) | Reference |
| 1 | -CH₃ (in a pyrrolo[2,3-d]pyrimidine) | Dihydrofolate Reductase Inhibition | Human DHFR | Potent Inhibition (Specific IC₅₀ not provided) | [1] |
| 2 | -CH₂CH₃ (in a pyrrolo[2,3-d]pyrimidine) | Dihydrofolate Reductase Inhibition | Human DHFR | More potent than methyl analog (Specific IC₅₀ not provided) | [1] |
| 3 | -CH(CH₃)₂ (in a pyrrolo[2,3-d]pyrimidine) | Dihydrofolate Reductase Inhibition | Human DHFR | Potent Inhibition (Specific IC₅₀ not provided) | [1] |
| 4 | -CF₃ (in a thiazolo[4,5-d]pyrimidine) | Anticancer | Melanoma (C32) | 24.4 | [2] |
| 5 | -CF₃ (in a thiazolo[4,5-d]pyrimidine) | Anticancer | Melanoma (A375) | 25.4 | [2] |
| 6 | E-5-propenyl-2'-deoxyuridine | Antiviral | Herpes Simplex Virus Type 1 (HSV-1) | More potent than alkyl-substituted analogs | [3] |
| 7 | 5-butyl-2'-deoxyuridine | Antiviral | Herpes Simplex Virus Type 1 (HSV-1) | Less potent than conjugated isomers | [3] |
Disclaimer: The data in this table is compiled from multiple sources. Experimental conditions may vary between studies, and direct comparison of absolute values should be made with caution. The core pyrimidine structure also varies between these examples.
From the compiled data, a clear trend emerges: the nature of the 5-substituent is a critical determinant of biological activity. For instance, in the context of pyrrolo[2,3-d]pyrimidine-based antifolates, increasing the alkyl chain length from methyl to ethyl or isopropyl can enhance inhibitory activity against dihydrofolate reductase (DHFR)[1]. In the realm of antiviral agents, conjugation in the 5-substituent, as seen in E-5-propenyl-2'-deoxyuridine, leads to more potent anti-herpes simplex virus activity compared to simple alkyl chains like butyl[3].
Mechanism of Action: Disrupting the Machinery of Proliferation
Many biologically active pyrimidine derivatives, particularly those with anticancer and antiviral properties, function as antimetabolites . They structurally mimic endogenous pyrimidines and thereby interfere with the synthesis of nucleic acids, which are essential for cell division and viral replication.[4][5][6] A primary target for many of these compounds is the thymidylate synthesis pathway.
Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Thymidylate synthase (TS) is a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[5][7] Pyrimidine analogs can act as inhibitors of TS, leading to a depletion of dTMP and subsequent cell death, often referred to as "thymineless death".[8]
Furthermore, the TS catalytic cycle requires a cofactor, N⁵,N¹⁰-methylenetetrahydrofolate, which is oxidized to dihydrofolate (DHF) during the reaction. Dihydrofolate reductase (DHFR) is responsible for regenerating the active tetrahydrofolate (THF) cofactor from DHF. Inhibition of DHFR by pyrimidine-based drugs disrupts this essential recycling process, indirectly halting thymidylate synthesis and, consequently, DNA replication.[5]
Caption: Mechanism of action of pyrimidine antimetabolites.
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols provide a framework for the initial in vitro assessment of the biological activity of 5-alkyl substituted dichloropyrimidines.
Protocol 1: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the absorbance of this product is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
5-alkyl substituted dichloropyrimidine compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 9-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of the DHFR enzyme. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF).
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds
-
Methotrexate (positive control inhibitor)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, test compounds, and methotrexate in appropriate solvents.
-
Assay Setup: In a 96-well plate, add the assay buffer, diluted test compound (or methotrexate), and DHFR enzyme solution to each well. Include a control well with no inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for 5-10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the NADPH and DHF solutions to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).
-
Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC₅₀ value.
Caption: General experimental workflow for biological evaluation.
Conclusion and Future Directions
The 5-alkyl substituted dichloropyrimidine scaffold represents a promising starting point for the development of novel anticancer and antiviral agents. The available data, though not from a single comparative study, strongly suggest that the nature of the 5-alkyl substituent plays a pivotal role in determining the biological activity of these compounds. Future research should focus on the systematic synthesis and evaluation of a homologous series of 5-alkyl-2,4-dichloropyrimidines to establish a clear and quantitative structure-activity relationship. Such studies will undoubtedly pave the way for the rational design of more potent and selective therapeutic agents.
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A Comparative Guide to Validated HPLC Methods for Purity Assessment of 2,4-Dichloro-5-isopropylpyrimidine
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. 2,4-Dichloro-5-isopropylpyrimidine is a key building block in the synthesis of various therapeutic agents, and its impurity profile can significantly impact the quality of the final drug product. This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound against alternative analytical techniques, namely Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC). The experimental data and protocols herein are designed to offer a comprehensive framework for selecting the most suitable method for your analytical needs.
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the identification and qualification of impurities in new drug substances, making robust analytical methods indispensable.[1][2][3][4] This guide is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a self-validating system of protocols.
The Gold Standard: A Validated Reversed-Phase HPLC Method
High-Performance Liquid Chromatography (HPLC) is widely regarded as the premier technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[5][6] For a non-volatile compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice.
Rationale for Method Development
The selection of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention for moderately non-polar compounds like the di-chlorinated pyrimidine derivative. A gradient elution is chosen to ensure the separation of impurities with a wide range of polarities, from potential polar degradation products to more non-polar process-related impurities. The mobile phase, a combination of acetonitrile and a phosphate buffer, offers good peak shape and resolution. The pH of the buffer is controlled to maintain the analyte in a single ionic form. UV detection is suitable as the pyrimidine ring possesses a chromophore that absorbs in the UV spectrum.
Experimental Protocol: RP-HPLC Method
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Materials:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
Method Validation Protocol (as per ICH Q2(R1))
A comprehensive validation of the HPLC method is crucial to ensure its suitability for its intended purpose.[7][8]
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is evaluated by injecting the blank, a placebo (if applicable), the analyte, and a mixture of the analyte and known impurities. Peak purity analysis using a PDA detector should be performed.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations of the reference standard are prepared, and a calibration curve is plotted. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which a known amount of analyte has been added (spiking). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing six replicate injections of the same sample. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).
Alternative Analytical Techniques
While HPLC is the preferred method, certain situations may call for alternative or complementary techniques.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[9] For a compound like this compound, which has a moderate boiling point, GC can be a viable option.
Rationale and Considerations:
-
Volatility: The analyte must be thermally stable and sufficiently volatile to be analyzed by GC.
-
Derivatization: Pyrimidines can sometimes exhibit poor peak shape in GC due to their polarity. Derivatization, such as silylation, may be necessary to improve their chromatographic behavior.[10]
-
Injector and Detector: A split/splitless injector is commonly used. A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers higher specificity and structural information.
Experimental Protocol: GC-FID Method
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
Materials:
-
This compound reference standard and sample
-
Suitable solvent (e.g., Dichloromethane, HPLC grade)
-
Helium (carrier gas, high purity)
Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1.0 mg/mL.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is an advanced form of thin-layer chromatography that offers better resolution, sensitivity, and reproducibility.[11][12] It is a cost-effective and high-throughput technique suitable for impurity profiling.[13][14]
Rationale and Considerations:
-
Simplicity and Speed: HPTLC allows for the simultaneous analysis of multiple samples, making it a rapid screening tool.
-
Stationary and Mobile Phases: A normal-phase separation on silica gel plates is typically employed for compounds of moderate polarity. The mobile phase composition is optimized to achieve good separation of the main component from its impurities.
-
Detection: Detection is usually performed under UV light. Densitometric scanning allows for quantitative analysis.
Experimental Protocol: HPTLC Method
Instrumentation:
-
HPTLC applicator, developing chamber, and a densitometric scanner.
Materials:
-
HPTLC silica gel 60 F254 plates
-
This compound reference standard and sample
-
Toluene (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates
-
Mobile Phase: Toluene: Ethyl Acetate: Methanol (8:1:1, v/v/v)
-
Application: Apply 5 µL of the sample and standard solutions as bands.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
-
Drying: Air-dry the plate.
-
Detection: Scan the plate densitometrically at 254 nm.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1.0 mg/mL.
Comparative Analysis of Methods
| Feature | HPLC | GC | HPTLC |
| Principle | Partition chromatography | Partition chromatography | Adsorption chromatography[11] |
| Applicability | Non-volatile & thermally stable compounds[9] | Volatile & thermally stable compounds[9] | Wide range of compounds |
| Selectivity/Resolution | Very High | High | Moderate to High |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (ng to µg level) |
| Analysis Time per Sample | 15-40 minutes | 10-30 minutes | Fast (multiple samples simultaneously) |
| Sample Throughput | Moderate (with autosampler) | Moderate (with autosampler) | High |
| Quantitative Accuracy | High | High | Good |
| Cost (Instrument/Operation) | High / Moderate | Moderate / Low | Low / Low |
| Need for Derivatization | Rarely | Potentially for polar compounds[10] | No |
graph "Method_Selection_Guide" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=diamond, style="filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; node_result [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#34A853", fontcolor="#FFFFFF"];start [label="Analyte:\n2,4-Dichloro-5-\nisopropylpyrimidine"]; is_volatile [label="Is the analyte and its\nimpurities volatile & \nthermally stable?"]; need_high_res [label="Is the highest resolution\nand sensitivity required?"]; need_high_throughput [label="Is high throughput\nscreening a priority?"];
hplc [label="HPLC is the\nrecommended method", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; gc [label="GC is a\nviable option", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; hptlc [label="HPTLC is suitable\nfor screening", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> is_volatile; is_volatile -> need_high_res [label="No"]; is_volatile -> gc [label="Yes"]; need_high_res -> hplc [label="Yes"]; need_high_res -> need_high_throughput [label="No"]; need_high_throughput -> hptlc [label="Yes"]; }
Conclusion
For the definitive purity assessment of this compound, a validated reversed-phase HPLC method stands as the most robust and reliable choice . Its high resolving power, sensitivity, and applicability to non-volatile compounds make it ideal for accurately quantifying impurities and ensuring compliance with stringent regulatory standards.
Gas Chromatography serves as a strong alternative, particularly if potential impurities are volatile. However, the need for thermal stability and potential derivatization adds complexity to the method development. High-Performance Thin-Layer Chromatography is an excellent tool for rapid, high-throughput screening and can be a cost-effective complementary technique to HPLC for routine quality control.
The selection of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity and accuracy, and practical considerations such as sample throughput and cost. This guide provides the foundational knowledge and experimental frameworks to make an informed decision and implement a scientifically sound purity assessment strategy.
References
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. (2006, October 1). [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
Impurities in new drug substance| ICH Q3A(R2). YouTube. (2024, July 27). [Link]
-
Analytical Method Validation of Compendial HPLC Method for Pharmaceuticals as per Recent USP and ICH Guidelines. ResearchGate. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. (2024, December 11). [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. (2025, December 10). [Link]
-
Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment. PubMed. (2020, May 20). [Link]
-
Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International. (2024, June 22). [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). [Link]
-
A Comparison Study of HPLC and HPTLC: Principles, Instrumentations and Applications. ResearchGate. (2017, July 25). [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. (2016, June 27). [Link]
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (PDF). [Link]
-
A Review on Comparison of HPLC and HPTLC. ResearchGate. (2025, August 9). [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
-
GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. (2026, January 7). [Link]
-
Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar. [Link]
-
HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis. [Link]
-
GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. (2025, April 3). [Link]
-
GC/MS Sample Preparation. HSC Cores - BookStack. [Link]
-
Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. YouTube. (2020, October 28). [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. (2025, August 6). [Link]
-
Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed. [Link]
-
Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed. [Link]
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- 14. ijsrtjournal.com [ijsrtjournal.com]
A Comparative Guide to the X-ray Crystallography of 2,4-Dichloro-5-isopropylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide will delve into the experimental intricacies of X-ray crystallography as applied to this class of compounds, offer a comparative analysis of crystallographic data from related structures, and contextualize the technique's utility against other analytical methods.
The Critical Role of Structural Elucidation
The substitution pattern on the pyrimidine ring dictates the molecule's electronic properties, steric profile, and potential for intermolecular interactions. For 2,4-dichloro-5-isopropylpyrimidine derivatives, the chlorine atoms act as reactive sites for further functionalization, while the isopropyl group introduces a lipophilic element. Understanding how these features influence the crystal packing and molecular conformation is crucial for rational drug design. Single-crystal X-ray diffraction (SCXRD) stands as the "gold standard" for this purpose, providing unambiguous atomic-level detail of the solid-state structure.[1][2][3]
Experimental Protocol: A Self-Validating Workflow for Crystal Structure Determination
The successful determination of a crystal structure is contingent upon a meticulously executed and self-validating experimental protocol. The following section outlines a robust workflow, explaining the causality behind each procedural choice.
Synthesis and Crystallization
The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction.[1]
-
Synthesis: The synthesis of this compound derivatives typically involves the chlorination of a corresponding uracil precursor.[4][5] For instance, 5-isopropyluracil can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃). The purity of the synthesized compound is critical; impurities can inhibit crystallization or lead to disordered crystal structures. Purification is typically achieved through column chromatography or recrystallization.
-
Crystallization Techniques: A variety of techniques should be systematically employed to obtain diffraction-quality crystals. Slow evaporation of a saturated solution is a common starting point. Other methods include vapor diffusion (hanging or sitting drop), and cooling of a saturated solution. A screening of different solvents and solvent mixtures is essential, as solvent polarity can significantly influence crystal packing. For challenging cases, advanced methods like microbatch under-oil crystallization may be necessary.[1]
Data Collection and Processing
Once a suitable crystal is obtained, X-ray diffraction data are collected.
-
Crystal Mounting: A well-formed single crystal, typically 0.1-0.3 mm in each dimension, is selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: Data are collected on a single-crystal X-ray diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a CCD or CMOS detector.[6] The crystal is maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometer software can automatically devise an optimal data collection strategy to ensure high completeness and redundancy of the data.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This step yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F|²) for each reflection.
Structure Solution and Refinement
The processed data are then used to solve and refine the crystal structure.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules, direct methods or dual-space recycling methods are typically successful in determining the initial atomic positions.[2][3]
-
Structure Refinement: The initial structural model is refined against the experimental data using a full-matrix least-squares method.[6] In this iterative process, atomic positions, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes. Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can often be located in the difference Fourier map but are usually placed in geometrically calculated positions and refined using a riding model.
-
Validation: The final refined structure is rigorously validated using metrics such as the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (S). The final model should also be checked for any unusual bond lengths, angles, or displacement parameters.
Experimental Workflow for X-ray Crystallography
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Comparative Crystallographic Data
| Parameter | 2,4-Dichloropyrimidine[7] | 6-Chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione[6] |
| Formula | C₄H₂Cl₂N₂ | C₇H₉ClN₂O₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 7.5090 (15) | 11.2244 (4) |
| b (Å) | 10.776 (2) | 6.8288 (3) |
| c (Å) | 7.1980 (14) | 11.6641 (5) |
| β (°) | 92.92 (3) | 104.577 (2) |
| Volume (ų) | 581.7 (2) | 865.26 (6) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.704 | 1.453 |
| Key Intermolecular Interactions | C—H···N hydrogen bonds | N—H···O hydrogen bonds forming R₂²(8) dimers |
The data reveals that both related structures crystallize in the monoclinic system, a common crystal system for small organic molecules. The presence of hydrogen bond donors and acceptors in the 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione structure leads to the formation of robust hydrogen-bonded dimers, which are a dominant feature in its crystal packing. For this compound, weaker C—H···N interactions are observed. The introduction of the bulky isopropyl group in place of a hydrogen atom at the 5-position is expected to significantly influence the crystal packing, potentially disrupting π-π stacking interactions and favoring van der Waals interactions involving the alkyl group.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the most definitive structural information, other techniques offer complementary data.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, solution-state conformation | Non-destructive, provides information on dynamics in solution | Provides an average structure in solution, not a precise solid-state structure |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, requires very small sample amounts | Provides no information on 3D structure or connectivity |
| Infrared (IR) Spectroscopy | Presence of functional groups | Fast, non-destructive | Provides limited information on the overall molecular structure |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, lattice parameters | Useful for bulk sample analysis, does not require single crystals | Does not provide atomic coordinates and detailed structural information |
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for molecular structure elucidation.
Conclusion
X-ray crystallography is an indispensable tool for the structural characterization of this compound derivatives. It provides unparalleled, high-resolution three-dimensional structural information that is fundamental to understanding and predicting the biological activity of these important pharmaceutical building blocks. While obtaining suitable crystals can be a bottleneck, a systematic approach to crystallization and a robust data collection and refinement workflow can yield invaluable insights. By comparing the crystallographic data of novel derivatives with that of known, related structures, researchers can discern subtle structural variations that may have profound effects on their function, thereby guiding the development of new and more effective therapeutic agents.
References
-
Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. [Link]
-
Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1729-1750. [Link]
-
Chernyshev, V. V., & Schenk, H. (1998). Crystal structure determination of a series of small organic compounds from powder data. Zeitschrift für Kristallographie-Crystalline Materials, 213(1-4), 1-8. [Link]
-
Bucar, D. K., Henry, R. F., & Zhang, G. G. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 221–233. [Link]
-
Dorset, D. L. (1997). Electron Crystallography of Small Organic Molecules: Criteria for Data Collection and Strategies for Structure Solution. Acta Crystallographica Section A: Foundations of Crystallography, 53(4), 356-365. [Link]
-
Sun, J., Wang, G. T., & Liu, H. (2010). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. [Link]
-
Al-Omary, F. A., El-Brollosy, N. R., El-Emam, A. A., & Ghabbour, H. A. (2015). Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o42. [Link]
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- 7. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling Efficiency
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, forming the backbone of countless pharmaceuticals and functional materials.[1][2][3] The success of this Nobel Prize-winning reaction hinges critically on the choice of the palladium catalyst.[4][5] An optimal catalyst system can be the difference between a high-yielding, efficient synthesis and a low-conversion, side-product-ridden failure.
This guide provides an in-depth comparison of common palladium catalyst systems. Moving beyond a simple list, we will explore the mechanistic reasoning behind catalyst performance, present comparative data, and provide actionable experimental protocols to empower you to make informed decisions for your specific synthetic challenges.
The Heart of the Reaction: The Palladium Catalytic Cycle
To understand catalyst efficiency, one must first grasp the fundamental mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1] The efficiency of each step is profoundly influenced by the ligands surrounding the palladium atom.
The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[4][5][6] Bulky, electron-rich ligands on the palladium center facilitate this step, especially for less reactive electrophiles like aryl chlorides.[7]
-
Transmetalation: The organic group from the organoboron species (R²), activated by a base, is transferred to the palladium(II) complex, displacing the halide.[4][5] This step forms a new organopalladium intermediate.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple to form the desired C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Palladium Catalyst Classes
The "catalyst" is more accurately a "catalyst system," comprising a palladium source (precatalyst) and, crucially, a ligand. The ligand stabilizes the palladium center and its electronic and steric properties dictate the catalyst's activity and scope.[2]
Traditional Phosphine Ligands: The Classic Workhorse
The most conventional catalyst is Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄. While effective for many simple couplings, its performance often falters with more demanding substrates, such as sterically hindered partners or less reactive aryl chlorides, requiring higher catalyst loadings and temperatures.[2][3]
Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands)
A significant breakthrough in Suzuki coupling came with the development of bulky and electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos.[8][9]
-
Causality: The steric bulk of these ligands promotes the reductive elimination step, while their strong electron-donating nature enhances the rate of oxidative addition, particularly for challenging C-Cl bonds.[7][8]
-
Advantages: This class of catalysts has dramatically expanded the scope of the Suzuki reaction, making the coupling of unactivated aryl chlorides, hindered substrates, and heteroaryl systems routine, often at room temperature and with low catalyst loadings.[8][10]
N-Heterocyclic Carbene (NHC) Ligands: The High-Efficiency Champions
Palladium-NHC complexes have emerged as exceptionally active catalysts. NHCs are powerful σ-donors, forming a very stable bond with the palladium center.[3][11]
-
Causality: This robust Pd-NHC bond prevents catalyst decomposition, leading to higher catalyst turnover numbers (TONs) and overall efficiency.[3] The strong electron donation also boosts catalytic activity.[11]
-
Advantages: NHC-based catalysts, like the PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family, are particularly effective for challenging heteroaryl couplings and can operate with very low catalyst loadings.[2]
Palladacycles: The Robust and Practical Precatalysts
Palladacycles are pre-activated catalyst systems where the palladium is already locked in a stable complex.
-
Causality: Their pre-activated nature and high thermal stability make them very robust.[2][12]
-
Advantages: Many palladacycles are air- and moisture-stable, simplifying handling and making them highly suitable for large-scale industrial applications where consistency and ease of use are paramount.[3][12]
Quantitative Performance Comparison
To provide a clear performance snapshot, the table below summarizes typical results for the Suzuki coupling of 3-Bromopyridine with Phenylboronic Acid using representative catalysts from each class. Note that conditions are optimized for each system and serve as a comparative guide.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3.0 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| Pd(OAc)₂ / SPhos | 1.0 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| PEPPSI™-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
Data is representative and compiled to illustrate typical performance differences.[2]
Field-Proven Experimental Protocols
Reproducibility is the cornerstone of science. The following protocols provide detailed, step-by-step methodologies for a Suzuki coupling reaction, illustrating the practical application of different catalyst systems.
Caption: A generalized workflow for performing a Suzuki-Miyaura coupling reaction.
Protocol 1: Using a Buchwald Ligand System (Pd(OAc)₂/SPhos)
This protocol is highly versatile and effective for a broad range of substrates, including challenging ones.[2]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: To the flask, add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and SPhos (0.012 mmol, 1.2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Reaction: Stir the mixture vigorously and heat to 100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-6 hours.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Using an NHC-Based Precatalyst (PEPPSI™-IPr)
This method is ideal for achieving high efficiency with low catalyst loadings, especially for heteroaryl substrates.[2]
-
Reaction Setup: In a glovebox or a flask under an inert atmosphere, combine the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the PEPPSI™-IPr precatalyst (0.005 mmol, 0.5 mol%).
-
Solvent Addition: Add anhydrous, degassed tert-Amyl alcohol (5 mL).
-
Reaction: Seal the vessel and heat the mixture to 100 °C with stirring. Monitor the reaction progress. Typical reaction times are 1-4 hours.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Protocol 3: Using a Traditional Catalyst (Pd(PPh₃)₄)
This protocol uses a classic, air-stable catalyst suitable for activated aryl bromides and iodides.[13]
-
Reaction Setup: In a round-bottom flask, combine the aryl bromide/iodide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a mixture of toluene (4 mL) and water (1 mL).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress. Typical reaction times can be 8-16 hours.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Conclusion: Selecting the Right Tool for the Job
The evolution of palladium catalysts has transformed the Suzuki-Miyaura coupling from a specialized reaction into a universally applied synthetic method.
-
Traditional phosphines like Pd(PPh₃)₄ remain useful for simple, activated substrates.
-
Buchwald-type biaryl phosphine ligands offer exceptional versatility and are the go-to choice for challenging substrates like aryl chlorides and sterically hindered partners.[8]
-
N-Heterocyclic Carbene (NHC) catalysts provide outstanding efficiency and stability, allowing for extremely low catalyst loadings and making them ideal for high-throughput synthesis and complex molecule construction.[2][3]
-
Palladacycles offer robustness and ease of handling, making them a strong choice for process chemistry and large-scale manufacturing.[2][12]
The optimal catalyst is not a one-size-fits-all solution. A thoughtful analysis of your substrate's electronic and steric properties, coupled with practical considerations like cost, reaction time, and scale, will guide you to the most efficient and effective palladium catalyst system for your research.
References
-
Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC Source: NIH URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Suzuki Cross-Coupling Reactions Mechanisms Source: Mettler Toledo URL: [Link]
-
Title: Recent Advances in the Heterogeneous Palladium-Catalysed Suzuki Cross-Coupling Reaction Source: Bentham Science Publishers URL: [Link]
-
Title: Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions Source: DOI URL: [Link]
-
Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances Source: ResearchGate URL: [Link]
-
Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances Source: Thieme URL: [Link]
-
Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]
-
Title: Buchwald Phosphine Ligands Source: Merck Millipore URL: [Link]
-
Title: Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction Source: ACS Publications URL: [Link]
-
Title: Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling Source: scirp.org URL: [Link]
-
Title: Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions Source: ChemRxiv URL: [Link]
-
Title: Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature Source: The Royal Society of Chemistry URL: [Link]
-
Title: Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions Source: MDPI URL: [Link]
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A Researcher's Guide to Navigating Nucleophilic Aromatic Substitution (SNAr) Reaction Conditions
For researchers, scientists, and professionals in drug development, the nucleophilic aromatic substitution (SNAr) reaction is a powerful and frequently employed tool for the synthesis of complex aromatic and heteroaromatic compounds.[1][2] Its prevalence in medicinal chemistry is a testament to its utility in constructing the core scaffolds of numerous pharmaceutical agents.[3] This guide provides an in-depth, side-by-side comparison of SNAr reaction conditions, moving beyond a simple recitation of protocols to explain the underlying principles that govern success. By understanding the interplay of the nucleophile, leaving group, aromatic system, and solvent, you can rationally design and optimize your SNAr reactions for maximal yield and efficiency.
The Heart of the Matter: The SNAr Mechanism and the Meisenheimer Complex
At its core, the SNAr reaction is a two-step addition-elimination process.[4] A nucleophile attacks an electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5] In the second, faster step, the leaving group departs, restoring the aromaticity of the ring and yielding the final product.[4]
The stability of the Meisenheimer complex is paramount to the success of the SNAr reaction.[6] Electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group are crucial as they delocalize the negative charge of the intermediate, thereby lowering the activation energy of the first step.[7]
Figure 1: The two-step addition-elimination mechanism of the SNAr reaction, highlighting the formation of the Meisenheimer complex as the rate-determining step (r.d.s).
A Comparative Analysis of Key Reaction Parameters
The efficiency and outcome of an SNAr reaction are dictated by a delicate balance of several factors. Here, we dissect each component and provide a comparative analysis to guide your experimental design.
The Leaving Group: A Counterintuitive Trend
In a departure from the familiar SN2 reactions, the leaving group ability in SNAr reactions does not correlate with the strength of the carbon-leaving group bond.[8] Instead, it is the ability of the leaving group to withdraw electron density from the aromatic ring, thereby facilitating the initial nucleophilic attack, that is most important. This leads to the following general trend for halogen leaving groups:
F > Cl ≈ Br > I [9]
Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and accelerating the rate-determining addition step.[10] For one particular reaction, using fluoride as the leaving group was found to be 3300 times faster than with iodide.[7]
| Leaving Group | Relative Rate (krel) | Causality |
| F | High | Strong inductive effect, making the ipso-carbon highly electrophilic. |
| Cl | Moderate | Good balance of inductive withdrawal and leaving group ability. |
| Br | Moderate | Similar reactivity to chlorine. |
| I | Low | Weaker inductive effect compared to other halogens. |
| NO2 | Variable | Can act as a leaving group, but its reactivity is context-dependent. |
Note: Relative rates are illustrative and can vary significantly with the specific substrate, nucleophile, and solvent.
The Nucleophile: Strength and Nature Matter
A wide variety of nucleophiles can be employed in SNAr reactions, with their reactivity being a key determinant of the reaction rate. Generally, stronger nucleophiles react faster.
| Nucleophile Class | Examples | General Reactivity | Key Considerations |
| O-Nucleophiles | Alkoxides (e.g., NaOEt), Phenoxides | Strong | Often require anhydrous conditions to prevent hydrolysis. |
| N-Nucleophiles | Primary/Secondary Amines, Anilines | Moderate to Strong | Basicity of the amine can influence the reaction mechanism.[11] |
| S-Nucleophiles | Thiolates (e.g., NaSPh) | Very Strong | The high polarizability of sulfur makes thiolates excellent nucleophiles. |
| C-Nucleophiles | Enolates, Cyanide | Moderate | Can be effective with highly activated aromatic systems. |
For weak nucleophiles, deprotonation with a strong base prior to the reaction can significantly enhance their reactivity.
The Aromatic Substrate: The Critical Role of Electron-Withdrawing Groups
The aromatic ring must be rendered electron-deficient to be susceptible to nucleophilic attack. This is achieved by the presence of one or more strong electron-withdrawing groups (EWGs). The nitro group (-NO2) is a classic and highly effective EWG in SNAr reactions.[12]
The position of the EWG relative to the leaving group is critical. For maximal resonance stabilization of the Meisenheimer complex, the EWG must be in the ortho or para position.[7] An EWG in the meta position offers only inductive stabilization and results in a significantly slower reaction rate.[7]
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- 12. youtube.com [youtube.com]
A Comparative Guide to the In Vitro Biological Activities of Compounds Derived from 2,4-Dichloro-5-isopropylpyrimidine
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. Among the myriad of pyrimidine starting materials, 2,4-dichloro-5-isopropylpyrimidine serves as a key building block for creating a diverse range of derivatives with potential applications in oncology, virology, and inflammatory diseases. The strategic placement of a lipophilic isopropyl group at the 5-position, combined with the reactive chlorine atoms at the 2- and 4-positions, allows for targeted modifications to modulate biological activity and pharmacokinetic properties.
This guide provides an in-depth comparison of the in vitro assay results for compounds derived from this pyrimidine core and its close structural analogs. By presenting supporting experimental data, detailed methodologies, and exploring the underlying mechanisms of action, we aim to furnish researchers with the critical information needed to advance their drug discovery programs.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of 2,4-disubstituted pyrimidines have demonstrated significant potential as anticancer agents by targeting various components of the cell signaling machinery, most notably protein kinases. The following sections detail the in vitro cytotoxic and kinase inhibitory activities of pyrimidine analogs, providing a framework for understanding the potential of this compound derivatives.
Comparative Analysis of In Vitro Cytotoxicity
The antiproliferative activity of pyrimidine derivatives is a primary indicator of their potential as cancer therapeutics. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. While specific data for derivatives of this compound are not extensively available in the public domain, the following table presents data for structurally related 2,4-diaminopyrimidine and 2,4,5-trisubstituted pyrimidine derivatives to illustrate their anticancer potential against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-Diaminopyrimidine Derivatives | A549 (Lung Carcinoma) | 2.14 | [1] |
| HCT-116 (Colon Carcinoma) | 2.78 | [1] | |
| PC-3 (Prostate Cancer) | 4.27 | [1] | |
| MCF-7 (Breast Cancer) | 4.01 | [1] | |
| 2,4,5-Trisubstituted Pyrimidine Derivative (7gc) | BEL-7402 (Hepatocellular Carcinoma) | < 0.10 | [2] |
| Multiple Human Cancer Cell Lines | 0.024 - 0.55 | [2] |
Note: The data presented are for analogous pyrimidine structures and serve to highlight the potential activity of derivatives from this compound.
Kinase Inhibition: A Key Mechanism of Action
Many pyrimidine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[3] Kinase inhibition assays are therefore a critical component of the in vitro evaluation of these compounds.
A series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines were evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. The most potent of these compounds exhibited low nanomolar IC50 values for CDK2 and CDK5.[4] Another study on 2,4-disubstituted pyrimidines identified a potent inhibitor of KDR kinase (VEGFR-2), a key mediator of angiogenesis, with an IC50 of 6 nM.[5]
II. Antiviral Activity: Combating Viral Replication
The pyrimidine core is also a well-established pharmacophore in the development of antiviral agents. While specific antiviral data for this compound derivatives is limited, studies on other 5-substituted pyrimidine analogs provide valuable insights into their potential as viral replication inhibitors.
In Vitro Anti-HIV Activity
Novel diarylpyrimidine (DAPY) derivatives with substitutions at the 5-position have been synthesized and evaluated for their anti-HIV activities in MT-4 cells. Many of these compounds demonstrated potent inhibition of wild-type HIV-1, with some exhibiting EC50 values in the low nanomolar range, comparable to established non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Efavirenz and Etravirine.[6] One study reported that the selected compounds are specific inhibitors of the reverse transcriptase enzyme.[6]
Broad-Spectrum Antiviral Potential
The versatility of the pyrimidine scaffold has been explored for activity against a range of viruses. Although a study on a series of new pyrimidine analogues did not show significant inhibition of HIV-1 and HIV-2, some compounds did exhibit activity against the Hepatitis C Virus (HCV) in a replicon system.[2][7] This suggests that structural modifications of the pyrimidine core could be optimized to enhance antiviral potency against different viral targets.
III. Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases, and targeting the pathways that drive the inflammatory response is a key therapeutic strategy. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, primarily through their ability to inhibit key enzymes in the inflammatory cascade.
Inhibition of Pro-inflammatory Mediators
The following table outlines common in vitro assays used to assess the anti-inflammatory potential of chemical compounds.
| Assay Type | Principle | Key Parameters Measured |
| Nitric Oxide (NO) Scavenging Assay | Measures the ability of a compound to scavenge nitric oxide radicals generated from a donor compound. | IC50 for NO scavenging |
| COX Inhibition Assay | Determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for prostaglandin synthesis. | IC50 for COX-1 and COX-2 inhibition |
| Protein Denaturation Inhibition Assay | Assesses the ability of a compound to prevent the heat-induced denaturation of proteins, a hallmark of inflammation. | Percentage inhibition of protein denaturation |
IV. Experimental Methodologies
To ensure the reproducibility and validity of in vitro findings, it is imperative to follow standardized and well-documented experimental protocols. The following sections provide detailed methodologies for key assays discussed in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Kinase Inhibition Assay
Kinase inhibition assays measure the ability of a compound to block the activity of a specific kinase enzyme.
Protocol:
-
Reaction Setup: In a microplate, combine the kinase, a substrate (often a peptide), and ATP.
-
Compound Addition: Add the test compound at various concentrations.
-
Incubation: Allow the kinase reaction to proceed for a set time at a specific temperature.
-
Detection: Use a detection reagent that measures either the amount of phosphorylated substrate or the amount of ATP remaining. This can be done using various methods, including radiometric, fluorescence, or luminescence-based assays.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Antiviral Assay (MT-4/MTT Assay for Anti-HIV Activity)
This assay evaluates the ability of a compound to protect MT-4 cells from HIV-induced cytopathogenicity.[2][7]
Protocol:
-
Cell and Virus Preparation: Prepare a suspension of MT-4 cells and a stock of HIV.
-
Compound Treatment: In a 96-well plate, add serial dilutions of the test compound.
-
Infection: Add MT-4 cells and HIV to the wells. Include cell control (no virus) and virus control (no compound) wells.
-
Incubation: Incubate the plates for several days to allow for virus replication and cytopathic effects to occur.
-
MTT Assay: Perform an MTT assay as described above to measure cell viability.
-
Data Analysis: Calculate the EC50 (50% effective concentration) which is the concentration of the compound that protects 50% of the cells from virus-induced death, and the CC50 (50% cytotoxic concentration) from uninfected, compound-treated cells. The selectivity index (SI) is then calculated as CC50/EC50.
V. Signaling Pathways and Workflows
Visualizing the complex biological processes involved in disease and drug action can greatly enhance understanding. The following diagrams, created using Graphviz, illustrate a simplified kinase signaling pathway and a general workflow for in vitro drug screening.
Simplified Kinase Signaling Pathway
Caption: Simplified MAPK/ERK kinase signaling pathway.
General Workflow for In Vitro Bioactivity Screening
Caption: General workflow for in vitro screening.
VI. Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct in vitro data for its derivatives are not yet widely published, the broader class of 5-substituted and 2,4-disubstituted pyrimidines has demonstrated potent anticancer, antiviral, and potential anti-inflammatory activities. The isopropyl group at the 5-position is expected to enhance lipophilicity, which can favorably impact cell permeability and target engagement.
Future research should focus on the synthesis and systematic in vitro evaluation of a diverse library of compounds derived from this compound. Comprehensive screening against a panel of cancer cell lines, viruses, and inflammatory targets will be crucial to fully elucidate the therapeutic potential of this promising chemical scaffold. The detailed methodologies and comparative data presented in this guide provide a solid foundation for these future investigations.
References
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Yuan, H., et al. (2009). Synthesis and Biological Evaluation of Novel 2,4,5-substituted Pyrimidine Derivatives for Anticancer Activity. Bioorganic & Medicinal Chemistry Letters, 19(1), 275-278. [Link]
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Wang, Z., et al. (2021). Design, synthesis and anti-HIV evaluation of novel 5-substituted diarylpyrimidine derivatives as potent HIV-1 NNRTIs. Bioorganic & Medicinal Chemistry, 40, 116195. [Link]
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Li, J., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(6), 1147-1160. [Link]
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El-Brollosy, N. R., et al. (2012). Exploration of the in vitro antiviral activity of a series of new pyrimidine analogues on the replication of HIV and HCV. Virology Journal, 9, 213. [Link]
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Jonak, J. P., et al. (1972). Synthesis and Biological Activity of Some 5-substituted 2,4-diamino-6-alkylpyrimidines. 3. Journal of Medicinal Chemistry, 15(6), 662-665. [Link]
-
Gucký, T., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 113, 18-35. [Link]
-
Sun, L., et al. (2003). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(19), 3191-3195. [Link]
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Papadopoulou, C., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5009. [Link]
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Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 44(33), 14269-14282. [Link]
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El-Sayed, M. A., et al. (2023). Benzochromenopyrimidines: Synthesis, Antiproliferative Activity against Colorectal Cancer and Physicochemical Properties. Molecules, 28(15), 5801. [Link]
-
Norman, M. H., et al. (2009). Disubstituted pyrimidines as Lck inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(18), 5342-5346. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 5-Substituted Pyrimidines: A Head-to-Head Comparison
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.[1] The strategic functionalization of this heterocycle, particularly at the C-5 position, is critical for modulating a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[1][2]
This guide provides a head-to-head comparison of the principal synthetic routes to 5-substituted pyrimidines. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our analysis will focus on three dominant strategies: de novo ring synthesis, metal-catalyzed cross-coupling of 5-halopyrimidines, and direct C-H functionalization.
Strategic Overview: Choosing Your Synthetic Path
The selection of a synthetic strategy is a critical decision point dictated by the overall research goal. Is the objective to build a library of diverse pyrimidine cores, or to perform late-stage functionalization on a complex, pre-existing scaffold for structure-activity relationship (SAR) studies? The logical workflow below outlines this decision-making process.
Caption: High-level decision workflow for selecting a synthesis route.
Methodology 1: De Novo Ring Synthesis
De novo synthesis involves constructing the pyrimidine ring from acyclic precursors. This approach is powerful when the desired C-5 substituent can be incorporated into one of the starting fragments, or when extensive core modification is required.
The Pinner Synthesis: A Classic Route
The Pinner synthesis is a foundational method that involves the condensation of a 1,3-dicarbonyl compound with an amidine.[3][4] This [3+3] cycloaddition is highly effective for creating a wide variety of substituted pyrimidines.[3][4][5]
Mechanism Insight: The reaction proceeds via initial condensation between the amidine and one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The choice of a 2-substituted 1,3-dicarbonyl allows for direct installation of the C-5 substituent.
Advantages:
-
Direct Core Construction: Enables the creation of complex pyrimidine cores in a single step.
-
Precursor Availability: Many 1,3-dicarbonyls and amidines are commercially available or readily synthesized.
Limitations:
-
Limited Late-Stage Applicability: Not suitable for modifying complex molecules that already contain a pyrimidine ring.
-
Substituent Compatibility: The reaction conditions may not be compatible with sensitive functional groups on the precursors.
Experimental Protocol: Pinner-Type Synthesis of a 4,6-Disubstituted Pyrimidine
This protocol describes a general procedure for the synthesis of pyrimidines via the condensation of a 1,3-diketone with an amidine.[3][5]
-
Reaction Setup: To a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 equiv.) and the amidine hydrochloride salt (1.1 equiv.) in ethanol.
-
Base Addition: Add a base, such as sodium ethoxide (2.0 equiv.), to the mixture and stir at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Partition the residue between water and ethyl acetate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Methodology 2: Metal-Catalyzed Cross-Coupling of 5-Halopyrimidines
This is the most prevalent strategy for late-stage functionalization in drug discovery. It relies on a two-step process: halogenation of the pyrimidine C-5 position, followed by a palladium-catalyzed cross-coupling reaction to introduce the desired substituent. 5-Bromopyrimidines are common starting materials due to their optimal balance of reactivity and stability.[6][7]
A. Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura coupling is a versatile and robust method for forming C-C bonds between a 5-halopyrimidine and an aryl or vinyl boronic acid/ester.[8][9][10] Its high functional group tolerance makes it a workhorse in medicinal chemistry.
Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the 5-halopyrimidine; (2) Transmetalation of the organic group from the boron atom to the palladium center; and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Comparative Performance Data: Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 95 | [9] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | DME/H₂O | 92 | [10] |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ | Dioxane | 85 | [9] |
B. Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation
The Sonogashira coupling enables the synthesis of 5-alkynylpyrimidines by reacting a 5-halopyrimidine with a terminal alkyne.[8][11] This reaction is co-catalyzed by palladium and copper(I).[11][12]
Mechanism Insight: The reaction involves two interconnected catalytic cycles.[11] The palladium cycle is similar to the Suzuki coupling. In parallel, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-pyrimidine complex.
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling of 5-Bromopyrimidine
This protocol is a general procedure for the coupling of 5-bromopyrimidine with a terminal alkyne.[11][13]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromopyrimidine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%), and copper(I) iodide (CuI) (5 mol%).
-
Solvent and Base: Add anhydrous solvent (e.g., THF or DMF), followed by a base such as triethylamine (Et₃N) (2.5 equiv.).
-
Degas: Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise.
-
Reaction: Stir the reaction at the appropriate temperature (ranging from room temperature to 80 °C) for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
C. Buchwald-Hartwig Amination: For C–N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds, enabling the synthesis of 5-aminopyrimidines from 5-halopyrimidines.[8][14] The choice of ligand is critical for reaction efficiency and scope.[14][15][16]
Comparative Performance Data: Buchwald-Hartwig Amination of 5-Bromopyrimidine
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) / Xantphos (4) | Cs₂CO₃ | Toluene | 95 | [15] |
| 2 | Aniline | Pd(OAc)₂ (2) / BINAP (3) | NaOt-Bu | Toluene | 88 | [14] |
| 3 | Benzylamine | Pd₂(dba)₃ (1) / P(o-tol)₃ (4) | NaOt-Bu | Dioxane | 75 | [17] |
Methodology 3: Direct C-H Functionalization
Direct C-H functionalization has emerged as an atom- and step-economical alternative to traditional cross-coupling.[18][19] This strategy avoids the need for pre-halogenation of the pyrimidine ring, directly coupling a C-H bond with a reaction partner.[18][20]
Mechanism Insight: While several mechanisms exist, a common pathway for palladium-catalyzed C-H arylation is the Concerted Metalation-Deprotonation (CMD) pathway. The pyrimidine coordinates to the palladium catalyst, and a base assists in the cleavage of the C-5-H bond to form a palladacycle intermediate, which then proceeds through a cycle similar to cross-coupling.
Advantages:
-
Atom and Step Economy: Eliminates the halogenation and waste streams associated with it.
-
Late-Stage Potential: Ideal for modifying complex molecules where halogenation might be difficult or non-selective.
Limitations:
-
Regioselectivity: The pyrimidine ring has multiple C-H bonds (C-2, C-4, C-5, C-6). Achieving high selectivity for the C-5 position can be challenging and often requires specific directing groups or tailored reaction conditions.[21][22]
-
Substrate Scope: The scope of C-H functionalization reactions can be more limited compared to the well-established cross-coupling methods.
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation
This protocol describes a general procedure for the direct C-5 arylation of a pyrimidine derivative.[8][19]
-
Reaction Setup: To a microwave vial, add the pyrimidine derivative (1.0 equiv.), aryl bromide (1.5 equiv.), Palladium(II) acetate (Pd(OAc)₂) (10 mol %), and potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Solvent and Additive: Add anhydrous dimethylacetamide (DMA) and pivalic acid (PivOH) (30 mol %).
-
Reaction: Seal the vial and heat the reaction mixture in a microwave reactor at 130 °C for 6 hours.[8]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Head-to-Head Performance Comparison
| Feature | De Novo Synthesis (Pinner) | Metal-Catalyzed Cross-Coupling | Direct C-H Functionalization |
| Primary Use Case | Core scaffold construction | Late-stage functionalization, SAR | Late-stage functionalization, "Green" chemistry |
| Versatility | Moderate (depends on precursor availability) | Very High (Suzuki, Sonogashira, Buchwald-Hartwig cover most bond types) | Moderate to High (rapidly expanding field) |
| Step Economy | High (for the core) | Moderate (requires pre-halogenation) | Very High (no pre-functionalization) |
| Atom Economy | Moderate | Low to Moderate (generates stoichiometric salt waste) | Very High |
| Functional Group Tolerance | Moderate | High (especially Suzuki) | Moderate to High (can be sensitive to directing groups) |
| Regioselectivity | Defined by precursors | Excellent (defined by halogen position) | Challenging (major research area) |
| Scalability | Generally good | Well-established and scalable | Can be challenging due to catalyst loading/turnover |
| Cost-Effectiveness | Good (simple reagents) | Moderate (palladium catalysts, ligands, boronic acids) | Potentially very good (fewer reagents/steps) |
Conclusion and Future Outlook
The synthesis of 5-substituted pyrimidines is a mature field with a diverse and powerful toolkit.
-
De Novo methods , like the Pinner synthesis, remain indispensable for building pyrimidine cores from simple, acyclic materials.
-
Metal-catalyzed cross-coupling is the undisputed workhorse for late-stage functionalization in discovery chemistry. The reliability and vast scope of reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig aminations ensure their continued dominance for SAR exploration.
-
Direct C-H functionalization represents the future. Its atom- and step-economical nature is highly attractive. While challenges in regioselectivity remain, ongoing research is rapidly expanding its scope and reliability, positioning it to become a frontline strategy for sustainable chemical synthesis.
The choice of method is not a matter of "better" or "worse," but of strategic alignment with the specific goals of the research program. A thorough understanding of the strengths and limitations of each route, as detailed in this guide, empowers the modern chemist to navigate this landscape effectively and accelerate the discovery of novel pyrimidine-based therapeutics.
References
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An Efficient Route to Pyrimidine Nucleoside Analogues by [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Recent Advances in Direct C–H Functionalization of Pyrimidines. Thieme Connect. [Link]
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Authorea. [Link]
-
Pinner pyrimidine synthesis. Slideshare. [Link]
-
Strategy for the Synthesis of Pyrimidine Derivatives: NbCl5-Mediated Cycloaddition of Alkynes and Nitriles. Organometallics - ACS Publications. [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC - NIH. [Link]
- Process for preparing 5-halopyrimidines and 5-pyrimidine methanols.
-
Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. ResearchGate. [Link]
-
Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. ResearchGate. [Link]
-
Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH. [Link]
-
General overview of common mechanistic pathways in Minisci‐type reactions. Wiley Online Library. [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen. [Link]
-
Cycloaddition/ Diels-Alder Approaches. Wordpress. [Link]
-
Synthesis of 5-Substituted Pyrimidines via Formaldehyde Addition. Journal of the American Chemical Society. [Link]
-
Synthesis of Pyrimidine. ChemTube3D. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications. [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of 5-substituted pyrimidine nucleosides. PubMed. [Link]
-
Synthesis of Pyrimidine-Annulated Five-Membered Heterocycles: An Overview. ResearchGate. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Modifications at the C-5 position of pyrimidine nucleosides. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. NIH. [Link]
-
Sonogashira cross-coupling reaction involving pyrimidines 20. ResearchGate. [Link]
-
Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science (RSC Publishing). [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
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- 22. Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02937A [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2,4-Dichloro-5-isopropylpyrimidine and its Analogs
Handling highly reactive intermediates like 2,4-Dichloro-5-isopropylpyrimidine, a key building block in pharmaceutical synthesis, demands a comprehensive understanding of its potential hazards. This is not merely a matter of following a checklist; it is about creating a self-validating system of safety where every piece of Personal Protective Equipment (PPE) is chosen for a specific, science-backed reason.
Hazard Assessment: Understanding the "Why" Behind the PPE
Before we can select the appropriate PPE, we must first understand the specific threats posed by this chemical class. Based on authoritative Safety Data Sheets for its close analogs, 2,4-dichloro-5-substituted pyrimidines are classified with significant hazards.[1][2]
-
Acute Toxicity (Oral): Harmful if swallowed, which can cause severe internal damage.[1][2]
-
Skin Corrosion (Category 1B): This is a critical designation. The chemical is not just an irritant; it can cause severe, irreversible skin burns and damage upon contact.[1][2]
-
Serious Eye Damage (Category 1): Poses a risk of serious, potentially permanent, eye damage.[1]
-
Skin Sensitization: May cause an allergic skin reaction upon repeated exposure, leading to contact dermatitis.[1]
-
Respiratory Irritation: As a solid powder, dusts can be generated during handling, which may cause respiratory irritation.[3]
The primary directive for PPE selection is to establish a complete barrier against a corrosive solid that can cause both immediate chemical burns and long-term sensitization.
Core PPE Requirements: An Impenetrable Barrier
All handling of this compound must occur within a certified chemical fume hood to control dust and vapor. The following PPE is mandatory.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving: Nitrile inner glove, with a thicker, chemical-resistant outer glove (e.g., Butyl or Neoprene). | The inner glove provides secondary protection in case the outer glove is breached. The outer glove must be resistant to chlorinated organic compounds. Never use latex gloves, as they offer poor protection. |
| Eye & Face Protection | Tight-fitting, indirectly vented chemical splash goggles AND a full-face shield. | Goggles are essential to protect against fine dust particles.[4] A face shield is required over the goggles to protect the entire face from splashes and any unforeseen reactions.[4] Standard safety glasses are insufficient. |
| Body Protection | A chemical-resistant apron worn over a flame-resistant lab coat. For larger quantities (>50g), a full chemical-resistant suit (e.g., Tychem®) is required. | Protects against splashes and spills on the torso and legs. The lab coat underneath should be flame-resistant as a general laboratory precaution. Full suits prevent any skin contact. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a P100 (particulate) filter is required if there is any risk of dust generation outside of a fume hood. | This protects against the inhalation of fine, corrosive dust particles. A P2 filter is a recommended minimum. Always ensure the respirator has been properly fit-tested. |
| Foot Protection | Closed-toe, chemical-resistant leather or rubber shoes. Disposable shoe covers should be worn. | Protects feet from spills. Shoe covers prevent the tracking of chemical dust out of the laboratory. |
Operational Plan: Donning and Doffing PPE
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Footwear: Put on chemical-resistant shoes and disposable shoe covers.
-
Body Protection: Don lab coat and apron.
-
Respiratory Protection: Perform a seal check and don your respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by the face shield.
-
Gloves: Don inner nitrile gloves, ensuring they are tucked under the cuff of your lab coat. Don outer chemical-resistant gloves over the top.
Doffing (Taking Off) PPE:
This process is designed to contain the contamination.
-
Outer Gloves: Remove the most contaminated item first. Peel off the outer gloves without touching the outside surface with your bare skin.
-
Face/Eye Protection: Remove the face shield, followed by the goggles, handling them by the straps.
-
Body Protection: Remove the apron, followed by the lab coat, turning it inside out as you remove it.
-
Footwear: Remove shoe covers.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Respirator: Remove your respirator last.
-
Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.
Emergency & Disposal Plan
Exposure Protocol
-
Skin Contact: Immediately remove all contaminated clothing while under a safety shower. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Spill Response Workflow
The following diagram outlines the logical workflow for responding to a spill of this compound.
Caption: Workflow for a this compound Spill.
Disposal of Contaminated PPE
All disposable PPE, including gloves, shoe covers, and suits, must be treated as hazardous waste.
-
Place all contaminated items into a designated, labeled hazardous waste bag immediately after doffing.
-
Seal the bag and place it in a secondary container.
-
Dispose of the container according to your institution's hazardous waste procedures.[2] Do not discard in regular trash.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
